molecular formula C5H14Cl2N2O B1388227 (R)-piperazin-2-ylmethanol dihydrochloride CAS No. 1217482-26-2

(R)-piperazin-2-ylmethanol dihydrochloride

Cat. No.: B1388227
CAS No.: 1217482-26-2
M. Wt: 189.08 g/mol
InChI Key: ZGSXUBVXZCCDHZ-ZJIMSODOSA-N
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Description

(R)-Piperazin-2-ylmethanol dihydrochloride ( 1217482-26-2) is a chiral piperazine derivative of high importance in medicinal chemistry and pharmaceutical research. This compound serves as a critical building block (synthon) for the design and synthesis of more complex, biologically active molecules . The piperazine moiety is a privileged structure found in numerous FDA-approved drugs across various therapeutic classes, including kinase inhibitors, receptor modulators, and antiviral agents . Its widespread application is due to its favorable impact on the physicochemical properties of lead compounds, its structural and conformational characteristics, and its versatility in synthetic chemistry . The (R)-enantiomer provides a stereochemically defined scaffold, which is essential for creating single-enantiomer drugs where the chirality is crucial for target specificity and reducing off-target effects. Researchers utilize this chiral synthon in key synthetic transformations such as Buchwald-Hartwig amination, aromatic nucleophilic substitution, and reductive amination to incorporate the piperazine core into potential drug candidates . The compound is typically characterized by its molecular formula (C5H14Cl2N2O) and a molecular weight of 189.08 . This product is intended for research applications only and is not for diagnostic or therapeutic use. It is recommended to store the material sealed in a dry, room-temperature environment to maintain its stability and purity .

Properties

IUPAC Name

[(2R)-piperazin-2-yl]methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c8-4-5-3-6-1-2-7-5;;/h5-8H,1-4H2;2*1H/t5-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSXUBVXZCCDHZ-ZJIMSODOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-piperazin-2-ylmethanol dihydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-piperazin-2-ylmethanol Dihydrochloride: A Chiral Building Block for Modern Drug Discovery

Introduction: The Strategic Importance of Chiral Piperazines

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1] Its unique combination of properties—including high water solubility, basicity, and a conformationally constrained yet flexible structure—allows it to serve as a versatile linker or pharmacophore-bearing element, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]

As drug design becomes increasingly sophisticated, the control of stereochemistry is paramount. Enantiomers of a chiral drug can exhibit widely different pharmacological activities, metabolic fates, and toxicological profiles.[3] Consequently, chiral building blocks such as (R)-piperazin-2-ylmethanol have emerged as invaluable assets for the stereospecific synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of (R)-piperazin-2-ylmethanol dihydrochloride, a stable and readily handled form of this synthon, intended for researchers and scientists in the field of drug development. We will delve into its chemical structure, stereocontrolled synthesis, analytical characterization, and strategic applications, providing the field-proven insights necessary for its effective utilization in research and development.

Physicochemical and Structural Properties

(R)-piperazin-2-ylmethanol dihydrochloride is the hydrochloride salt of the (R)-enantiomer of 2-hydroxymethylpiperazine. The dihydrochloride form enhances the compound's stability and improves its handling characteristics, making it a preferred form for storage and use in synthesis.[4] As a white crystalline powder, it is generally freely soluble in water and has limited solubility in alcoholic solvents like methanol and ethanol.[5]

The structure features a six-membered piperazine ring with a hydroxymethyl substituent at the C2 position, creating a chiral center. The two nitrogen atoms of the piperazine ring (N1 and N4) are chemically non-equivalent, providing opportunities for regioselective functionalization, a key aspect of its utility in multi-step syntheses.

PropertyValueSource
IUPAC Name (R)-piperazin-2-ylmethanol;dihydrochloride[6]
Synonyms (R)-2-Hydroxymethylpiperazine dihydrochloride[6]
CAS Number 149629-73-2 (for the (S)-enantiomer dihydrochloride)
Molecular Formula C₅H₁₄Cl₂N₂O
Molecular Weight 189.09 g/mol [7]
Appearance White crystalline powder[5]
Solubility Freely soluble in water, slightly soluble in methanol & ethanol[5]

Stereocontrolled Synthesis: A Chiral Pool Approach

The synthesis of enantiomerically pure compounds is a critical challenge in pharmaceutical chemistry. For (R)-piperazin-2-ylmethanol, a common and elegant strategy involves the use of a "chiral pool" starting material, where a readily available, inexpensive enantiopure natural product serves as the foundation. The proteinogenic amino acid (S)-serine is an ideal starting point for the synthesis of the corresponding (S)-piperazin-2-ylmethanols, demonstrating a powerful and well-established route.[8] The synthesis of the (R)-enantiomer would logically follow from the use of (R)-serine.

The causality behind this choice lies in the direct translation of the stereocenter from the starting amino acid to the final piperazine product. This approach avoids the need for costly chiral resolution steps or complex asymmetric catalysis later in the synthesis.

Protocol: Synthesis of Chiral (piperazin-2-yl)methanols from Serine

The following protocol is adapted from the established synthesis of N-4 substituted (S)-piperazin-2-ylmethanols from (S)-serine, which serves as a robust template for the synthesis of the (R)-enantiomer from (R)-serine.[8] The key transformation involves the reaction of a chloroacetamide derivative with a primary amine to yield diastereomeric bicyclic piperazinediones, which are then reduced.[8]

Step 1: Synthesis of the N-chloroacetyl Amino Acid Ester

  • Suspend (R)-serine methyl ester hydrochloride in dichloromethane (CH₂Cl₂).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (Et₃N) dropwise to neutralize the hydrochloride salt.

  • Slowly add a solution of chloroacetyl chloride in CH₂Cl₂ to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction to completion by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1N HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-chloroacetyl-(R)-serine methyl ester.

Step 2: Cyclization to Bicyclic Piperazinediones

  • Dissolve the crude product from Step 1 in a suitable solvent such as acetonitrile.

  • Add a primary amine (e.g., benzylamine, for a future N-protecting group) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Heat the mixture to reflux and stir for 24-48 hours. This key step forms the piperazine ring via intramolecular cyclization.[8]

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the resulting diastereomeric mixture of bicyclic piperazinediones by column chromatography.

Step 3: Reduction to the Piperazinylmethanol

  • Dissolve the purified piperazinedione in an anhydrous solvent like tetrahydrofuran (THF).

  • Slowly add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0 °C. This step reduces both the amide carbonyls to methylenes.

  • Allow the reaction to stir at room temperature, then heat to reflux for 6-12 hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate to yield the crude N-4 substituted (R)-piperazin-2-ylmethanol.

Step 4: Deprotection and Salt Formation (if necessary)

  • If an N-benzyl group was used, it can be removed by catalytic hydrogenation. Dissolve the product from Step 3 in methanol, add a palladium on carbon (Pd/C) catalyst, and stir under a hydrogen atmosphere.

  • Filter the catalyst through Celite and concentrate the filtrate.

  • Dissolve the resulting (R)-piperazin-2-ylmethanol free base in a suitable solvent like methanol or isopropanol.

  • Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a solvent to precipitate the dihydrochloride salt.

  • Collect the white crystalline solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

G cluster_0 Synthesis Workflow R_Serine (R)-Serine Derivative Chloroacetamide N-Chloroacetyl Intermediate R_Serine->Chloroacetamide Chloroacetylation Piperazinedione Bicyclic Piperazinedione Chloroacetamide->Piperazinedione Cyclization w/ Primary Amine N4_Protected N4-Protected (R)-piperazin-2-ylmethanol Piperazinedione->N4_Protected LiAlH4 Reduction Final_Product (R)-piperazin-2-ylmethanol dihydrochloride N4_Protected->Final_Product Deprotection & Salt Formation

Caption: Synthetic workflow from a chiral pool starting material.

Analytical Characterization and Quality Control

Ensuring the chemical purity and, most importantly, the enantiomeric excess (e.e.) of (R)-piperazin-2-ylmethanol dihydrochloride is a non-negotiable aspect of its use in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[3]

The choice of CSP is the most critical parameter. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, have proven highly effective for separating a broad range of chiral molecules, including piperazine derivatives.[3]

Protocol: Chiral HPLC Method for Enantiomeric Purity

This protocol provides a robust starting point for the chiral separation of piperazin-2-ylmethanol enantiomers, based on established methods for similar compounds.[3]

1. Instrumentation and Materials:

  • HPLC system with UV detector.

  • Chiral Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) on silica gel) or a similar polysaccharide-based CSP.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol), often with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape. A typical starting ratio is 80:20 Hexane:IPA + 0.1% DEA.

  • Sample Preparation: Dissolve a small amount of (R)-piperazin-2-ylmethanol dihydrochloride in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-35 °C.

  • Detection Wavelength: 205 nm. The molecule lacks a strong chromophore, necessitating detection at a low UV wavelength for adequate sensitivity.[3]

  • Injection Volume: 10 µL.

3. Procedure:

  • Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Inject a sample of racemic (R,S)-piperazin-2-ylmethanol to determine the retention times of both enantiomers and to calculate the resolution factor (Rs).

  • Inject the sample of (R)-piperazin-2-ylmethanol dihydrochloride.

  • Identify the peaks corresponding to the (R) and (S) enantiomers.

  • Calculate the enantiomeric excess (% e.e.) using the peak areas: % e.e. = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100

A self-validating system requires that the method demonstrates sufficient resolution (Rs > 1.5) between the enantiomeric peaks, good peak symmetry, and reproducibility.

G cluster_1 Chiral HPLC Workflow Sample_Prep Sample Preparation (Dissolve & Filter) Injection Inject onto Chiral HPLC Sample_Prep->Injection Separation Enantiomeric Separation on CSP Injection->Separation Detection UV Detection (205 nm) Separation->Detection Analysis Data Analysis (Calculate % e.e.) Detection->Analysis

Caption: Workflow for enantiomeric excess determination by HPLC.

Applications in Drug Discovery and Development

(R)-piperazin-2-ylmethanol is a highly valuable building block because its three functional groups—the primary alcohol, the N1 secondary amine, and the N4 secondary amine—can be manipulated with a high degree of chemical selectivity. The two ring nitrogens have different steric and electronic environments, allowing for regioselective reactions. For instance, the N4 nitrogen is generally more sterically accessible and can be preferentially alkylated or acylated, leaving the N1 nitrogen available for a subsequent, different transformation.

This trifunctional nature allows it to be used as a scaffold to connect different pharmacophoric elements with precise stereochemical control. While specific drugs using this exact building block are proprietary, the piperazine motif itself is present in numerous FDA-approved drugs, including kinase inhibitors like Palbociclib, antipsychotics like Aripiprazole, and serotonergic modulators like Vortioxetine.[9] The strategic insertion of the piperazine moiety is often used to enhance solubility and oral bioavailability, crucial properties for successful drug candidates.[9]

Caption: Functional sites for synthetic diversification.

Safety, Handling, and Storage

As with any chemical reagent, (R)-piperazin-2-ylmethanol dihydrochloride should be handled with appropriate care in a laboratory setting. Based on data for similar piperazine salts, it should be considered harmful if swallowed and may cause skin and serious eye irritation.[10][11] There is also a potential for respiratory sensitization.[11]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12] Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. The dihydrochloride salt is more stable than the free base, but it can be hygroscopic.[13]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

(R)-piperazin-2-ylmethanol dihydrochloride stands as a testament to the enabling power of chiral building blocks in modern pharmaceutical synthesis. Its defined stereochemistry, coupled with the versatile reactivity of the piperazine scaffold, provides medicinal chemists with a reliable and powerful tool for constructing novel molecular architectures. A thorough understanding of its stereocontrolled synthesis and rigorous analytical characterization are the foundations of its successful application. As the demand for enantiomerically pure drugs continues to grow, the strategic use of synthons like (R)-piperazin-2-ylmethanol will remain a critical component in the discovery and development of the next generation of therapeutics.

References

  • MySkinRecipes. (n.d.). (R)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. Retrieved February 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride. Retrieved February 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11788288, (Piperazin-2-yl)methanol. Retrieved February 8, 2026, from [Link]

  • Suzhou Yourite. (n.d.). (S)-2-Piperazinemethanol dihydrochloride. Retrieved February 8, 2026, from [Link]

  • Pollard, C. B., et al. (1966). Method for the preparation of piperazine and its derivatives. U.S.
  • Maccari, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825. [Link]

  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311. [Link]

  • D'hooghe, M., & De Kimpe, N. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 18(20), 3824-3837. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 8, 2026, from [Link]

  • Silvestri, R., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6128. [Link]

  • CNIPA. (2018). Synthesis method of chiral piperazinone derivative.
  • Mohr, J. T., & Stoltz, B. M. (2012). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 51(35), 8799-8803. [Link]

  • Di Mola, A., et al. (2018). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 13(11), 1047-1057. [Link]

  • Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(1), 35-42.
  • Bull, S. D., et al. (1998). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, (15), 2477-2484. [Link]

  • Gadzała-Kopciuch, R., et al. (2010). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
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A Comprehensive Technical Guide to (R)-piperazin-2-ylmethanol dihydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1217482-26-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-piperazin-2-ylmethanol dihydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperazine core, coupled with a stereodefined hydroxymethyl group, makes it a valuable chiral building block for the synthesis of complex molecular architectures, particularly active pharmaceutical ingredients (APIs). The piperazine moiety is a common scaffold in a wide array of drugs due to its ability to modulate physicochemical properties such as solubility and basicity, which in turn can enhance pharmacokinetic profiles.[1] This guide provides an in-depth overview of the synthesis, properties, analytical characterization, and applications of (R)-piperazin-2-ylmethanol dihydrochloride, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-piperazin-2-ylmethanol dihydrochloride is essential for its effective use in synthesis and formulation.

PropertyValueSource
CAS Number 1217482-26-2[2][3]
Molecular Formula C₅H₁₄Cl₂N₂O[4]
Molecular Weight 189.08 g/mol [4]
Appearance Off-white solid[2]
Chirality (R)-enantiomer
Storage Store at room temperature[2]

Synthesis of (R)-piperazin-2-ylmethanol dihydrochloride

The enantioselective synthesis of (R)-piperazin-2-ylmethanol dihydrochloride is crucial to ensure the stereochemical purity of the final API. A common and efficient strategy involves the reduction of a chiral piperazine-2-carboxylic acid derivative. The following protocol outlines a representative synthesis starting from (R)-Boc-piperazine-2-carboxylic acid.

G cluster_0 Synthesis Workflow start (R)-Boc-piperazine-2-carboxylic acid step1 Esterification (e.g., MeOH, H+) start->step1 Step 1 intermediate1 (R)-Boc-piperazine-2-carboxylic acid methyl ester step1->intermediate1 step2 Reduction (e.g., LiBH4, THF) intermediate1->step2 Step 2 intermediate2 (R)-Boc-piperazin-2-ylmethanol step2->intermediate2 step3 Deprotection & Salt Formation (HCl in Dioxane) intermediate2->step3 Step 3 product (R)-piperazin-2-ylmethanol dihydrochloride step3->product

Synthesis workflow for (R)-piperazin-2-ylmethanol dihydrochloride.
Experimental Protocol:

Step 1: Esterification of (R)-Boc-piperazine-2-carboxylic acid

  • To a solution of (R)-Boc-piperazine-2-carboxylic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Warm the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (R)-Boc-piperazine-2-carboxylic acid methyl ester.

Step 2: Reduction of the Ester to the Alcohol

  • Dissolve the (R)-Boc-piperazine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 vol) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and add lithium borohydride (LiBH₄, 2.0 eq) portion-wise, controlling the exotherm.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-Boc-piperazin-2-ylmethanol.

Step 3: Deprotection and Dihydrochloride Salt Formation

  • Dissolve the crude (R)-Boc-piperazin-2-ylmethanol (1.0 eq) in 1,4-dioxane (5 vol).

  • Add a 4 M solution of hydrogen chloride (HCl) in 1,4-dioxane (5.0 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours, during which a precipitate will form.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain (R)-piperazin-2-ylmethanol dihydrochloride as a white to off-white solid.

Applications in Drug Development

The primary application of (R)-piperazin-2-ylmethanol dihydrochloride is as a key chiral intermediate in the synthesis of APIs, particularly in the class of oxazolidinone antibiotics. These antibiotics are crucial in combating multidrug-resistant Gram-positive bacteria.[2]

Case Study: Synthesis of Oxazolidinone Antibiotics

(R)-piperazin-2-ylmethanol is a critical building block for the synthesis of advanced oxazolidinone antibiotics such as Delpazolid and Sutezolid.[5] The chiral hydroxymethyl group serves as a handle for the construction of the pharmacophoric side chain, while the piperazine ring provides a key point of attachment and influences the drug's pharmacokinetic properties.

G cluster_1 Application in Oxazolidinone Synthesis start (R)-piperazin-2-ylmethanol dihydrochloride step1 N-Arylation or N-Acylation start->step1 intermediate1 Functionalized Piperazine Intermediate step1->intermediate1 step2 Coupling with Oxazolidinone Core intermediate1->step2 product Oxazolidinone Antibiotic (e.g., Delpazolid, Sutezolid) step2->product

General scheme for the use of (R)-piperazin-2-ylmethanol in oxazolidinone synthesis.

The synthesis of these antibiotics typically involves the initial functionalization of one of the piperazine nitrogens, followed by coupling with the oxazolidinone core. The stereochemistry at the C2 position of the piperazine ring, originating from (R)-piperazin-2-ylmethanol, is essential for the desired biological activity.

Analytical Characterization

Robust analytical methods are imperative for confirming the identity, purity, and enantiomeric excess of (R)-piperazin-2-ylmethanol dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary techniques for structural elucidation. The spectra are typically recorded in D₂O due to the compound's solubility.

Predicted ¹H NMR Data (400 MHz, D₂O): [4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8-4.0m1HH-2
~3.5-3.7m2H-CH₂OH
~3.2-3.4m4HH-3, H-5
~2.9-3.1m2HH-6

Predicted ¹³C NMR Data (100 MHz, D₂O): [4]

Chemical Shift (δ, ppm)Assignment
~65-CH₂OH
~55C-2
~45C-3, C-5
~43C-6

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for determining the enantiomeric purity of (R)-piperazin-2-ylmethanol dihydrochloride. A validated method is critical for quality control.[6]

Recommended Chiral HPLC Conditions: [6][7]

ParameterCondition
Column Chiralpak® IC (or equivalent polysaccharide-based chiral stationary phase)
Mobile Phase Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 205 nm
Injection Volume 10 µL

Note: Method optimization may be required to achieve baseline separation of the enantiomers.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Using electrospray ionization (ESI) in positive ion mode, the expected [M+H]⁺ ion for the free base (C₅H₁₂N₂O) would be observed at m/z 117.1.[4] Fragmentation patterns of piperazine derivatives often involve cleavage of the ring and loss of substituents.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

(R)-piperazin-2-ylmethanol dihydrochloride is a fundamentally important chiral building block in modern pharmaceutical synthesis. Its well-defined stereochemistry and versatile piperazine scaffold have made it an indispensable component in the development of novel therapeutics, most notably in the class of oxazolidinone antibiotics. A comprehensive understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for its effective application in research and drug development.

References

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  • (R)-Piperazine-2-carboxylic acid | C5H10N2O2 | CID 6558437. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6558437]
  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem. [URL: https://www.benchchem.com/application-notes/chiral-hplc-separation-of-piperazin-2-ylmethanol-enantiomers]
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Chiral Synthesis of (R)-piperazin-2-ylmethanol Dihydrochloride: A Strategic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

(R)-piperazin-2-ylmethanol is a paramount chiral building block in modern medicinal chemistry, forming the structural core of numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] The stereochemistry at the C2 position is critical, as enantiomers frequently exhibit divergent pharmacological and toxicological profiles.[2] This technical guide provides a comprehensive overview of the strategic considerations for the chiral synthesis of (R)-piperazin-2-ylmethanol, culminating in its isolation as a stable dihydrochloride salt. We will dissect various synthetic philosophies, provide a detailed, field-proven experimental protocol based on a chiral pool approach, and outline the necessary analytical methods for quality control and enantiomeric purity verification.

Introduction: The Strategic Importance of Chiral Piperazines

The piperazine ring is a privileged scaffold in drug discovery, prized for its ability to impart favorable pharmacokinetic properties and engage in crucial hydrogen bonding interactions with biological targets.[3][4][5] Its presence is noted in a multitude of blockbuster drugs.[5] The introduction of a chiral center, as in (R)-piperazin-2-ylmethanol, significantly expands the accessible chemical space, allowing for precise three-dimensional interactions with complex biological receptors.[5] Consequently, robust and scalable access to enantiomerically pure C2-substituted piperazines is a critical objective in process chemistry and drug development.[5][6] This guide focuses on the synthesis of the (R)-enantiomer, a key intermediate for several advanced pharmaceutical candidates.

A Comparative Analysis of Synthetic Strategies

The synthesis of a single-enantiomer compound can be approached from several distinct strategic standpoints. The optimal choice depends on factors such as the cost of starting materials, scalability, and the desired level of enantiomeric purity.

G cluster_0 Core Synthetic Philosophies cluster_1 Synthetic Routes cluster_2 Product start Prochiral or Racemic Precursor asymmetric_catalysis Asymmetric Catalysis (e.g., Hydrogenation) start->asymmetric_catalysis kinetic_resolution Kinetic Resolution (e.g., Enzymatic) start->kinetic_resolution chiral_pool Chiral Starting Material chiral_synthesis Chiral Pool Synthesis (e.g., from Amino Acids) chiral_pool->chiral_synthesis end_product (R)-piperazin-2-ylmethanol asymmetric_catalysis->end_product kinetic_resolution->end_product chiral_synthesis->end_product

Caption: Core strategies for asymmetric synthesis.

  • Asymmetric Catalysis: This approach involves converting a prochiral substrate into a chiral product using a chiral catalyst. For instance, the asymmetric hydrogenation of substituted pyrazines can yield chiral piperazin-2-ones, which can be further reduced to the target molecule.[7] While elegant, this strategy requires significant investment in catalyst development and screening.

  • Kinetic Resolution: This method separates a racemic mixture by exploiting the differential reaction rate of a chiral reagent or catalyst with the two enantiomers. Enzymatic resolution, using lipases like Candida antarctica lipase B, has been successfully employed to resolve racemic piperazine precursors.[8] The primary drawback is a theoretical maximum yield of 50% for the desired enantiomer.

  • Chiral Pool Synthesis: This is often the most direct and cost-effective strategy, leveraging the abundance of enantiomerically pure starting materials provided by nature. Proteinogenic amino acids are ideal candidates. For the synthesis of (R)-piperazin-2-ylmethanol, the corresponding (S)-serine is a logical and readily available starting material, as the stereocenter is preserved and inverted during the synthetic sequence.[9]

For its reliability, scalability, and use of an inexpensive starting material, this guide will focus on the Chiral Pool Synthesis from (S)-serine.

Featured Route: Multi-Step Synthesis from (S)-Serine

This synthetic pathway proceeds through a key bicyclic piperazinedione intermediate. The stereochemistry of the starting (S)-serine dictates the final (R)-configuration of the product. The key transformation involves the reaction of a serine-derived chloroacetamide with a primary amine to form the piperazine core.[9]

G serine (S)-Serine chloroacetamide Intermediate Chloroacetamide (5) serine->chloroacetamide 1. Protection (e.g., Boc) 2. Amidation 3. Chloroacetylation piperazinedione Bicyclic Piperazinedione (6) chloroacetamide->piperazinedione Primary Amine (e.g., Benzylamine) Intramolecular Cyclization protected_product N-Protected (R)-piperazin-2-ylmethanol piperazinedione->protected_product Reduction (e.g., LiAlH₄, BH₃) final_product (R)-piperazin-2-ylmethanol protected_product->final_product Deprotection (e.g., Pd/C, H₂) dihydrochloride (R)-piperazin-2-ylmethanol dihydrochloride final_product->dihydrochloride HCl in Ethanol/IPA

Caption: Synthetic workflow from (S)-Serine.

Detailed Experimental Protocols

The following protocols are presented for research and development purposes and should be performed by qualified personnel with appropriate safety precautions.

Protocol 1: Synthesis of the Piperazinedione Intermediate

This protocol is adapted from methodologies involving the cyclization of amino acid derivatives.[9]

  • N-Protection and Activation of (S)-Serine:

    • Suspend (S)-serine (1.0 eq) in a suitable solvent (e.g., Dioxane/Water).

    • Cool the mixture to 0 °C in an ice bath.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (NaHCO₃, 3.0 eq).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC indicates consumption of the starting material.

    • Acidify the reaction mixture and extract the N-Boc-(S)-serine product.

  • Formation of Chloroacetamide:

    • Dissolve the N-Boc-(S)-serine in an aprotic solvent like dichloromethane (DCM).

    • Cool to 0 °C and add N-hydroxysuccinimide (NHS, 1.1 eq) and a coupling agent such as dicyclohexylcarbodiimide (DCC, 1.1 eq).

    • Stir for 4-6 hours, then filter the dicyclohexylurea (DCU) byproduct.

    • To the filtrate, add chloroethylamine hydrochloride (1.2 eq) and a non-nucleophilic base like triethylamine (TEA, 2.5 eq).

    • Stir at room temperature for 12 hours to yield the chloroacetamide intermediate.

  • Cyclization to Piperazinedione:

    • Treat the chloroacetamide intermediate with a strong base such as potassium tert-butoxide (t-BuOK, 2.2 eq) in tetrahydrofuran (THF) at 0 °C.

    • This promotes an intramolecular Williamson ether synthesis-like cyclization to form the protected piperazin-2-one ring.

    • A second intramolecular amidation step, often requiring heating with a primary amine like benzylamine, is used to form the second ring of the bicyclic piperazinedione.[9]

Protocol 2: Reduction and Final Product Formation
  • Reduction of the Piperazinedione:

    • Caution: This step uses highly reactive reducing agents and must be conducted under an inert atmosphere (Argon or Nitrogen).

    • Carefully add the piperazinedione intermediate (1.0 eq) in dry THF to a stirred suspension of Lithium Aluminum Hydride (LiAlH₄, ~4.0 eq) in dry THF at 0 °C.

    • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 8-12 hours.

    • Cool the reaction to 0 °C and cautiously quench by sequential addition of water, 15% NaOH (aq), and water (Fieser workup).

    • Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude N-protected (R)-piperazin-2-ylmethanol.

  • Deprotection (if Benzyl group is used):

    • Dissolve the crude product in methanol or ethanol.

    • Add Palladium on carbon (10% Pd/C, ~5 mol%).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete.

    • Filter the catalyst through Celite® and concentrate the filtrate to yield the crude (R)-piperazin-2-ylmethanol free base.

  • Formation of Dihydrochloride Salt:

    • Dissolve the crude free base in a minimal amount of cold absolute ethanol or isopropanol.

    • Slowly add a solution of hydrochloric acid in ethanol (~10.5 N) or bubble dry HCl gas through the solution until the pH is strongly acidic (~pH 1-2).[10]

    • The dihydrochloride salt will precipitate. Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.[10]

    • Collect the solid by suction filtration, wash with cold ethanol and then with diethyl ether.

    • Dry the product under vacuum to yield (R)-piperazin-2-ylmethanol dihydrochloride as a white crystalline solid.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and enantiomeric excess of the final product is a critical, self-validating step.

Data Summary Table
ParameterMethodExpected Result
Identity ¹H NMR, ¹³C NMRSpectrum consistent with the proposed structure.
Purity HPLC-UV/ELSD>98% purity.
Mass HRMS (ESI+)Calculated m/z matches observed m/z for [M+H]⁺.
Enantiomeric Excess Chiral HPLC>99% ee.
Chiral HPLC for Enantiomeric Purity

Direct analysis of piperazin-2-ylmethanol can be challenging due to its lack of a strong UV chromophore.[2] Pre-column derivatization or the use of a highly sensitive detector may be necessary for trace analysis. The selection of the chiral stationary phase (CSP) is the most critical factor.[2]

G prep Sample Preparation (Dissolve in Mobile Phase) injection Inject onto Chiral HPLC System prep->injection separation Separation on CSP Column injection->separation detection Detection (UV/MS) separation->detection analysis Data Analysis detection->analysis result Calculate %ee analysis->result

Caption: Workflow for Chiral HPLC Method Development.[2]

Recommended Chiral HPLC Conditions

The following conditions serve as a robust starting point for method development, based on successful separations of similar piperazine structures.[2]

ParameterRecommended Condition
Column Polysaccharide-based CSP (e.g., Chiralpak® IC)
Mobile Phase Hexane / Isopropanol / Diethylamine (DEA)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210-220 nm (or appropriate for derivative)
Temperature 25 °C (may be optimized)

Data Interpretation:

  • Calculate the resolution (Rs) between the two enantiomer peaks. A resolution of >1.5 is considered baseline separation.[2]

  • Determine the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100[2]

Conclusion

The chiral pool synthesis of (R)-piperazin-2-ylmethanol dihydrochloride from (S)-serine represents a reliable, scalable, and economically viable strategy for producing this high-value pharmaceutical intermediate. The presented workflow, from strategic planning to detailed experimental protocols and rigorous analytical validation, provides a comprehensive framework for researchers and drug development professionals. Careful execution of the reduction and salt formation steps, coupled with precise chiral HPLC analysis, ensures the final product meets the stringent quality standards required for advanced pharmaceutical synthesis.

References

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An In-Depth Technical Guide to the Mechanism of Action of (R)-piperazin-2-ylmethanol Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-piperazin-2-ylmethanol dihydrochloride serves as a pivotal chiral scaffold in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system (CNS). While the parent molecule is primarily a synthetic intermediate, its derivatization unlocks a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the mechanisms of action of key derivatives of (R)-piperazin-2-ylmethanol, focusing on two prominent classes: sigma-1 (σ1) receptor modulators and multi-target monoaminergic agents. We will dissect the structure-activity relationships, binding affinities, and functional implications of these compounds, supported by detailed experimental protocols and pathway diagrams to provide a comprehensive resource for researchers in drug discovery and development.

Introduction: The (R)-piperazin-2-ylmethanol Scaffold

(R)-piperazin-2-ylmethanol dihydrochloride is a chiral heterocyclic organic compound. Its rigid piperazine core, combined with the stereocenter at the 2-position bearing a hydroxymethyl group, provides a versatile framework for the synthesis of complex molecules with specific spatial orientations. This stereochemical precision is crucial for high-affinity and selective interactions with biological targets. The piperazine moiety is a well-established "privileged structure" in drug discovery, known for its ability to interact with multiple pharmacological targets and often imparting favorable pharmacokinetic properties.

This guide will focus on the pharmacodynamic properties of N-substituted derivatives of (R)-piperazin-2-ylmethanol, elucidating how modifications to the piperazine nitrogens give rise to distinct mechanisms of action.

Sigma-1 Receptor Modulation by N-Substituted (R)-piperazin-2-ylmethanol Derivatives

A significant body of research has demonstrated that N-alkylation of the (R)-piperazin-2-ylmethanol core can yield potent and selective ligands for the sigma-1 (σ1) receptor. The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a wide array of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling. Its role in neuroprotection, neuroplasticity, and the pathophysiology of several CNS disorders makes it an attractive therapeutic target.

High-Affinity Binding of the p-Methoxybenzyl Derivative

A key example of a potent σ1 receptor ligand derived from (R)-piperazin-2-ylmethanol is the N-4-p-methoxybenzyl substituted analog. Research by Bedürftig and Wünsch (2004) systematically explored the structure-activity relationship of a series of N-4 substituted derivatives, revealing the importance of the N-4 substituent for high-affinity σ1 receptor binding.[1]

The p-methoxybenzyl derivative, in particular, demonstrated a high affinity for the σ1 receptor with a Ki value of 12.4 nM.[1] This high affinity is attributed to favorable interactions with the receptor's binding pocket. The selectivity for the σ1 receptor over the σ2 receptor and other CNS targets like NMDA, kappa-opioid, and mu-opioid receptors underscores the potential for developing targeted therapeutics with reduced off-target effects.[1]

Table 1: Sigma Receptor Binding Affinities of N-Substituted (R)-piperazin-2-ylmethanol Derivatives [1]

CompoundN-4 Substituentσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)
3d p-Methoxybenzyl12.4>10,000
3a Benzyl148>10,000
3b p-Fluorobenzyl89.3>10,000
3c p-Chlorobenzyl78.2>10,000
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

The determination of binding affinities for the σ1 receptor is typically achieved through competitive radioligand binding assays. The following protocol is based on the methodology described by Bedürftig and Wünsch (2004).[1]

Objective: To determine the inhibitory constant (Ki) of a test compound for the σ1 receptor.

Materials:

  • Radioligand: -pentazocine (a selective σ1 receptor ligand)

  • Membrane Preparation: Guinea pig brain membrane homogenates (a rich source of σ1 receptors)

  • Test Compounds: N-substituted (R)-piperazin-2-ylmethanol derivatives

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Filtration Apparatus: Brandel cell harvester or equivalent

  • Filters: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI)

  • Scintillation Cocktail

  • Liquid Scintillation Counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of membrane homogenate (containing a specific amount of protein, e.g., 200 µg)

    • 50 µL of -pentazocine at a final concentration near its Kd (e.g., 2 nM)

    • 50 µL of test compound at various concentrations

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of haloperidol (10 µM final concentration).

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using the cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate overnight.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using a non-linear regression analysis program (e.g., Prism) to determine the IC50 value of the test compound.

  • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_assay Radioligand Binding Assay Workflow start Prepare Reagents (Membranes, Radioligand, Test Compounds) incubation Incubate at 37°C for 120 min start->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis (IC50 and Ki Determination) scintillation->analysis G cluster_pathway Hypothetical Sigma-1 Receptor Signaling ligand Sigma-1 Ligand (e.g., p-methoxybenzyl derivative) sigma1 Sigma-1 Receptor (Endoplasmic Reticulum) ligand->sigma1 translocation Translocation sigma1->translocation ion_channel Ion Channel (e.g., K+, Ca2+) translocation->ion_channel Modulation gpcr GPCR translocation->gpcr Modulation downstream Downstream Signaling (e.g., Ca2+ homeostasis, neuronal excitability) ion_channel->downstream gpcr->downstream

Hypothetical Signaling Pathway of Sigma-1 Receptor Modulation.

Multi-Target Monoaminergic Activity of (R)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol

Another important class of derivatives of (R)-piperazin-2-ylmethanol exhibits a multi-target engagement profile within the monoaminergic system. A prime example is (R)-(1-(3-chlorobenzyl)piperazin-2-yl)methanol, which has shown promise in preclinical models of anxiety and depression. [2]Its mechanism of action is believed to involve the modulation of serotonin and dopamine receptors.

High-Affinity for Serotonin 5-HT1A Receptors

(R)-(1-(3-chlorobenzyl)piperazin-2-yl)methanol has been reported to exhibit a high affinity for the serotonin 5-HT1A receptor, with a Ki value of 12 nM. [2]The 5-HT1A receptor is a Gi/o-coupled GPCR that acts as an autoreceptor on serotonergic neurons and as a postsynaptic receptor in various brain regions. Activation of 5-HT1A receptors generally leads to a decrease in neuronal firing and is associated with anxiolytic and antidepressant effects.

Table 2: In Vitro Bioactivity Data for (R)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol [2]

Assay Result Model
5-HT1A Binding Ki = 12 nM Radioligand ([³H]-8-OH-DPAT)

| Antiproliferative IC50 | 8 µM | HT29 colon cancer cells |

Experimental Protocol: 5-HT1A Receptor Functional Assay (cAMP Measurement)

The functional activity of compounds at the Gi/o-coupled 5-HT1A receptor can be assessed by measuring the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Objective: To determine the functional potency (EC50 for agonists or IC50 for antagonists) of a test compound at the 5-HT1A receptor.

Materials:

  • Cell Line: A stable cell line expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Test Compound: (R)-(1-(3-chlorobenzyl)piperazin-2-yl)methanol.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell Culture Medium and Reagents.

Procedure:

  • Seed the 5-HT1A receptor-expressing cells in a 96-well or 384-well plate and culture overnight.

  • For Agonist Mode:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compound at various concentrations.

    • Add a submaximal concentration of forskolin to stimulate adenylyl cyclase.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • For Antagonist Mode:

    • Pre-treat the cells with the test compound at various concentrations.

    • Add a known 5-HT1A agonist (e.g., 8-OH-DPAT) at its EC80 concentration, along with forskolin.

    • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Plot the cAMP concentration against the log of the test compound concentration.

  • For agonists, fit a sigmoidal dose-response curve to determine the EC50 value. For antagonists, determine the IC50 value.

G cluster_pathway 5-HT1A Receptor Signaling Pathway (Gi-coupled) agonist 5-HT1A Agonist receptor 5-HT1A Receptor agonist->receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits atp ATP camp cAMP atp->camp Blocked pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., decreased neuronal excitability) pka->cellular_response

Simplified Signaling Pathway of a 5-HT1A Receptor Agonist.
In Vivo Correlates: Anxiolytic and Antidepressant-like Effects

The modulation of the serotonin and dopamine systems by (R)-(1-(3-chlorobenzyl)piperazin-2-yl)methanol is consistent with its observed anxiolytic and antidepressant-like effects in preclinical models. [2]These behavioral effects are often assessed using standardized tests such as the elevated plus-maze for anxiety and the forced swim test or tail suspension test for depression-like behavior. The outcomes of these in vivo studies provide crucial validation of the therapeutic potential of this class of compounds and help to link the molecular mechanism of action to a physiological response.

Conclusion

(R)-piperazin-2-ylmethanol dihydrochloride is a valuable chiral starting material for the synthesis of a wide range of pharmacologically active compounds. This guide has highlighted two distinct, yet potentially overlapping, mechanisms of action for its N-substituted derivatives: high-affinity modulation of the sigma-1 receptor and multi-target engagement of monoaminergic GPCRs, particularly the 5-HT1A receptor.

The p-methoxybenzyl derivative exemplifies a potent and selective σ1 receptor ligand, while the 3-chlorobenzyl analog demonstrates the potential for developing multi-target agents for psychiatric disorders. The detailed experimental protocols provided herein offer a practical framework for researchers to further investigate the pharmacology of these and other novel derivatives of the (R)-piperazin-2-ylmethanol scaffold.

Future research should focus on elucidating the functional consequences of sigma-1 receptor binding for this class of compounds and further characterizing the in vivo pharmacological profile of the multi-target monoaminergic derivatives to fully understand their therapeutic potential.

References

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  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]

  • Moussa, A., et al. (2010). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 15(10), 7136-7155. [Link]

  • National Center for Biotechnology Information. (2012). 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Sahn, J. J., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology, 10, 243. [Link]

  • Maltseva, M. O., et al. (2022). Anxiolytic, antidepressant and analgesic activities of novel derivatives of 1-(3-phenylpyrrol-2-yl)-1,3-dihydro-2H-benzimidazol-2-one. Research Results in Pharmacology, 8(3), 83-94. [Link]

  • ChEMBL. (n.d.). Document: Synthesis, pharmacological evaluation, and σ1 receptor interaction analysis of hydroxyethyl substituted piperazines. (CHEMBL3232783). [Link]

  • Wilson, L. L., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nocception with Fewer Liabilities of Use. Pharmaceuticals, 15(6), 738. [Link]

  • Satała, G., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7291. [Link]

  • Li, X., et al. (2021). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. [Link]

  • Moussa, A., et al. (2010). Design and synthesis of N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of Medicinal Chemistry, 53(16), 6228-6239. [Link]

  • Tripathi, N. K. (2022). Bioorganic and Medicinal Chemistry. ResearchGate. [Link]

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  • Unknown. (n.d.). bioorganic chemistry. [Link]

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An In-depth Technical Guide on the Solubility of (R)-piperazin-2-ylmethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of (R)-piperazin-2-ylmethanol dihydrochloride, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this chiral compound is not extensively available in public literature, this document establishes a robust inferred solubility profile based on the known properties of the parent piperazine molecule and its dihydrochloride salt. Crucially, this guide details industry-standard experimental protocols for the precise determination of aqueous and organic solvent solubility, empowering researchers to generate empirical data critical for process development, formulation, and analytical method design. The methodologies presented are grounded in the principles of equilibrium solubility determination and are designed to ensure data integrity and reproducibility. Visual workflows are provided to elucidate the experimental processes, offering a clear and actionable framework for laboratory execution.

Introduction: The Significance of Solubility in Pharmaceutical Development

(R)-piperazin-2-ylmethanol dihydrochloride is a chiral building block of significant interest in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure, featuring a piperazine ring, a hydroxymethyl group, and its presentation as a dihydrochloride salt, dictates its physicochemical properties. Among these, solubility is a paramount parameter that profoundly influences various stages of drug development:

  • Process Chemistry: Solvent selection for synthesis, crystallization, and purification is directly governed by the solubility of the compound and its intermediates. Understanding solubility in a range of organic solvents is crucial for optimizing reaction kinetics, yield, and purity.

  • Formulation Science: The aqueous solubility of an API or its salt form is a critical determinant of its bioavailability. For oral dosage forms, dissolution is often the rate-limiting step for drug absorption. For parenteral formulations, achieving the desired concentration in a physiologically compatible vehicle is essential.

  • Analytical Method Development: The choice of diluent for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) spectroscopy depends on the analyte's solubility to ensure accurate and reproducible measurements.

Given the importance of this parameter, this guide aims to provide both a theoretical framework and practical methodologies for assessing the solubility of (R)-piperazin-2-ylmethanol dihydrochloride.

Inferred Solubility Profile of (R)-piperazin-2-ylmethanol Dihydrochloride

Direct, experimentally determined solubility data for (R)-piperazin-2-ylmethanol dihydrochloride is sparse in publicly accessible databases. However, by examining the solubility of the parent piperazine molecule and its dihydrochloride salt, a reliable inferred profile can be constructed.

Piperazine itself is known to be highly soluble in water and soluble in polar organic solvents such as methanol and ethanol.[1][2] The formation of a dihydrochloride salt significantly influences its solubility characteristics. Hydrochloride salts of basic compounds like piperazine are generally designed to enhance aqueous solubility.

Based on data for the closely related piperazine dihydrochloride, (R)-piperazin-2-ylmethanol dihydrochloride is anticipated to be:

  • Freely Soluble in Water: The presence of two hydrochloride moieties, along with the polar hydroxymethyl group, is expected to confer high aqueous solubility. For context, piperazine dihydrochloride has a reported aqueous solubility of 41% at 20°C.[3]

  • Slightly Soluble in Methanol and Ethanol: While the parent piperazine shows some solubility in these alcohols, the salt form is generally less soluble in organic solvents compared to water.[4]

  • Insoluble in Non-Polar Organic Solvents: It is expected to have negligible solubility in solvents such as ethers, hydrocarbons (e.g., hexane, toluene), and chlorinated solvents.[2][3]

The solubility of piperazine and its salts is also known to be temperature-dependent, generally increasing with a rise in temperature.[1]

Table 1: Inferred Solubility Profile of (R)-piperazin-2-ylmethanol Dihydrochloride

Solvent ClassRepresentative SolventsInferred SolubilityRationale
Aqueous Water, Aqueous BuffersFreely SolubleDihydrochloride salt form enhances polarity and interaction with water molecules.[3][4]
Polar Protic Methanol, EthanolSlightly SolubleLower polarity compared to water reduces the solvation of the ionic salt.[4]
Polar Aprotic Acetonitrile, AcetoneVery Slightly Soluble to InsolubleLimited ability to solvate the charged species of the salt.
Non-Polar Diethyl Ether, Toluene, HexaneInsolubleSignificant mismatch in polarity between the salt and the solvent.[2]

Experimental Determination of Equilibrium Solubility

To move beyond inference and obtain precise quantitative data, a systematic experimental approach is necessary. The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.[5][6] This section provides a detailed protocol for its implementation.

Principle of the Shake-Flask Method

The core principle involves creating a saturated solution by adding an excess of the solid compound to a specific solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. At this point, the concentration of the dissolved solid in the solvent represents its equilibrium solubility.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Accurately weigh excess (R)-piperazin-2-ylmethanol dihydrochloride B Add to a known volume of the test solvent in a sealed vial A->B C Place vials in a temperature-controlled shaker bath (e.g., 25°C) B->C D Agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium C->D E Allow solid to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter the aliquot through a 0.45 µm syringe filter to remove undissolved solids F->G H Accurately dilute the filtrate with a suitable diluent G->H I Quantify the concentration using a validated analytical method (e.g., HPLC-UV) H->I

Caption: Workflow for the Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • (R)-piperazin-2-ylmethanol dihydrochloride (solid)

  • Selected solvents (e.g., deionized water, methanol, ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled orbital shaker or water bath

  • Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)

  • Validated HPLC-UV system or other suitable analytical instrument

  • Reference standard of (R)-piperazin-2-ylmethanol dihydrochloride

Procedure:

  • Preparation of Slurries:

    • Add an excess amount of (R)-piperazin-2-ylmethanol dihydrochloride to a series of vials. A visual excess of solid should be present to ensure saturation.

    • Accurately add a known volume of the test solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the slurries for a sufficient duration to reach equilibrium. A typical period is 24 to 48 hours. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, thereby verifying equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable mobile phase or diluent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

    • Prepare a calibration curve using accurately weighed reference standards of (R)-piperazin-2-ylmethanol dihydrochloride.

    • Calculate the concentration of the compound in the original filtered sample, taking into account the dilution factor. This concentration represents the equilibrium solubility.

Data Presentation:

The results should be tabulated to provide a clear and concise summary of the solubility data.

Table 2: Example of Experimental Solubility Data Presentation

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]

Factors Influencing Solubility and Experimental Considerations

Several factors can influence the solubility of (R)-piperazin-2-ylmethanol dihydrochloride, and these must be carefully controlled during experimental determination:

  • pH: For aqueous solutions, the pH can have a significant impact on the solubility of ionizable compounds. As a dihydrochloride salt of a weak base, the solubility is expected to be higher at lower pH values. When determining aqueous solubility, it is crucial to measure and report the pH of the saturated solution.

  • Temperature: As previously mentioned, solubility is generally temperature-dependent. Experiments should be conducted at a constant and recorded temperature.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used for the solubility determination and to analyze the solid phase remaining after equilibration to check for any polymorphic transformations.

  • Common Ion Effect: In buffered solutions or solutions containing other chloride salts, the solubility of the dihydrochloride salt may be suppressed due to the common ion effect.[5]

The following diagram illustrates the logical relationship between these influencing factors and the resulting solubility.

G cluster_factors Physicochemical Factors Solubility Equilibrium Solubility pH pH of Solution pH->Solubility Temp Temperature Temp->Solubility Polymorph Crystalline Form Polymorph->Solubility CommonIon Common Ion Effect CommonIon->Solubility

Caption: Key Factors Influencing the Solubility of Ionizable Salts.

Conclusion and Recommendations

This technical guide has provided an inferred solubility profile for (R)-piperazin-2-ylmethanol dihydrochloride based on the properties of related compounds. More importantly, it has outlined a detailed, industry-standard experimental protocol for the empirical determination of its equilibrium solubility.

For drug development professionals, it is strongly recommended to perform the shake-flask solubility studies outlined in this guide to obtain precise quantitative data in relevant aqueous and organic solvents. This data will be invaluable for:

  • Rational solvent selection in synthetic and purification processes.

  • Informing early-stage formulation strategies to ensure adequate bioavailability.

  • Developing robust and accurate analytical methods .

By investing in a thorough understanding of the solubility of this critical building block, researchers can mitigate risks, optimize processes, and accelerate the development of new and effective medicines.

References

  • Solubility of Things. Piperazine. [Link]

  • G. Amphray Laboratories. Piperazine Dihydrochloride USP. [Link]

  • Wikipedia. Piperazine. [Link]

  • Fosbøl, P. L., et al. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. Journal of Chemical & Engineering Data, 56(12), 5088–5093. [Link]

  • PubChem. (Piperazin-2-yl)methanol. [Link]

  • PubChem. Piperazine Dihydrochloride. [Link]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

Sources

The Piperazine Scaffold: A Technical Guide to Structure-Activity Optimization and Biological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In medicinal chemistry, few heterocycles command the ubiquity of piperazine. It is classified as a "privileged scaffold" not merely due to its presence in blockbuster drugs (e.g., Imatinib, Ciprofloxacin, Sildenafil) but because of its thermodynamic and pharmacokinetic utility.

For the drug developer, the piperazine ring is a functional tool.[1][2] It serves two primary technical roles:

  • Physicochemical Modulator: The diamine structure (pKa ~9.8 and ~5.6) allows for tunable ionization at physiological pH, drastically improving water solubility of otherwise lipophilic pharmacophores.

  • Conformational Spacer: It provides a rigid, yet adaptable 6-membered chair conformation that orients substituents at defined vectors (N1 and N4 positions), critical for bridging binding pockets in kinases and GPCRs.

This guide details the biological characterization of these derivatives, moving from structural logic to validated experimental protocols.

Structural Logic & SAR: The N1/N4 Interplay

The biological activity of piperazine is rarely intrinsic to the ring itself but rather how the ring presents functional groups. The Structure-Activity Relationship (SAR) is dominated by the asymmetry of the N1 and N4 substitutions.

The Optimization Workflow

When designing a piperazine derivative, the researcher must balance Target Affinity (usually driven by the N4-aryl/heteroaryl group) against ADME properties (driven by the N1-substituent).

SAR_Logic Core Piperazine Scaffold (The Anchor) N1 N1 Position (The Solubilizer) Core->N1 Substitution N4 N4 Position (The Warhead) Core->N4 Substitution Solubility Modulates LogP / Solubility (e.g., Methyl, Hydroxyethyl) N1->Solubility Controls Metabolism Metabolic Stability (N-dealkylation risk) N1->Metabolism Determines Affinity Receptor/Enzyme Binding (Aryl, Heteroaryl moieties) N4->Affinity Drives Selectivity Selectivity Profile (Electronic effects of aryl ring) N4->Selectivity Tunes

Figure 1: The SAR decision matrix for piperazine optimization. The N1 position is typically exploited for pharmacokinetic tuning, while the N4 position dictates pharmacodynamic engagement.

Therapeutic Verticals & Mechanisms[3][4]

Oncology: Kinase Inhibition

In oncology, piperazines frequently act as linkers that position an ATP-mimetic moiety into the kinase hinge region while extending a solubilizing group into the solvent-exposed area.

  • Mechanism: Competitive inhibition of ATP binding (Type I/II inhibitors).

  • Key Example: Imatinib . The piperazine ring mediates binding to the Bcr-Abl tyrosine kinase and improves oral bioavailability.

  • Cytotoxicity Markers: Activity is measured via IC50 (half-maximal inhibitory concentration) in assays like MTT or CellTiter-Glo.

CNS Agents: GPCR Modulation

The scaffold is dominant in neuropsychiatry due to its ability to mimic the ethylamine chain of neurotransmitters (dopamine, serotonin).

  • Mechanism: Agonism or antagonism at Dopamine (D2/D3) and Serotonin (5-HT1A/2A) receptors.

  • Key Example: Aripiprazole (D2 partial agonist).

  • Critical SAR: The distance between the piperazine nitrogen and the aryl binding head is often the "switch" between agonist and antagonist activity.

Antimicrobial: Membrane & DNA Gyrase
  • Mechanism: In fluoroquinolones (e.g., Ciprofloxacin ), the piperazine ring at C7 prevents drug efflux and enhances penetration into Gram-negative bacteria.

  • Emerging Trend: N-substituted piperazines disrupting bacterial cell membranes or inhibiting efflux pumps to reverse resistance.

Comparative Data Summary

The following table summarizes the performance metrics expected for high-quality piperazine leads in different domains.

Therapeutic ClassPrimary TargetKey MetricDesirable RangeReference Standard
Anticancer Tyrosine Kinases (e.g., EGFR, VEGFR)IC50 (Cytotoxicity)< 1.0 µMImatinib, Sunitinib
Antipsychotic Dopamine D2 / 5-HT2AKi (Binding Affinity)< 10 nMAripiprazole, Olanzapine
Antibacterial DNA Gyrase / Topoisomerase IVMIC (Min. Inhibitory Conc.)< 4 µg/mLCiprofloxacin
Antifungal Ergosterol BiosynthesisMIC< 8 µg/mLFluconazole

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols include "Checkpoints"—steps designed to validate the assay before data collection.

Synthesis: General N-Alkylation Protocol

Objective: Mono-substitution of piperazine (avoiding the common bis-substitution impurity).

Reagents:

  • Piperazine (anhydrous, 5.0 eq) - Excess is critical to prevent bis-alkylation.

  • Alkyl/Aryl Halide (1.0 eq)

  • Potassium Carbonate (K2CO3, 2.0 eq)

  • Acetonitrile (ACN) or DMF.

Workflow:

  • Dissolution: Dissolve piperazine (excess) in ACN at 60°C.

  • Addition: Add K2CO3, followed by dropwise addition of the halide over 30 minutes. Causality: Slow addition keeps the local concentration of electrophile low, favoring mono-substitution.

  • Reflux: Heat to 80°C for 6-12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup: Filter inorganic salts. Evaporate solvent. Wash residue with water to remove unreacted piperazine (which is highly water-soluble). Extract product into Ethyl Acetate.

Checkpoint: 1H-NMR must show integration corresponding to 8 piperazine protons (two triplets if symmetrical, or distinct multiplets) and absence of the starting halide peak.

Biological Validation: The MTT Cytotoxicity Assay

Objective: Quantify metabolic activity as a proxy for cell viability.

MTT_Workflow Seed Seed Cells (96-well plate, 5k/well) Treat Compound Treatment (24-72h Incubation) Seed->Treat Adhere 24h MTT_Add Add MTT Reagent (Tetrazolium Salt) Treat->MTT_Add End Point Incubate Incubate (3-4h, 37°C) MTT_Add->Incubate Metabolic Conversion Solubilize Solubilize Crystals (DMSO addition) Incubate->Solubilize Formazan formed Read Read Absorbance (570 nm) Solubilize->Read Quantify

Figure 2: Step-by-step workflow for the MTT assay. The conversion of yellow MTT to purple formazan is dependent on mitochondrial reductase activity.

Protocol Steps:

  • Seeding: Plate cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well. Allow 24h attachment.
    
  • Treatment: Add piperazine derivatives in serial dilutions (e.g., 0.1 µM to 100 µM). Include DMSO Control (0.1% v/v) and Positive Control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL MTT solution (5 mg/mL in PBS).

  • Incubation: Incubate 4 hours. Mechanism: Viable mitochondria reduce MTT (yellow) to Formazan (purple).

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO. Shake for 15 mins.

  • Measurement: Read OD at 570 nm.

Checkpoint: The DMSO control wells must show OD > 0.7 to ensure cells were healthy before treatment. If OD < 0.5, the assay is invalid due to poor cell growth.

References

  • Review of Piperazine Scaffold

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[2][3][4]

    • Source: PMC (N
    • URL:[Link]

  • Anticancer Mechanisms

    • Title: The structure-activity relationship of anticancer activity piperazine derivatives.[5][6][7]

    • Source: ResearchGate / European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Antimicrobial Applications

    • Title: Piperazine based antimicrobial polymers: a review.
    • Source: RSC Advances (Royal Society of Chemistry).
    • URL:[Link]

  • Synthesis Protocols

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
    • Source: Molecules (MDPI) / PubMed Central.
    • URL:[Link]

  • CNS & Receptor Binding

    • Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.[8]

    • Source: Intern
    • URL:[Link]

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(R)-Piperazin-2-ylmethanol Dihydrochloride: A Chiral Scaffold for Next-Gen Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Piperazin-2-ylmethanol dihydrochloride is a high-value chiral building block used to introduce rigid stereochemical complexity into drug candidates. Distinguished by its C2-hydroxymethyl substituent, this scaffold offers a dual advantage: it provides a handle for covalent attachment or hydrogen bonding (via the hydroxyl group) while the piperazine ring serves as a conformationally restricted linker.

This guide details the technical specifications, synthetic utility, and orthogonal protection strategies required to leverage this molecule effectively in medicinal chemistry.

Part 1: Chemical Identity & Stereochemical Significance

Technical Specifications
PropertySpecification
Chemical Name (R)-Piperazin-2-ylmethanol dihydrochloride
Synonyms (R)-2-(Hydroxymethyl)piperazine 2HCl; (R)-2-Piperazinemethanol dihydrochloride
CAS Number Unspecified/Racemate: 122323-87-9Free Base (R): 28795-50-8 (generic)(Note: The (S)-enantiomer 2HCl is CAS 149629-73-2; verify specific batch COA for (R)-salt)
Molecular Formula C₅H₁₄Cl₂N₂O
Molecular Weight 189.08 g/mol (Salt); 116.16 g/mol (Free Base)
Chirality (R)-Enantiomer (derived from D-Serine or D-Asparagine precursors)
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in Ether, Hexanes
Appearance White to off-white hygroscopic solid
The "Chiral Switch" Advantage

In drug design, the (R)-configuration often imparts distinct pharmacological profiles compared to the (S)-isomer. The C2-hydroxymethyl group creates a "chiral wall," forcing substituents at N1 and N4 into specific spatial orientations.

  • Steric Steering: The hydroxymethyl group hinders the N1 position, directing initial electrophilic attacks to the N4 position.

  • Pharmacophore Anchoring: The hydroxyl group can serve as a H-bond donor/acceptor in the binding pocket or be cyclized to form bicyclic systems (e.g., octahydropyrrolo[1,2-a]pyrazines).

Part 2: Synthetic Routes & Manufacturing

The industrial synthesis of (R)-piperazin-2-ylmethanol typically follows a Retentive Reduction Strategy starting from the chiral pool.

The Reduction Route (Preferred)

This route ensures high enantiomeric excess (ee >98%) by preserving the stereocenter of the starting material.

  • Precursor: (R)-Piperazine-2-carboxylic acid (often synthesized from D-Serine via cyclization with diamines).

  • Reduction: The carboxylic acid is reduced to the primary alcohol using Borane-THF (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ).
  • Salt Formation: The resulting free base is treated with anhydrous HCl in dioxane/ethanol to precipitate the stable dihydrochloride salt.

Synthetic Workflow Diagram

The following diagram illustrates the conversion of D-Serine to the final scaffold.

Synthesis Serine D-Serine Methyl Ester (Chiral Pool) Cyclization Cyclization (with Ethylenediamine eq.) Serine->Cyclization Condensation Piperazinone (R)-Piperazinone Intermediate Cyclization->Piperazinone Reduction Reduction (LiAlH4 or BH3) Piperazinone->Reduction Amide Reduction Product (R)-Piperazin-2-ylmethanol (Free Base) Reduction->Product Salt HCl Salt Formation (Final Product) Product->Salt HCl/EtOH

Caption: Retentive synthesis of (R)-piperazin-2-ylmethanol from D-Serine, preserving stereochemistry.

Part 3: Synthetic Utility & Orthogonal Protection

The core challenge—and opportunity—with this scaffold is the differential reactivity of its three nucleophiles: N4 (distal amine) , N1 (proximal amine) , and -OH (hydroxyl) .

Reactivity Hierarchy[4]
  • N4 (Most Reactive): Sterically unhindered. Reacts first with electrophiles (e.g., Boc2O, alkyl halides) under kinetic control.

  • N1 (Moderately Reactive): Sterically hindered by the C2-hydroxymethyl group. Reacts second.

  • -OH (Least Reactive): Requires specific conditions (e.g., NaH/DMF) or activation to react in the presence of amines.

Strategic Protection Protocol

To functionalize this molecule precisely, researchers must use an Orthogonal Protection Strategy .

Step 1: Selective N4-Protection

Due to the steric bulk at C2, the N4 nitrogen is significantly more accessible.

  • Reagent: Boc-anhydride (

    
    ) (0.95 eq) in DCM at 0°C.
    
  • Result: >90% regioselectivity for 1-Boc-3-hydroxymethylpiperazine (Note: numbering changes based on IUPAC, but the distal N is protected).

Step 2: N1-Functionalization

With N4 blocked, N1 can be subjected to:

  • Reductive Amination: Aldehydes +

    
    .
    
  • Acylation: Acid Chlorides + TEA.

  • SNAr: Fluoronitrobenzenes (requires heat due to hindrance).

Step 3: Hydroxyl Manipulation

The hydroxyl group is often left free to improve solubility or converted into a leaving group (Mesylate/Tosylate) for intramolecular cyclization, forming bicyclic scaffolds (e.g., 3,8-diazabicyclo[3.2.1]octanes).

Protection Workflow Diagram

Protection Start (R)-Piperazin-2-ylmethanol (Free Base) N4_Prot N4-Boc Protected (Major Isomer) Start->N4_Prot Boc2O (0.95 eq) 0°C, DCM N1_Func N1-Functionalized (R-Group Added) N4_Prot->N1_Func R-X / Base or Reductive Amination OH_Cycl Intramolecular Cyclization (Bicyclic Core) N1_Func->OH_Cycl MsCl / TEA then Heat

Caption: Regioselective functionalization strategy leveraging steric differentiation between N1 and N4.

Part 4: Medicinal Chemistry Applications[5][6][7]

GPCR Ligand Design (Sigma & Opioid Receptors)

The (R)-piperazin-2-ylmethanol scaffold is a privileged structure in the design of Sigma-1 (


)  and Kappa-Opioid  receptor ligands.
  • Mechanism: The piperazine nitrogen (usually N4) acts as the basic center interacting with the conserved Aspartate residue in the GPCR binding pocket.

  • Role of Hydroxymethyl: The C2-substituent locks the conformation, reducing the entropic penalty of binding. In Sigma-1 ligands, the (R)-isomer often shows superior selectivity over Sigma-2 compared to the (S)-isomer or racemate.

Kinase Inhibitors (Solubility Enhancer)

In kinase inhibitors (e.g., targeting CDK or ALK), the piperazine ring is frequently attached to the solvent-exposed region of the inhibitor.

  • Problem: Many kinase cores (indazoles, quinolines) are highly lipophilic.

  • Solution: Incorporating (R)-piperazin-2-ylmethanol increases Fsp3 character and adds a polar hydroxyl group, significantly improving aqueous solubility and reducing metabolic clearance (lowering LogD).

Part 5: Experimental Protocols

Free-Basing the Dihydrochloride Salt

The commercial 2HCl salt is stable but must be converted to the free base for many nucleophilic reactions.

Protocol:

  • Dissolution: Dissolve 10 mmol of (R)-piperazin-2-ylmethanol 2HCl in minimal water (approx. 5 mL).

  • Basification: Add 4M NaOH dropwise until pH > 12.

  • Extraction: Extract exhaustively with DCM:Isopropanol (3:1 ratio) or Chloroform (5x 20 mL). Note: The compound is very polar; simple ether extraction will fail.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
  • Storage: Use immediately or store under Argon (absorbs

    
     from air).
    
Standard N4-Boc Protection (Regioselective)

Reagents: (R)-Piperazin-2-ylmethanol (Free base),


, DCM.
  • Dissolve 1.0 eq of free base in DCM (0.1 M).

  • Cool to 0°C.

  • Add 0.95 eq of

    
     in DCM dropwise over 30 minutes.
    
  • Stir at 0°C for 2 hours, then warm to RT.

  • Wash with water. The product (N4-Boc) remains in the organic layer; unreacted starting material stays in the aqueous layer.

Part 6: References

  • Sigma Receptor Ligands: Bedurftig, S., & Wünsch, B. (2004). "Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity." Bioorganic & Medicinal Chemistry, 12(12), 3299-3311. Link

  • Kappa-Opioid Agonists: ChemicalBook Entry for 2-Piperazinemethanol Dihydrochloride Applications. Link

  • Orthogonal Protection Strategies: "Selective N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines Enabled by Solvent Hydrogen Bonding." PubMed. Link

  • General Piperazine Synthesis: "Preparation of Substituted Piperazinones via Tandem Reductive Amination." Organic Chemistry Portal. Link

  • Safety Data: Fisher Scientific SDS for Piperazine Derivatives. Link

The Privileged Twist: A Technical Guide to Chiral Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Chiral Piperazines Content Type: Technical Whitepaper / Advanced Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Escape from Flatland

In the architecture of drug discovery, the piperazine ring has long been a foundational brick. Historically utilized for its robust solubility and ability to span chemical space as a linker, the scaffold has evolved from a flat, achiral connector into a sophisticated, three-dimensional command center for molecular recognition.

This guide explores the transition of piperazine from a "passive" linker to an "active" chiral scaffold. It details the synthetic evolution—from classical resolution to asymmetric hydrogenation—and analyzes the conformational dynamics that make chiral piperazines a privileged structure in modern pharmacology (e.g., GPCR modulation, HIV protease inhibition).

Historical Evolution: From Anthelmintics to Antiretrovirals

The history of piperazines is a timeline of increasing stereochemical complexity.

Phase I: The Achiral Era (1950s–1980s)

Early piperazines were primarily defined by nitrogen substitution. The ring carbons remained unsubstituted and achiral.

  • 1953 (Antepar): Piperazine citrate used for parasitic worm infections.

  • 1960s (Antihistamines): Cyclizine and Meclizine utilized the piperazine ring as a spacer between lipophilic aryl groups and basic amines. Chirality existed in the side chains, not the ring.

Phase II: The Chiral Revolution (1990s)

The HIV epidemic necessitated transition-state mimetics. This era marked the industrial-scale requirement for carbon-substituted chiral piperazines.

  • 1996 (Indinavir/Crixivan): Merck’s development of HIV protease inhibitors required the (S)-2-tert-butyl-piperazine-2-carboxamide core. This was the watershed moment that forced process chemistry to solve the "chiral piperazine problem" at scale.

Phase III: The Fine-Tuning Era (2000s–Present)

Modern medicinal chemistry uses chiral methyl groups to lock conformations and improve metabolic stability (blocking P450 sites).

  • Brexpiprazole (Rexulti): A structural evolution of aripiprazole where the piperazine is fused, creating a rigid chiral environment to tune serotonin/dopamine activity.

History cluster_0 Phase I: Achiral cluster_1 Phase II: The Chiral Turn cluster_2 Phase III: Conformational Lock A Piperazine Citrate (Worms) B Cyclizine (Antihistamine) A->B Linker Utility C Indinavir (Crixivan) (HIV Protease) B->C Need for 3D Geometry D Rossen Hydrogenation (Methodology) C->D Process Innovation E Brexpiprazole (Antipsychotic) D->E Scaffold Hopping F Chiral C-H Activation (Future) E->F

Figure 1: The evolutionary trajectory of piperazine scaffolds from simple linkers to complex chiral cores.

Structural Biology & Conformational Analysis

Understanding the behavior of the chiral piperazine ring is critical for binding affinity. Unlike cyclohexane, piperazines contain heteroatoms that introduce specific electronic effects.

The Equatorial vs. Axial Dilemma

In a standard cyclohexane chair, bulky substituents prefer the equatorial position to avoid 1,3-diaxial strain. However, N-substituted chiral piperazines often defy this rule due to A(1,3) Strain (Allylic Strain) .

  • Scenario A (N-Alkyl): If the nitrogen has a simple alkyl group, the C2-substituent (e.g., methyl) typically adopts the equatorial position.

  • Scenario B (N-Acyl/N-Aryl): If the nitrogen is part of an amide or aniline (common in drugs), the resonance planarity forces the N-substituent to be coplanar. To avoid steric clash with the N-substituent, the C2-group is often forced into the axial position.

Implication: A medicinal chemist can "toggle" the vector of a side chain from equatorial to axial simply by changing the N-substituent from an amine to an amide.

Synthetic Methodologies: The "How-To"

Method A: Chiral Pool (The Classical Route)

Synthesizing from amino acids (e.g., Alanine + Glycine) via diketopiperazines.

  • Pros: 100% ee (starting material dependent).

  • Cons: Requires harsh reduction (LiAlH4) of the diketo intermediate; difficult to scale safely.

Method B: Asymmetric Hydrogenation (The Modern Standard)

The reduction of pyrazines using Chiral Transition Metal Catalysts. This is the most atom-economical route.

Key Reaction: The Rossen/Merck Protocol

Developed for the synthesis of the Indinavir intermediate.

  • Substrate: Pyrazine-2-carboxamide derivatives.

  • Catalyst: Rhodium(I) complexes with chiral phosphine ligands (e.g., BINAP, JOSIPHOS).

  • Mechanism: Enantioselective saturation of the C=N bonds.

Synthesis cluster_inputs Precursors cluster_methods Methodologies cluster_products Chiral Piperazine Targets P1 Amino Acids (Chiral Pool) M1 Diketopiperazine Cyclization P1->M1 P2 Pyrazines (Aromatic) M2 Asymmetric Hydrogenation (Rh/Ir) P2->M2 H2 / Chiral Ligand M3 Classical Resolution P2->M3 Racemic Red. + Tartaric Acid T1 (S)-2-Methylpiperazine M1->T1 LiAlH4 Red. T2 (S)-2-carboxamide piperazine M2->T2 High Yield/ee M3->T2 50% Yield limit

Figure 2: Comparative synthetic workflows for generating chiral piperazine cores.

Experimental Protocol: Asymmetric Hydrogenation of Pyrazines

Objective: Synthesis of (S)-2-methylpiperazine derivative via Rh-catalyzed hydrogenation. Context: This protocol is adapted from the seminal work by Rossen et al. (Merck) and subsequent optimizations for pyrazine reduction.

Materials
  • Substrate: 2-methylpyrazine (or N-protected derivative).

  • Catalyst Precursor: [Rh(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer).

  • Chiral Ligand: (S)-BINAP or (S,S)-DIPAMP.

  • Solvent: Methanol (degassed).

  • Hydrogen Source: H₂ gas (High Pressure).

Step-by-Step Methodology
  • Catalyst Preparation (In Glovebox):

    • In a Schlenk flask, dissolve [Rh(COD)Cl]₂ (1.0 mol%) and (S)-BINAP (2.2 mol%) in degassed methanol.

    • Stir at room temperature for 15 minutes to form the active cationic Rh-ligand complex.

  • Substrate Loading:

    • Add the pyrazine substrate (1.0 equiv) to the catalyst solution.

    • Note: If the substrate is basic (like 2-methylpyrazine), the addition of a stoichiometric amount of HCl or acetic acid may be required to activate the ring and prevent catalyst poisoning.

  • Hydrogenation:

    • Transfer the solution to a high-pressure stainless steel autoclave.

    • Purge with N₂ (3x) and then H₂ (3x).

    • Pressurize to 60 bar (approx. 900 psi) H₂.

    • Heat to 50°C and stir vigorously for 24 hours.

  • Workup & Analysis:

    • Vent H₂ carefully. Concentrate the solvent in vacuo.

    • Purification: The resulting amine salt is neutralized with NaOH and extracted into DCM.

    • ee Determination: Derivatize a small aliquot with Mosher's Acid Chloride. Analyze via ¹⁹F NMR or Chiral HPLC (Chiralcel OD-H column, Hexane/IPA).

Data Summary Table: Method Comparison
FeatureChiral Pool (Amino Acids)Classical ResolutionAsymmetric Hydrogenation
Starting Material Cheap (Alanine)Cheap (Pyrazine)Cheap (Pyrazine)
Step Count High (4-5 steps)Low (2 steps)Low (1 step)
Atom Economy Poor (Reductant waste)Poor (Discard 50% isomer)Excellent
Scalability Low (Safety/LiAlH4)HighHigh
Typical ee >99%>99% (after recryst)90-97%

References

  • Rossen, K., et al. (1993). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide." Journal of the American Chemical Society. Link

  • Kuwano, R., & Ito, Y. (2002). "Catalytic Asymmetric Hydrogenation of Heteroaromatic Compounds." Journal of Organic Chemistry. Link

  • Fuchs, J. R., et al. (2016). "Conformational Analysis of 2-substituted Piperazines." Journal of Organic Chemistry. Link

  • Hassel, O. (1969). "Structural Aspects of Interatomic Charge-Transfer Bonding." Nobel Lecture. Link

  • Reider, P. J. (1997). "Advances in the synthesis of HIV protease inhibitors." Chimia. (Contextualizing the Crixivan process).

Methodological & Application

Strategic Functionalization of (R)-Piperazin-2-ylmethanol: A Guide to Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chiral Scaffold Advantage

(R)-Piperazin-2-ylmethanol (and its dihydrochloride salt) is a high-value chiral building block, serving as a "privileged scaffold" in the synthesis of kinase inhibitors, GPCR ligands, and antibacterial agents. Its structural utility lies in its three distinct nucleophilic sites:

  • N4-Amine: Sterically accessible secondary amine.

  • N1-Amine: Sterically hindered secondary amine (proximal to the chiral center).

  • Hydroxyl Group: Primary alcohol capable of etherification or esterification.

The challenge—and the opportunity—lies in differentiating these sites. The dihydrochloride salt form (


) is the standard stable commercial form but requires careful neutralization to unlock its reactivity without inducing racemization or solubility issues.
Structural Reactivity Map

The following diagram illustrates the reactivity hierarchy, guiding the synthetic strategy.

ReactivityMap Scaffold (R)-Piperazin-2-ylmethanol N4 N4 Position (Most Nucleophilic Least Hindered) Scaffold->N4 Kinetic Preference (e.g., Boc2O, 0°C) N1 N1 Position (Sterically Hindered Chiral Center Vicinity) Scaffold->N1 Secondary Target (Requires N4 Protection) OH Primary Alcohol (Requires Activation) Scaffold->OH O-Alkylation/Acylation N1->OH Cyclization Zone (e.g., CDI -> Oxazolidinone)

Figure 1: Reactivity profile of (R)-piperazin-2-ylmethanol. N4 offers the path of least resistance for initial functionalization.

Handling & Preparation: Free-Basing the Dihydrochloride

The dihydrochloride salt is highly hygroscopic and insoluble in most organic solvents (DCM, THF) used for functionalization. Attempting to react the salt directly with weak organic bases (e.g., TEA) often leads to incomplete conversion or heterogeneous mixtures.

Protocol A: Quantitative Free-Basing (Ion Exchange)

Recommended for scale-up (>10g) to ensure stoichiometry.

  • Dissolution: Dissolve 10.0 g (R)-piperazin-2-ylmethanol dihydrochloride in 50 mL deionized water.

  • Resin Preparation: Pack a column with strongly basic anion exchange resin (e.g., Amberlite IRA-400, OH- form). Flush with water until eluent is neutral.

  • Elution: Load the piperazine solution onto the column. Elute with water (approx. 3-4 column volumes).

  • Monitoring: Check fractions with pH paper; collect basic fractions (pH > 10).

  • Isolation: Lyophilize the aqueous fractions.

    • Note: Avoid rotary evaporation at high temperatures (>50°C) to prevent potential racemization or oxidation.

  • Yield: Expect >95% recovery of a viscous, colorless oil or low-melting solid. Store under Nitrogen/Argon (hygroscopic).

Alternative: In-Situ Neutralization (Small Scale)

For rapid derivatization (e.g., Boc protection), in situ neutralization in a biphasic system (Water/Dioxane) using


 is acceptable, provided the electrophile is stable to hydrolysis.

Regioselective Functionalization Strategies

Strategy 1: N4-Selective Protection (The "Standard" Route)

Due to the steric bulk of the hydroxymethyl group at C2, the N1 position is shielded. The N4 position reacts approximately 10–50 times faster with bulky electrophiles like Di-tert-butyl dicarbonate (


).
Protocol B: Selective N4-Boc Protection

Objective: Synthesize (R)-1-Boc-3-hydroxymethylpiperazine.

Reagents:

  • (R)-Piperazin-2-ylmethanol (Free base): 1.0 eq

  • 
    : 0.95 eq (Slight deficit prevents di-Boc formation)
    
  • Dichloromethane (DCM): 10 mL/g

  • Triethylamine (TEA): 1.1 eq (if starting from partial salt) or none if free base.

Step-by-Step:

  • Setup: Dissolve the free base in anhydrous DCM under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Dissolve

    
     in DCM. Add dropwise over 30 minutes. The slow addition at low temperature is critical to maximize kinetic selectivity for N4.
    
  • Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.

  • Work-up:

    • Wash with water (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).
      
    • Wash with brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: If di-Boc is observed (TLC), purify via silica flash chromatography (MeOH/DCM gradient). The N1-amine is polar; the product will elute before the starting material but after the di-Boc impurity.

Data Validation:

Parameter Observation Interpretation

| 1H NMR |


 1.45 (s, 9H) | Boc group present. |
| Regiochemistry  | HMBC/NOESY | Correlation between Boc carbonyl and N4-adjacent protons (C3/C5) confirms N4 position. |
| MS (ESI)  | 

| Matches mono-protected mass. |
Strategy 2: N1/Oxygen Protection via Cyclization

When N1-functionalization is the ultimate goal, or if the alcohol needs protection, forming a cyclic carbamate (oxazolidinone) is a superior strategy. This "locks" the N1 and Oxygen atoms, leaving N4 free for derivatization.

Protocol C: CDI-Mediated Cyclization

Objective: Synthesize (R)-Hexahydropyrrolo[1,2-a]pyrazin-6-one derivative (Oxazolidinone fused ring).

Mechanism: Carbonyl diimidazole (CDI) acts as a phosgene equivalent, bridging the N1 amine and the hydroxyl group.

Step-by-Step:

  • Dissolution: Dissolve (R)-piperazin-2-ylmethanol (free base) in dry THF.

  • Reagent: Add CDI (1.1 eq) in one portion at RT.

  • Reflux: Heat to reflux (66°C) for 4–6 hours.

  • Work-up: Concentrate solvent. Dissolve residue in DCM, wash with water.

  • Result: The product is a bicyclic structure. The N4 amine remains free.

  • Downstream Application: The N4 can now be alkylated or arylated. The oxazolidinone ring can be hydrolyzed later (using LiOH or NaOH) to reveal the N1-amine and alcohol.

Visual Workflow: Synthesis Pathways

The following flowchart details the decision-making process for derivatizing this scaffold.

SynthesisWorkflow Start Start: (R)-Piperazin-2-ylmethanol 2HCl Salt FreeBase Step 1: Free-Basing (Ion Exchange / NaOH) Start->FreeBase Decision Target Selectivity? FreeBase->Decision RouteA Route A: N4-Functionalization Decision->RouteA Standard RouteB Route B: N1-Functionalization Decision->RouteB Inverted BocProt Reaction: Boc2O (0.95 eq), 0°C RouteA->BocProt Cyclic Reaction: CDI, Reflux (THF) RouteB->Cyclic ProdA Product A: 4-Boc-(R)-2-hydroxymethyl piperazine BocProt->ProdA ProdB Product B: Cyclic Carbamate (N4 Free) Cyclic->ProdB NextStepA Next: React N1 or O ProdA->NextStepA NextStepB Next: React N4 ProdB->NextStepB

Figure 2: Decision tree for divergent synthesis. Route A utilizes kinetic control; Route B utilizes thermodynamic cyclization.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Free-basing) Water solubility of product.Do not use extraction (DCM/Water) for the free base. Use Ion Exchange or continuous extraction.
N1/N4 Mixture Temperature too high during Boc addition.Maintain < 5°C. Add electrophile slowly to keep local concentration low.
O-Alkylation Side Product Strong base used (e.g., NaH).Use weaker organic bases (TEA, DIPEA) for amine functionalization to avoid deprotonating the alcohol.
Racemization High heat or harsh acidic reflux.Avoid refluxing in strong acid for prolonged periods. Check enantiomeric excess (ee) via Chiral HPLC.

References

  • ChemicalBook. (2023). 1-BOC-Piperazine: Applications in Chemical Synthesis.[1][2][3] Retrieved from

  • BenchChem. (2025).[2][4] Technical Support Center: Regioselectivity in 1-(Piperazin-2-yl)ethanol Reactions. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4837, Piperazine.[5] Retrieved from

  • Verma, S. K., et al. (2010).[6] CDI Mediated Monoacylation of Symmetrical Diamines. Organic Letters.[6] (Contextual citation via RSC snippets). Retrieved from

  • Fosbøl, P. L., et al. (2011).[7] Aqueous Solubility of Piperazine...[7][8][9] Journal of Chemical and Engineering Data.[7] Retrieved from

Sources

The Versatile Chiral Synthon: Application Notes and Protocols for Reactions Involving (R)-piperazin-2-ylmethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Piperazines in Modern Drug Discovery

The piperazine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposite positions, imparts favorable physicochemical properties such as improved aqueous solubility and oral bioavailability.[3] When a chiral center is introduced, as in (R)-piperazin-2-ylmethanol, the scaffold's utility expands dramatically, providing a three-dimensional framework for precise interactions with biological targets. This chiral building block is of particular interest in the development of therapeutics targeting the central nervous system (CNS), including ligands for sigma receptors, which are implicated in a range of neurological and psychiatric disorders.[4][5]

(R)-piperazin-2-ylmethanol dihydrochloride is a stable, crystalline salt, making it an ideal starting material for a variety of chemical transformations. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for sequential or selective derivatization at the N1, N4, and hydroxyl positions. This guide provides an in-depth exploration of the experimental setups for key reactions involving this versatile synthon, with a focus on reductive amination, N-acylation, and N-alkylation. The protocols detailed herein are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors.

Physicochemical Properties and Handling

(R)-piperazin-2-ylmethanol dihydrochloride is typically a white to off-white crystalline solid. As a dihydrochloride salt, it is generally soluble in water and polar protic solvents like methanol and ethanol, but has limited solubility in many common organic solvents.[6] It is important to note that the piperazine nitrogens are protonated, and for most reactions involving their nucleophilic character, in-situ neutralization with a suitable base is required. The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[4]

Safety Precautions:

As with all piperazine derivatives, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[7] Handling should be performed in a well-ventilated fume hood to avoid inhalation of any dust.[7] In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[7]

Core Synthetic Applications and Protocols

The strategic value of (R)-piperazin-2-ylmethanol lies in its utility as a chiral building block for creating diverse libraries of compounds. The following sections detail the experimental setups for its most common and impactful applications.

Reductive Amination: A Gateway to N-Substituted Derivatives

Reductive amination is a powerful and widely used method for the N-alkylation of amines.[4] It proceeds in a two-step, often one-pot, sequence involving the formation of an imine or iminium ion, followed by its reduction.[4] This reaction is particularly valuable for synthesizing libraries of N-substituted (R)-piperazin-2-ylmethanol derivatives for structure-activity relationship (SAR) studies.[4]

  • Neutralization: The reaction must begin with the free base form of the piperazine. The use of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the dihydrochloride salt without competing in the subsequent reaction.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. Its mild nature and tolerance for a wide range of functional groups make it ideal. It is also less sensitive to acidic conditions that can be present during imine formation.[4]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and aprotic, effectively solvating the reactants without interfering with the reaction.

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (R)-piperazin-2-ylmethanol dihydrochloride (1.0 eq).

  • Suspend the solid in dichloromethane (DCM, approximately 0.1 M concentration relative to the piperazine).

  • Add triethylamine (TEA, 2.2 eq) to the suspension and stir at room temperature for 30 minutes to ensure complete neutralization of the dihydrochloride salt.

  • To the resulting mixture, add 4-methoxybenzaldehyde (1.1 eq).

  • Stir the reaction at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Note: The addition may cause some effervescence.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired N-(4-methoxybenzyl)-(R)-piperazin-2-ylmethanol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: (R)-piperazin-2-ylmethanol dihydrochloride neutralize Neutralize with TEA in DCM start->neutralize 1.0 eq. add_aldehyde Add Aldehyde (1.1 eq) neutralize->add_aldehyde form_iminium Stir for 1h (Iminium formation) add_aldehyde->form_iminium add_reductant Add NaBH(OAc)3 (1.5 eq) form_iminium->add_reductant react Stir 12-24h add_reductant->react quench Quench with NaHCO3 (aq) react->quench extract Extract with DCM quench->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Column Chromatography dry->purify end End: Purified Product purify->end

Caption: Workflow for Reductive Amination.

Aldehyde/KetoneReaction Time (h)Yield (%)Reference
Benzaldehyde1885-95[8]
4-Chlorobenzaldehyde2080-90[9]
2-Naphthaldehyde2475-85N/A
Cyclohexanone2470-80N/A
N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental transformation for the synthesis of amides from amines. This reaction is commonly employed to introduce a variety of functional groups and to modulate the electronic and steric properties of the piperazine nitrogen.

  • Acylating Agent: Acid chlorides and anhydrides are highly reactive acylating agents that readily react with the nucleophilic piperazine nitrogen.[10]

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Solvent: Aprotic solvents like dichloromethane or tetrahydrofuran (THF) are suitable for this reaction as they do not react with the acylating agent.

  • In a round-bottom flask under an inert atmosphere, suspend (R)-piperazin-2-ylmethanol dihydrochloride (1.0 eq) in DCM (0.1 M).

  • Add triethylamine (2.5 eq) and stir for 30 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.2 eq) in DCM dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the N-benzoyl-(R)-piperazin-2-ylmethanol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: (R)-piperazin-2-ylmethanol dihydrochloride neutralize Neutralize with TEA in DCM start->neutralize cool Cool to 0 °C neutralize->cool add_acyl Add Benzoyl Chloride (1.2 eq) cool->add_acyl react Stir 2-4h at RT add_acyl->react wash Wash with H2O & Brine react->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end End: Purified Product purify->end

Caption: Workflow for N-Acylation.

N-Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is another common method for introducing substituents onto the piperazine ring. This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism.[11]

  • Base: A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to deprotonate the piperazine nitrogen, increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct.[12]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are typically used to facilitate the Sₙ2 reaction.[12]

  • Temperature: Heating may be required to drive the reaction to completion, especially with less reactive alkyl halides.

  • To a suspension of potassium carbonate (K₂CO₃, 3.0 eq) in DMF (0.2 M), add (R)-piperazin-2-ylmethanol dihydrochloride (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) and heat the reaction to 60-70 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography to obtain N-benzyl-(R)-piperazin-2-ylmethanol.

Mechanism of Action: The Role of the Chiral Center

In asymmetric synthesis, the inherent chirality of (R)-piperazin-2-ylmethanol is leveraged to control the stereochemical outcome of reactions. When used as a chiral auxiliary or ligand, the stereocenter at the C2 position influences the facial selectivity of approaching reagents, leading to the preferential formation of one enantiomer or diastereomer of the product.

Visualization of the Reductive Amination Mechanism

G cluster_mechanism Reductive Amination Mechanism Reactants Free (R)-piperazin-2-ylmethanol + Aldehyde Iminium Iminium Ion Intermediate Reactants->Iminium + H₂O Product N-Substituted Product Iminium->Product Hydride Attack Hydride [H]⁻ from NaBH(OAc)₃ Hydride->Iminium

Caption: Simplified Reductive Amination Mechanism.

Troubleshooting Common Experimental Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Incomplete neutralization of the dihydrochloride salt.Ensure sufficient base is used and allow adequate stirring time for neutralization before adding other reagents.
Inactive reducing agent.Use a fresh bottle of the reducing agent.
Steric hindrance from bulky reactants.Increase reaction temperature and/or time. Consider using a more reactive alkylating or acylating agent.
Formation of Byproducts Di-substitution on both piperazine nitrogens.Use a protecting group (e.g., Boc) on one of the nitrogens if mono-substitution is desired.
Over-reduction of the aldehyde/ketone.Use a milder reducing agent like NaBH(OAc)₃.
Difficulty in Product Purification Co-elution of product and starting material/byproducts.Optimize the mobile phase for column chromatography. Consider derivatization to aid in separation.

Conclusion

(R)-piperazin-2-ylmethanol dihydrochloride is a highly valuable and versatile chiral building block in synthetic and medicinal chemistry. Its strategic application in reactions such as reductive amination, N-acylation, and N-alkylation provides a robust platform for the synthesis of a wide array of chiral molecules with potential therapeutic applications. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthon in their drug discovery and development programs.

References

  • Balssa, F. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (n.d.). Synfacts.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004.
  • MDPI. (n.d.). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
  • ChemicalBook. (n.d.).
  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • BenchChem. (2025).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • American Chemical Society. (2026).
  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299–3311.
  • BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. BenchChem.
  • Colabufo, N. A., Contino, M., Niso, M., & Berardi, F. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(7), 1046–1065.
  • Arkat USA, Inc. (2004).
  • Gore, R. P., et al. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica, 3(3), 409-421.

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Application Note: Strategic Utilization of (R)-Piperazin-2-ylmethanol Dihydrochloride in Sigma Receptor Ligand Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sigma receptor family, comprising the


 (chaperone protein) and 

(TMEM97) subtypes, represents a critical target class for neuropathic pain, neurodegenerative diseases, and oncology. The (R)-piperazin-2-ylmethanol scaffold serves as a "privileged structure" in medicinal chemistry. Its rigid piperazine core provides the requisite basic nitrogen for electrostatic anchoring, while the C2-hydroxymethyl group offers a vector for chirality-driven selectivity and hydrogen-bonding interactions.

This guide details the practical handling of (R)-piperazin-2-ylmethanol dihydrochloride , focusing on overcoming the solubility and reactivity challenges posed by the salt form. We present validated protocols for regioselective functionalization to generate high-affinity sigma ligands.

Pharmacophore Integration[1][2]

To design effective ligands using this scaffold, one must understand how (R)-piperazin-2-ylmethanol maps onto the Sigma-1 receptor (


R) binding pocket.
The R Pharmacophore Model

The canonical


R binding site (based on crystal structures like PDB: 5HK1) requires:
  • Positive Ionizable Center: A basic nitrogen (protonated at physiological pH) to form a salt bridge with Glu172 .

  • Primary Hydrophobic Region: A bulky aromatic group flanking the nitrogen (occupying the hydrophobic pocket formed by Val162, Phe107, Tyr103).

  • Secondary Hydrophobic Region: A distal hydrophobic tail.

  • Hydrogen Bond Donor/Acceptor: While not strictly required for affinity, H-bonding improves selectivity.

Scaffold Mapping

(R)-piperazin-2-ylmethanol fits this model precisely:

  • N4 Nitrogen: Acts as the primary basic center for the Glu172 interaction.

  • C2-Hydroxymethyl ((R)-CH2OH): Provides a unique handle. It can participate in H-bonding with Asp126 or backbone carbonyls, enhancing enantioselectivity over the S-isomer.

  • N1 Nitrogen: Allows for the attachment of the "Secondary Hydrophobic Region" (e.g., benzyl or ethyl-phenyl groups).

Synthetic Strategy & Regioselectivity

The commercial availability of the dihydrochloride salt (2HCl) presents the first technical hurdle: hygroscopicity and acidity . Furthermore, the piperazine ring contains two nucleophilic nitrogens (N1 and N4).

Regiocontrol (N1 vs. N4)
  • N4 (Distal): Less sterically hindered. More nucleophilic in the absence of electronic deactivation.

  • N1 (Proximal): Sterically hindered by the C2-hydroxymethyl group.

Standard Workflow: For most sigma ligands, the strategy involves:

  • Selective Protection/Functionalization of N4: Due to higher reactivity.

  • Functionalization of N1: Attachment of the lipophilic tail.

  • Derivatization of C2-OH: Optional conversion to ethers or fluorinated moieties to tune metabolic stability (LogD).

Visual Workflows

Diagram 1: Synthetic Pathway for Sigma Ligands

This flowchart illustrates the conversion of the dihydrochloride salt into a functionalized sigma ligand.

SigmaSynthesis cluster_0 Critical Regioselectivity Step Salt (R)-Piperazin-2-ylmethanol Dihydrochloride (2HCl) FreeBase Free Base (In situ Neutralization) Salt->FreeBase 1. NaOMe/MeOH 2. Filtration N4_Prot N4-Boc Protected Intermediate FreeBase->N4_Prot Boc2O (0.9 eq) Regioselective N1_Func N1-Alkylation (Hydrophobic Tail) N4_Prot->N1_Func R-Br / K2CO3 or Reductive Amination Deprot Deprotection (TFA/HCl) N1_Func->Deprot Removal of Boc Final Final Sigma Ligand (N4-Basic Center) Deprot->Final Optional: N4-R'

Caption: Step-wise transformation of the dihydrochloride salt into a pharmacologically active ligand, highlighting the critical N4-selective protection step.

Detailed Protocols

Protocol A: Salt Neutralization and Regioselective N4-Boc Protection

Rationale: The 2HCl salt is insoluble in many organic solvents (DCM, THF). Direct reaction with bases can lead to clumps. We recommend an ion-exchange or in situ methoxide neutralization.

Materials:

  • (R)-Piperazin-2-ylmethanol 2HCl

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Triethylamine (

    
    ) or Sodium Methoxide (
    
    
    
    )
  • Methanol (MeOH) and Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: Suspend 10.0 mmol of (R)-piperazin-2-ylmethanol 2HCl in 30 mL of dry MeOH.

  • Neutralization: Cool to 0°C. Add 20.0 mmol of

    
     dropwise. The solution should become clear as the hydrochloride is neutralized.
    
    • Alternative: For stricter anhydrous conditions, use 20 mmol NaOMe (0.5 M in MeOH). Filter off the precipitated NaCl before proceeding.

  • Selective Protection: Dissolve 9.5 mmol (0.95 eq) of

    
     in 10 mL MeOH. Add this solution dropwise to the piperazine mixture at 0°C over 30 minutes.
    
    • Note: Using a slight deficit of anhydride favors the more reactive N4 amine and prevents di-protection.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Work-up: Evaporate MeOH. Redissolve residue in DCM (50 mL) and wash with water (2 x 20 mL) to remove unreacted salt and di-protected byproducts (which are less water-soluble, but the mono-Boc is amphiphilic; careful extraction is needed).

  • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH4OH 90:9:1).

Target Product: (R)-4-Boc-2-hydroxymethylpiperazine.

Protocol B: N1-Alkylation (Introduction of Hydrophobic Tail)

Rationale: The N1 position is now the only available nucleophile. We attach the hydrophobic domain (e.g., benzyl, phenethyl) required for the primary hydrophobic pocket of the


 receptor.

Materials:

  • (R)-4-Boc-2-hydroxymethylpiperazine (from Protocol A)

  • Aryl-alkyl halide (e.g., 4-fluorobenzyl bromide)

  • Potassium Carbonate (

    
    )[1]
    
  • Acetonitrile (ACN)

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve 5.0 mmol of the N4-Boc intermediate in 25 mL ACN.

  • Base Addition: Add 10.0 mmol anhydrous

    
    .
    
  • Alkylation: Add 5.5 mmol (1.1 eq) of the alkyl halide.

  • Conditions: Reflux at 80°C for 12–16 hours. Monitor by TLC (The secondary amine spot will disappear).

  • Work-up: Filter off solids. Concentrate the filtrate.

  • Deprotection (Crucial for Binding): Dissolve the residue in 10 mL DCM and add 2 mL Trifluoroacetic acid (TFA). Stir 2 hours. Evaporate TFA.

    • Result: The free N4 amine is now ready to interact with Glu172.

Analytical Validation (QC)

To ensure the integrity of the chiral center and the correct substitution pattern, the following data checks are mandatory.

Analytical MethodParameter to CheckAcceptance Criteria
1H NMR (DMSO-d6) C2-H shiftDistinct multiplet at

2.8–3.2 ppm (shift confirms N1 substitution).
1H NMR N4-H vs N1-RDisappearance of Boc singlet (1.4 ppm) after deprotection.
Chiral HPLC Enantiomeric Excess (ee)> 98% ee. Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA.
LC-MS Purity> 95% (UV 254 nm). Confirm [M+H]+ mass.

Biological Context & Mechanism[2][4]

Diagram 2: Sigma-1 Receptor Interaction Map

This diagram visualizes the theoretical binding mode of the synthesized ligand within the


R pocket.

Pharmacophore Glu172 Glu172 (Anionic Site) HydroPocket Hydrophobic Pocket (Val162, Phe107) Asp126 Asp126 (H-Bond Acceptor) N4_Amine N4-Amine (Protonated) N4_Amine->Glu172 Salt Bridge C2_OH C2-Hydroxymethyl (Chiral Handle) N4_Amine->C2_OH N1_Tail N1-Aryl Tail (Hydrophobic) N1_Tail->HydroPocket Van der Waals C2_OH->Asp126 H-Bond (Optional) C2_OH->N1_Tail

Caption: Interaction map showing the electrostatic anchor (N4-Glu172) and the hydrophobic fit of the N1-tail, with the C2-OH providing auxiliary binding.[2]

References

  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity.[3] Bioorganic & Medicinal Chemistry, 12(12), 3299–3311. Link

  • Zampieri, D., et al. (2018). New piperidine-based derivatives as sigma receptor ligands.[4] Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206–3209.[4] Link

  • Runeberg, P., et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids.[5] Nature Communications, 10, 4004. Link

  • Colabufo, N. A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.[6] RSC Advances. Link

Sources

Application Notes and Protocols for (R)-piperazin-2-ylmethanol dihydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Chiral Scaffold in Neuroscience

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Its ability to be substituted at two nitrogen positions allows for the fine-tuning of pharmacological properties. The introduction of a chiral center, as seen in (R)-piperazin-2-ylmethanol dihydrochloride, offers an exciting opportunity for stereospecific interactions with biological targets, potentially leading to improved efficacy and reduced off-target effects. While direct research on (R)-piperazin-2-ylmethanol dihydrochloride is still emerging, extensive studies on closely related chiral (piperazin-2-yl)methanol derivatives provide a strong foundation for its application in neuroscience research. This guide synthesizes the available information to provide researchers with a comprehensive understanding of its potential applications and detailed protocols to investigate its neuropharmacological profile.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of (R)-piperazin-2-ylmethanol dihydrochloride is crucial for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₅H₁₄Cl₂N₂OInferred from base
Molecular Weight 189.08 g/mol [1]
Appearance White to off-white solid[2]
Solubility Freely soluble in water, slightly soluble in methanol & ethanol.[3]
Storage Room temperature, in a dry, airtight container.[2]

(R)-piperazin-2-ylmethanol dihydrochloride is a hygroscopic salt and requires careful handling to prevent moisture absorption, which can affect its stability and weighing accuracy. [4] It is recommended to handle the compound in a controlled environment, such as a glove box or a dry room.[4] If such facilities are unavailable, minimize exposure to ambient air and use pre-weighed aliquots where possible. For long-term storage, keep the compound in a desiccator.[5]

Inferred Mechanism of Action: A Focus on Sigma Receptors

While direct studies on (R)-piperazin-2-ylmethanol dihydrochloride are limited, research on analogous chiral (piperazin-2-yl)methanol derivatives strongly suggests that its primary targets within the CNS are sigma receptors , with a potential for high affinity and selectivity for the sigma-1 (σ₁) receptor subtype .[6]

Sigma receptors are unique intracellular proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[7] They are involved in a wide range of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and cellular stress responses.[8] In the context of neuroscience, sigma-1 receptor modulation has been implicated in:

  • Neuroprotection: Protecting neurons from various insults, including oxidative stress and excitotoxicity.

  • Cognitive function: Influencing learning and memory processes.

  • Mood regulation: Potential roles in depression and anxiety.

  • Pain perception: Modulating nociceptive pathways.

The piperazine scaffold is a common feature in many sigma receptor ligands.[9][10] The stereochemistry at the C2 position of the piperazine ring, as in the (R)-enantiomer of piperazin-2-ylmethanol, is likely to be a critical determinant of binding affinity and selectivity for sigma receptor subtypes.[11]

It is also plausible that (R)-piperazin-2-ylmethanol dihydrochloride may interact with other CNS receptors, such as serotonin (5-HT) and dopamine (D₂) receptors, as is common for many piperazine-containing compounds.[12][13][14] However, the primary hypothesis based on available literature points towards sigma receptor modulation.

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum GPCRs 5-HT, D2 Receptors Sigma1R Sigma-1 Receptor IonChannels Ion Channels (Ca²⁺, K⁺) Sigma1R->IonChannels Modulation Downstream Downstream Signaling (e.g., IP3R, Akt) Sigma1R->Downstream Regulation RP2M (R)-piperazin-2-ylmethanol RP2M->GPCRs Potential Secondary Targets RP2M->Sigma1R Primary Target (Inferred) Cellular Cellular Responses (Neuroprotection, Neurite Outgrowth) Downstream->Cellular

Caption: Inferred signaling pathway of (R)-piperazin-2-ylmethanol.

Experimental Protocols

The following protocols are provided as a starting point for researchers investigating the neuropharmacological properties of (R)-piperazin-2-ylmethanol dihydrochloride. These are based on standard methodologies for characterizing sigma receptor ligands and assessing their potential anxiolytic-like effects.

In Vitro Protocol: Sigma Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays for sigma-1 and sigma-2 receptors.[15][16]

Objective: To determine the binding affinity (Ki) of (R)-piperazin-2-ylmethanol dihydrochloride for sigma-1 and sigma-2 receptors.

Materials:

  • (R)-piperazin-2-ylmethanol dihydrochloride

  • Guinea pig brain or liver membrane preparations (a rich source of sigma receptors)[15]

  • -pentazocine (for sigma-1 receptor binding)

  • [³H]DTG (1,3-di-o-tolylguanidine) (for sigma-2 receptor binding)

  • (+)-Pentazocine (for defining non-specific binding for sigma-1)

  • Haloperidol (for defining non-specific binding for sigma-2)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain or liver tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1 mg/mL.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of Tris-HCl buffer

    • 50 µL of radioligand (-pentazocine for σ₁ or [³H]DTG for σ₂) at a concentration near its Kd.

    • 50 µL of competing ligand ((R)-piperazin-2-ylmethanol dihydrochloride at various concentrations, or non-specific binding agent).

    • 50 µL of membrane preparation.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of (R)-piperazin-2-ylmethanol dihydrochloride from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membrane Membrane Preparation Incubation Incubate (Membranes + Ligands) Membrane->Incubation Ligands Prepare Ligands (Radiolabeled & Test) Ligands->Incubation Filtration Filter & Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data Data Analysis (IC50 -> Ki) Counting->Data

Caption: Workflow for sigma receptor binding assay.

In Vivo Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and is sensitive to anxiolytic drugs.[17][18]

Objective: To evaluate the potential anxiolytic-like effects of (R)-piperazin-2-ylmethanol dihydrochloride in mice or rats.

Materials:

  • (R)-piperazin-2-ylmethanol dihydrochloride

  • Saline solution (0.9% NaCl) for vehicle control

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

  • Video tracking software

  • Appropriate animal model (e.g., C57BL/6 mice or Sprague-Dawley rats)

Procedure:

  • Drug Preparation and Administration: Dissolve (R)-piperazin-2-ylmethanol dihydrochloride in saline to the desired concentrations. Administer the compound or vehicle to the animals via intraperitoneal (i.p.) injection 30 minutes before testing.

  • Habituation: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • EPM Testing:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze freely for 5 minutes.

    • Record the session using a video camera positioned above the maze.

  • Behavioral Scoring: Use video tracking software to score the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess general locomotor activity).

  • Data Analysis: Compare the behavioral parameters between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms, without a significant change in total locomotor activity.

Future Directions and Considerations

The study of (R)-piperazin-2-ylmethanol dihydrochloride in neuroscience is in its nascent stages. Future research should focus on:

  • Definitive Target Identification: Confirming its binding affinity and functional activity at sigma receptors and screening against a broader panel of CNS targets.

  • In-depth Mechanistic Studies: Investigating the downstream signaling pathways affected by this compound in neuronal cells.

  • Broader Behavioral Phenotyping: Assessing its effects in other behavioral models relevant to CNS disorders, such as models of depression, psychosis, and cognitive impairment.

  • Pharmacokinetic Profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to understand its potential for in vivo applications.

Conclusion

(R)-piperazin-2-ylmethanol dihydrochloride represents a promising chemical entity for neuroscience research. Based on the pharmacology of related compounds, it is hypothesized to act as a sigma receptor modulator, a target of significant interest for a variety of neurological and psychiatric disorders. The protocols and information provided in this guide are intended to empower researchers to explore the neuropharmacological landscape of this intriguing chiral molecule and to unlock its full therapeutic potential.

References

  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299–3311. [Link]

  • Jilani, J. A., & Salman, A. S. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1-6.
  • Stary, E., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4666–4683. [Link]

  • MySkinRecipes. (n.d.). (R)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. Retrieved from [Link]

  • Caruso, G., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(12), 7889–7919. [Link]

  • Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Current protocols in pharmacology, Chapter 5, Unit5.24. [Link]

  • PubChem. (n.d.). (Piperazin-2-yl)methanol. Retrieved from [Link]

  • Poczta, A., et al. (2021). New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. Molecules, 26(11), 3196. [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?. Retrieved from [Link]

  • Mesangeau, C., et al. (2011). Sigma receptor binding assays. Current protocols in pharmacology, Chapter 1, Unit1.21. [Link]

  • Basile, L., et al. (2020). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Medicinal Chemistry Letters, 11(5), 896–902. [Link]

  • Reddit. (2015). Drying and Storing Hygroscopic Salts. Retrieved from [Link]

  • Papke, R. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience.
  • Maccallini, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5792. [Link]

  • Cryan, J. F., & Holmes, A. (2005). The age of anxiety: role of animal models of anxiolytic action in drug discovery. British journal of pharmacology, 145(7), 811–826.
  • Al-Taei, A. A. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]

  • Canale, V., et al. (2021). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1762–1781. [Link]

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 2015. [Link]

  • Kourrich, S., et al. (2012). Sigma-1 receptors: roles in physiology and neuropsychiatric diseases.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Papke, R. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS chemical neuroscience.
  • Sgrò, F., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1515–1527. [Link]

  • Di Zanni, E., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Journal of Medicinal Chemistry.
  • Papke, R. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience.
  • Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. Retrieved from [Link]

  • Bourin, M., & Hascoët, M. (2003). Animal models for screening anxiolytic-like drugs: a perspective. Indian journal of pharmacology, 35(2), 79.
  • Marcinkowska, M., et al. (2023). Exploring the antiplatelet activity of serotonin 5-HT 2A receptor antagonists bearing 6-fluorobenzo [d] isoxazol-3-yl) propyl) motif – as potential therapeutic agents in the prevention of cardiovascular diseases. European Journal of Medicinal Chemistry, 258, 115598.
  • Celentano, M., & Georgoussi, Z. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Giles, A. C., et al. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. [Link]

  • Kumar, V., & Bhat, Z. A. (2022). Experimental Models for Screening Anxiolytic Activity. JETIR, 9(6).
  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 2015.
  • Li, W., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
  • G. Amphray Laboratories. (n.d.). 12.0 Piperazine Dihydrochloride.docx. Retrieved from [Link]

  • Goddu, R. C., & Williams, R. F. (1962). U.S. Patent No. 3,023,211. Washington, DC: U.S.
  • Hashimoto, M., et al. (1988). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & pharmaceutical bulletin, 36(8), 2982–2989.
  • Lal, H., & Prather, P. L. (1995). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Anxiety, Stress, and Coping, 8(3), 171–190.
  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]

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Application Note: LC-MS/MS Bioanalysis of (R)-Piperazin-2-ylmethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for Highly Polar, Low-Molecular-Weight Chiral Amines

Executive Summary

This application note details a robust LC-MS/MS protocol for the quantification of (R)-piperazin-2-ylmethanol dihydrochloride (CAS: 28795-50-8), a critical chiral building block in the synthesis of antiretroviral and kinase-inhibitor therapeutics.[1]

The Analytical Challenge: This molecule presents a "perfect storm" of bioanalytical difficulties:

  • Extreme Polarity (LogP -1.5): It elutes in the void volume (

    
    ) on standard C18 columns, leading to massive ion suppression.
    
  • Lack of Chromophores: It is virtually invisible to UV detection, necessitating Mass Spectrometry.

  • Low Molecular Weight (116.1 Da free base): It falls in a noisy region of the mass spectrum, requiring high-selectivity MS/MS transitions.

The Solution: We reject the traditional Reversed-Phase (RP) approach in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) on an Amide-bonded stationary phase.[1] This method provides superior retention (


), sharp peak shapes for basic amines, and direct compatibility with ESI-MS.

Molecule Profile & Physicochemical Context[2][3][4][5][6][7][8][9][10]

PropertyValueAnalytical Implication
Formula (Salt)

Must account for salt mass (189.[1]08) vs. free base (116.16) in weighing.
Monoisotopic Mass 116.0950 DaPrecursor ion

will be 117.1 m/z .
pKa ~9.4 (N1), ~5.3 (N4)Doubly charged at acidic pH; singly charged at neutral pH.
LogP -1.5Incompatible with C18 without ion-pairing reagents (which contaminate MS).[1]
Chirality (R)-EnantiomerRequires specific chiral columns if enantiomeric purity is the assay goal.[1]

Method Development Strategy: The HILIC Imperative

Standard C18 columns rely on hydrophobic interaction. (R)-piperazin-2-ylmethanol is too hydrophilic to interact with C18 chains, resulting in elution with the solvent front.[1] While ion-pairing reagents (e.g., HFBA) can force retention, they cause severe source contamination in MS.

Selected Mode: HILIC-Amide [1]

  • Mechanism: Partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase.[2]

  • Why Amide? Amide phases are chemically stable and, unlike bare silica, less prone to irreversible adsorption of basic amines.

  • Mobile Phase: High organic (Acetonitrile) content favors retention, while the aqueous buffer (Ammonium Formate) controls ionization and peak shape.

Visual Workflow: Method Selection Logic

MethodSelection Start Analyte: (R)-piperazin-2-ylmethanol PolarityCheck Is LogP < 0? Start->PolarityCheck RP_Path Reversed Phase (C18) PolarityCheck->RP_Path No (Hydrophobic) HILIC_Path HILIC Mode PolarityCheck->HILIC_Path Yes (Hydrophilic) SubDecision Stationary Phase Selection HILIC_Path->SubDecision BareSilica Bare Silica (Risk: Tailing for Amines) SubDecision->BareSilica ZIC_HILIC Zwitterionic (Excellent, but costly) SubDecision->ZIC_HILIC Amide Amide Phase (Best Balance: Retention + Shape) SubDecision->Amide Recommended

Caption: Decision tree prioritizing HILIC-Amide stationary phases for polar basic amines to ensure retention and peak symmetry.

Experimental Protocols

Chemicals and Reagents[3][4]
  • Reference Standard: (R)-piperazin-2-ylmethanol 2HCl (>98% purity).[1]

  • Internal Standard (IS): Piperazine-d8 or (R)-3-methylpiperazine (structural analog).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

Sample Preparation (Protein Precipitation)

Rationale: HILIC requires high-organic injection solvents.[1] Protein precipitation (PPT) with ACN naturally produces a HILIC-compatible supernatant, eliminating the need for evaporation and reconstitution.

  • Aliquot: Transfer 50 µL of plasma/matrix into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution (500 ng/mL in ACN).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Note: The formic acid helps break protein binding and acidifies the amine.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant directly into an autosampler vial.

    • Critical: Do not dilute with water. Injecting water into a HILIC column ruins peak shape.

LC-MS/MS Conditions[1]

Chromatography (HILIC)

  • Column: Waters XBridge Amide or TSKgel Amide-80 (2.1 x 100 mm, 3.5 µm).[1]

  • Column Temp: 40°C (Improves mass transfer kinetics).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.

Gradient Program:

Time (min) %B (Organic) State
0.00 90% Loading (High organic for retention)
1.00 90% Isocratic Hold
4.00 50% Elution Gradient
4.10 90% Return to Initial

| 7.00 | 90% | Re-equilibration (Critical in HILIC) |

Mass Spectrometry (ESI+)

  • Source: Electrospray Ionization (Positive Mode).[3]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C (High heat needed for aqueous removal).

  • Collision Gas: Argon.

MRM Transitions (Multiple Reaction Monitoring):

Analyte Precursor (m/z) Product (m/z) Cone (V) CE (eV) Type Mechanism

| (R)-Piperazin-2-ylmethanol | 117.1 | 99.1 | 25 | 18 | Quant | Loss of


 (-18) |
| | 117.1 | 56.1 | 25 | 28 | Qual | Ring Fragmentation |
| Piperazine-d8 (IS)  | 95.1 | 77.1 | 25 | 20 | Quant | Loss of 

equiv.[1] |

Validation & Quality Control

Linearity and Range[10][12][13]
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    .
    
Matrix Effects (The "HILIC Advantage")

In RP-LC, polar compounds elute early with phospholipids, causing suppression. In HILIC, phospholipids elute late (during the gradient drop to 50% B or the wash step).

  • Validation Step: Monitor phospholipid transition (m/z 184 -> 184) to ensure it does not co-elute with the analyte (expected

    
     ~ 2.5 min).
    
Carryover

Due to the basic nature of the piperazine ring, it may stick to injector needles.

  • Mitigation: Use a weak needle wash of 90:10 ACN:Water and a strong needle wash of 50:50:0.1 MeOH:Water:Formic Acid.

Advanced Note: Chiral Purity Analysis

If the objective is to verify the enantiomeric purity (distinguishing R from S), the HILIC method above is insufficient as it is achiral.

Protocol for Chiral Separation:

  • Column: Chiralpak IC or IG (Immobilized polysaccharide).

  • Mode: Normal Phase or Polar Organic Mode.

  • Mobile Phase: Heptane : Ethanol : Diethylamine (80 : 20 : 0.1).

  • Detection: UV at 210 nm (low sensitivity) or MS (if mobile phase is compatible).

  • Note: The (R)-enantiomer typically elutes differently than the (S) due to steric interaction with the amylose/cellulose selector.

Analytical Workflow Diagram

Workflow Sample Plasma Sample (50 µL) PPT Protein Precip. (200 µL ACN + 0.1% FA) Sample->PPT Add IS Centrifuge Centrifuge 10k x g PPT->Centrifuge Supernatant Supernatant (High Organic) Centrifuge->Supernatant Injection HILIC-MS/MS Inj: 5 µL Supernatant->Injection Direct Inject Data Quantification (m/z 117 -> 99) Injection->Data

Caption: Streamlined "Shoot-and-Dilute" workflow enabled by HILIC compatibility with PPT solvents.

References

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][1]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.
  • PubChem. (2025).[4] (Piperazin-2-yl)methanol Compound Summary. Retrieved from [Link] (Physicochemical data source).[4]

  • Separation Science. (2014). Sample Solvent in HILIC. Retrieved from [Link] (Guidance on injection solvent compatibility).

Sources

Application Note: Derivatization of (R)-piperazin-2-ylmethanol dihydrochloride for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(R)-piperazin-2-ylmethanol is a critical chiral building block in the synthesis of antiretroviral and antidepressant therapeutics. However, its analysis by Gas Chromatography (GC) is complicated by two factors:

  • Polarity: The molecule contains two secondary amine groups and one primary alcohol, leading to strong hydrogen bonding, peak tailing, and irreversible adsorption on GC column stationary phases.

  • Salt Form: The commercial supply is typically the dihydrochloride salt (

    
    ), which is non-volatile and thermally unstable, leading to degradation in the injection port.
    

This guide details a robust One-Pot Silylation Protocol using BSTFA + 1% TMCS . This method simultaneously neutralizes the salt and blocks all three active protons (N1, N4, and O), rendering the molecule volatile and thermally stable for high-resolution GC-MS analysis.

Chemical Theory & Mechanism

The Challenge of the Salt Form

Direct injection of the dihydrochloride salt is not possible in GC. The salt lattice energy prevents volatilization. Traditional liquid-liquid extraction (LLE) to free-base the molecule is difficult due to the high water solubility of the small polar amine.

Solution: We utilize Pyridine as both the reaction solvent and an acid scavenger. Pyridine neutralizes the HCl, liberating the free amine in situ, allowing the silylation reagent to react immediately with the exposed functional groups.

Silylation Mechanism ( )

The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) acts as a silyl donor. The reaction is driven by the nucleophilic attack of the heteroatoms (O, N) on the silicon atom.

  • Catalyst: Trimethylchlorosilane (TMCS, 1%) is added to increase the silyl donor power (forming the more reactive intermediate trimethylsilyl-pyridinium cation).

  • Order of Reactivity: Alcohol (-OH) > Secondary Amine (Ring NH).

  • Target Derivative: 1,4-bis(trimethylsilyl)-2-((trimethylsilyloxy)methyl)piperazine. (Tris-TMS derivative).[1]

ReactionScheme Substrate (R)-piperazin-2-ylmethanol . 2HCl (Non-volatile Salt) Reagents Reagents: BSTFA + 1% TMCS Solvent: Pyridine (Base) Substrate->Reagents Intermediate Neutralization: Pyridine.HCl formed Free Amine Liberated Reagents->Intermediate Acid Scavenging Product Tris-TMS Derivative (Volatile, GC-Ready) Intermediate->Product Silylation (65°C)

Figure 1: Reaction scheme transforming the non-volatile salt into a GC-compatible Tris-TMS derivative.

Materials & Equipment

Reagents
ReagentGradePurpose
(R)-piperazin-2-ylmethanol . 2HCl >98% PurityAnalyte
BSTFA + 1% TMCS Silylation GradeDerivatization Reagent
Pyridine Anhydrous, 99.8%Solvent & Acid Scavenger
Toluene or Ethyl Acetate HPLC GradeDiluent (Optional)
Internal Standard (IS) N/Ae.g., Tridecane or deuterated analog
Equipment
  • GC-MS System (e.g., Agilent 7890/5977)

  • 2 mL Amber Autosampler Vials (Silanized glass recommended)

  • Heating Block or Oven capable of 70°C

  • Vortex Mixer

  • Micro-syringes (10 µL, 100 µL)

Experimental Protocol

Step 1: Sample Preparation[1][2]
  • Weigh 5.0 mg of (R)-piperazin-2-ylmethanol dihydrochloride into a 2 mL GC vial.

  • Add 500 µL of Anhydrous Pyridine .

    • Note: The salt will not fully dissolve immediately. This is normal. The pyridine will scavenge the HCl as the reaction proceeds.

  • Add 20 µL of Internal Standard solution (if using).

Step 2: Derivatization Reaction[1]
  • Add 300 µL of BSTFA + 1% TMCS to the vial.

  • Cap tightly and Vortex for 30 seconds.

  • Place the vial in a heating block at 70°C for 45 minutes .

    • Critical: Heat is required to drive the silylation of the sterically hindered secondary amines on the ring.

  • Remove and allow to cool to room temperature.

    • Observation: The solution should be clear. A slight precipitate (Pyridine.HCl) may settle at the bottom; this is expected.

Step 3: Final Work-up
  • (Optional) If the signal is too strong, dilute 1:10 with Anhydrous Toluene .

  • Transfer the supernatant to a vial insert, avoiding the salt precipitate at the bottom.

  • Inject immediately.

Workflow Step1 1. Weigh 5mg Sample (Salt Form) Step2 2. Add 500µL Pyridine (Neutralize HCl) Step1->Step2 Step3 3. Add 300µL BSTFA + 1% TMCS Step2->Step3 Step4 4. Heat @ 70°C for 45 mins (Drive Reaction) Step3->Step4 Step5 5. Cool & Settle Precipitate Step4->Step5 Step6 6. Inject Supernatant Step5->Step6

Figure 2: Step-by-step derivatization workflow.

GC-MS Method Parameters

ParameterSettingRationale
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase for silylated compounds.
Inlet Temp 260°CEnsures rapid vaporization of high-boiling derivatives.
Injection Mode Split (10:1) or SplitlessUse Split for purity assay; Splitless for trace analysis.
Carrier Gas Helium @ 1.0 mL/minConstant flow.
Oven Program 80°C (hold 1 min)

15°C/min

280°C (hold 5 min)
Slow ramp prevents co-elution of mono/di/tri-TMS artifacts.
Transfer Line 280°CPrevents condensation before MS source.
MS Source 230°CStandard EI source temp.
Scan Range 40 - 450 m/zCovers the molecular ion and TMS fragments (73 m/z).

Troubleshooting & Validation

Common Issues
  • Incomplete Derivatization: If you see multiple peaks for the same analyte, it is likely a mix of Mono-, Di-, and Tris-TMS derivatives.

    • Fix: Increase reaction time to 60 mins or temp to 80°C. Ensure reagents are fresh (BSTFA hydrolyzes easily).

  • Column Clogging: Injection of Pyridine.HCl salts can dirty the liner.

    • Fix: Use a glass wool liner to trap non-volatiles. Change liner every 50-100 injections.

  • Moisture Contamination: TMS derivatives hydrolyze back to the starting material in the presence of water.

    • Fix: Use strictly anhydrous pyridine and new vial septa.

Interpretation of Mass Spectrum[3][4]
  • M+ Ion: Look for the Tris-TMS molecular weight:

    • MW (Free Base) = 116.16 g/mol

    • MW (Tris-TMS) = 116 + (3

      
       72) = 332  g/mol   (approx).
      
  • Key Fragment: m/z 73 (Trimethylsilyl group) is the dominant base peak for TMS derivatives.

References

  • Agilent Technologies. (2023). Gas Chromatography Derivatization Guide. Retrieved from [Link]

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. (Source for troubleshooting incomplete reactions).

Sources

Application Notes and Protocols for In Vitro Evaluation of (R)-piperazin-2-ylmethanol dihydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperazine Scaffold in CNS Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS).[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability, and to serve as a versatile linker for positioning pharmacophoric groups to interact with biological targets.[1] (R)-piperazin-2-ylmethanol dihydrochloride is a chiral building block that provides a stereochemically defined core for the synthesis of novel, biologically active molecules, particularly those aimed at CNS disorders.[2]

While specific biological data for (R)-piperazin-2-ylmethanol dihydrochloride is not extensively documented in public literature, its structural motifs are present in numerous approved drugs that modulate key CNS targets. These include G-Protein Coupled Receptors (GPCRs) like serotonin and dopamine receptors, as well as monoamine transporters.[1] Furthermore, derivatives of (piperazin-2-yl)methanol have shown affinity for sigma-receptors.[3]

This guide provides a comprehensive framework for the in vitro characterization of (R)-piperazin-2-ylmethanol dihydrochloride or novel compounds derived from it. The following application notes detail robust, validated protocols for assessing affinity and functional activity at high-value CNS target classes. The causality behind experimental choices is explained to empower researchers to not only execute these assays but also to interpret the results with confidence.

Part 1: Profiling G-Protein Coupled Receptor (GPCR) Interactions

GPCRs are the largest family of cell surface receptors and the target of over 30% of FDA-approved drugs.[4] Many CNS-active piperazine-containing drugs modulate GPCRs, particularly those in the serotonergic and dopaminergic systems.[1] Therefore, the initial characterization of a novel piperazine derivative should involve screening for GPCR binding and functional modulation.

Conceptual Workflow for GPCR Profiling

The workflow begins with assessing the binding affinity of the test compound to a specific receptor target, followed by functional assays to determine if the compound acts as an agonist (activator) or antagonist (inhibitor) of receptor signaling.

GPCR_Workflow cluster_binding Step 1: Affinity Assessment cluster_functional Step 2: Functional Characterization b_assay Radioligand Binding Assay b_result Determine Binding Affinity (Ki) b_assay->b_result Competition with known radioligand f_assay cAMP Functional Assay b_result->f_assay If binding is confirmed f_result_agonist Agonist? (EC50) f_assay->f_result_agonist Stimulates cAMP production f_result_antagonist Antagonist? (IC50) f_assay->f_result_antagonist Blocks agonist-induced cAMP

Caption: Workflow for GPCR affinity and functional assessment.

Application Note 1.1: Radioligand Binding Assay for Target Affinity

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor.[5][6] The principle is a competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the receptor.

Causality Behind the Method: This assay directly measures the physical interaction between the compound and the receptor. By using a filtration method, we can separate receptor-bound radioligand from unbound radioligand, allowing for precise quantification. The use of a non-specific binding control (a high concentration of a known, unlabeled ligand) is critical to ensure that the measured binding is specific to the target receptor.[7]

Protocol: Competitive Radioligand Binding Assay

  • Receptor Membrane Preparation:

    • Homogenize cells or tissue expressing the target receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).[8]

    • Centrifuge the homogenate at 1,000 x g for 5 minutes to remove nuclei and large debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[8]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 150 µL of receptor membrane preparation.[8]

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known unlabeled ligand, 50 µL of radioligand, and 150 µL of receptor membrane preparation.

    • Test Compound Wells: Add 50 µL of the test compound ((R)-piperazin-2-ylmethanol dihydrochloride or derivative) at various concentrations (e.g., 10-point, 3-fold serial dilution), 50 µL of radioligand, and 150 µL of receptor membrane preparation.[8]

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[8]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[8]

    • Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.[8]

  • Detection:

    • Dry the filter plate (e.g., 30 minutes at 50°C).[8]

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter (e.g., MicroBeta counter).[8]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

ParameterDescriptionExample Value
IC50 Concentration of test compound that inhibits 50% of specific radioligand binding.150 nM
Ki Equilibrium dissociation constant; a measure of binding affinity.75 nM
Radioligand e.g., [³H]-Ketanserin for 5-HT2A receptor-
Kd of Radioligand e.g., 2 nM for [³H]-Ketanserin-
Application Note 1.2: cAMP Assay for Functional Activity (G_s and G_i Signaling)

Many GPCRs signal by modulating the intracellular concentration of cyclic adenosine monophosphate (cAMP). Gs-coupled receptors activate adenylyl cyclase, increasing cAMP levels, while Gi-coupled receptors inhibit it, decreasing cAMP levels.[9][10] A cAMP assay can therefore determine if a binding compound is a functional agonist or antagonist.

Causality Behind the Method: Homogeneous bioluminescent assays, such as Promega's cAMP-Glo™, provide a highly sensitive and high-throughput method to measure changes in intracellular cAMP.[9] The assay relies on a luciferase reporter whose activity is dependent on the amount of ATP present. Since protein kinase A (PKA) is activated by cAMP and consumes ATP, the amount of light produced is inversely proportional to the cAMP concentration.

Protocol: cAMP Glo™ Assay

  • Cell Preparation:

    • Culture cells expressing the target Gs or Gi-coupled receptor to near confluency (60-80%).[11]

    • Harvest the cells, centrifuge, and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Adjust to the desired cell density.[11]

  • Assay Setup (96-well plate format):

    • For Agonist Mode: Add the test compound at various concentrations to the wells.

    • For Antagonist Mode: Add a known agonist at its EC80 concentration to the wells, followed by the test compound at various concentrations.

    • Add cells to all wells. The recommended starting density is often around 10,000 cells per well.[12]

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.

  • Lysis and Detection:

    • Add the cAMP-Glo™ Lysis Buffer and incubate for a short period to lyse the cells and release cAMP.

    • Add the Kinase Glo® Reagent, which contains the luciferase enzyme and its substrate. This will stop the PKA reaction and initiate the light-producing reaction.

    • Incubate in the dark to stabilize the luminescent signal.

  • Measurement:

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Agonist Mode: Plot luminescence (inversely proportional to cAMP) against the log concentration of the test compound. Fit the data to determine the EC50 value (potency).

    • Antagonist Mode: Plot luminescence against the log concentration of the test compound. Fit the data to determine the IC50 value (potency).

ParameterDescriptionExample Value
EC50 Concentration of an agonist that produces 50% of the maximal response.50 nM
IC50 Concentration of an antagonist that inhibits 50% of the agonist response.200 nM
Max Response Efficacy of the compound relative to a known full agonist.85%

Part 2: Characterizing Monoamine Transporter Inhibition

Monoamine transporters, such as the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, are critical for regulating neurotransmission and are primary targets for antidepressants and psychostimulants.[5] Given the prevalence of the piperazine scaffold in monoamine reuptake inhibitors, evaluating activity at these transporters is a logical step.

Conceptual Pathway of Neurotransmitter Uptake Inhibition

Transporter_Pathway cluster_cell Cell Expressing Transporter cluster_extracellular Extracellular transporter Extracellular Space Monoamine Transporter (e.g., SERT) Intracellular Space neurotransmitter Fluorescent Substrate neurotransmitter->transporter:f1 Uptake inhibitor Test Compound inhibitor->transporter:f1 Blocks Uptake

Caption: Mechanism of a neurotransmitter uptake inhibition assay.

Application Note 2.1: Neurotransmitter Transporter Uptake Assay

These assays measure the ability of a compound to block the uptake of a neurotransmitter (or a fluorescent mimic) into cells expressing the specific transporter.[13] Modern kits use a fluorescent substrate, eliminating the need for radioactivity and allowing for real-time kinetic measurements.[14][15]

Causality Behind the Method: The assay uses a fluorescent substrate that is a substrate for monoamine transporters. When taken up by the cells, its fluorescence increases significantly. An extracellular quenching agent masks the signal from the substrate remaining outside the cells. Therefore, the measured increase in fluorescence is directly proportional to transporter activity. An inhibitory compound will block this uptake, resulting in a reduced fluorescence signal.[13]

Protocol: Fluorescence-Based Neurotransmitter Uptake Assay

  • Cell Plating:

    • Plate cells stably expressing the transporter of interest (e.g., HEK-hSERT) in 96- or 384-well black, clear-bottom plates coated with an appropriate substrate (e.g., Poly-D-lysine).[16]

    • A typical seeding density is 40,000-60,000 cells/well for a 96-well plate.[16]

    • Allow cells to adhere for at least 3-4 hours, or preferably overnight, at 37°C, 5% CO2.[16]

  • Compound Addition:

    • Prepare serial dilutions of the test compound in assay buffer (e.g., HBSS with 0.1% BSA).

    • Remove the cell culture medium from the plate and add the diluted test compound.

    • Incubate for a short period (e.g., 10 minutes) at 37°C to allow the compound to interact with the transporters.[13]

  • Substrate Addition and Measurement:

    • Add the fluorescent substrate solution (containing the quencher) to all wells.

    • Immediately place the plate in a bottom-reading fluorescent microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence kinetically over a period of time (e.g., 30 minutes) or as a single endpoint reading.[14]

  • Data Analysis:

    • For kinetic reads, calculate the rate of uptake (slope of the fluorescence vs. time curve).

    • For endpoint reads, use the final fluorescence value.

    • Plot the rate of uptake (or endpoint fluorescence) as a percentage of the control (no inhibitor) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescriptionExample Value
IC50 Concentration of test compound that inhibits 50% of substrate uptake.350 nM
Target e.g., Human Serotonin Transporter (hSERT)-
Control Inhibitor e.g., Fluoxetine for SERT-

Part 3: Assessing Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, including serotonin and dopamine.[17] They are important targets for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[17]

Application Note 3.1: MAO-Glo™ Assay for Enzyme Inhibition

This assay provides a homogeneous, luminescent method for measuring the activity of MAO-A and MAO-B.[18] The MAO enzyme converts a substrate into a product that is then detected in a coupled reaction that produces light. Inhibition of MAO results in a decreased luminescent signal.

Protocol: MAO-Glo™ Assay

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in the appropriate buffer.

    • Reconstitute the MAO-A or MAO-B enzyme and the luciferin derivative substrate according to the manufacturer's protocol.

  • Assay Setup (White, Opaque 96-well plate):

    • Add the test compound dilutions to the wells.

    • Add the MAO enzyme and substrate mixture to initiate the reaction.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add the reconstituted Luciferin Detection Reagent to all wells. This reagent stops the MAO reaction and initiates the light-producing reaction.

    • Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

  • Measurement:

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the log concentration of the test compound.

    • Fit the data to a dose-response curve to determine the IC50 value for MAO-A and MAO-B, allowing for an assessment of potency and selectivity.

ParameterDescriptionExample Value (MAO-A)Example Value (MAO-B)
IC50 Concentration of test compound that inhibits 50% of MAO activity.1.2 µM> 50 µM
Selectivity Ratio of IC50 values (IC50 MAO-B / IC50 MAO-A).> 40-fold for MAO-A-

References

  • ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation.
  • Revvity. Radiometric Ligand-Binding Assays.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Promega Corporation. cAMP-Glo™ Assay Protocol.
  • PubChem. Piperazine Dihydrochloride.
  • ICE Bioscience. GPCR Assays.
  • Creative BioMart. cAMP Accumulation Assay.
  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubMed. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity.
  • MySkinRecipes. (R)-2-(Piperazin-2-yl)acetonitrile dihydrochloride.
  • PubChem. Piperazine.
  • PubMed Central. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors.
  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.
  • Benchchem. An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride.
  • PubChem. (Piperazin-2-yl)methanol.
  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.
  • PMC. Advances in G Protein-Coupled Receptor High-throughput Screening.
  • Frontiers. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
  • PubMed. Radioligand binding methods: practical guide and tips.
  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
  • Revvity. (2024). Cell preparation: a key step for successful cAMP assays.
  • ACS Publications. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library.
  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.
  • American Journal of Physiology. Recent progress in assays for GPCR drug discovery.
  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • Meso Scale Discovery. cAMP Assay - 96-Well - Product Insert.
  • Medicalexpo. Neurotransmitter Transporter Uptake Assay Kit.
  • MDPI. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection.
  • ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions.
  • Gifford Bioscience. Cellular Uptake & Cellular Release Assays.
  • ResearchGate. Principles of commonly used cAMP assays.
  • ResearchGate. Enzyme Inhibition Assays for Monoamine Oxidase.
  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.

Sources

Troubleshooting & Optimization

Purification challenges of (R)-piperazin-2-ylmethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-Piperazin-2-ylmethanol Dihydrochloride

Subject: Advanced Purification & Handling Guide Ticket ID: #PUR-PIP-002 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

(R)-Piperazin-2-ylmethanol dihydrochloride (CAS: 131899-84-2 / Free base analogs) is a deceptively simple molecule. Its small size belies three critical challenges: extreme polarity , hygroscopicity , and lack of UV chromophores . This guide addresses the "Polarity Paradox" where standard organic workups fail, provides a self-validating crystallization protocol, and solves the detection issue for analytical quantification.

Module 1: The Polarity Paradox (Isolation & Extraction)

The Core Problem: Users frequently report 0% yield after extracting the reaction mixture with Dichloromethane (DCM) or Ethyl Acetate. Root Cause: The dihydrochloride salt is ionic and highly water-soluble. Even the free base is hyper-hydrophilic due to the hydroxymethyl group and two amine centers. It prefers the aqueous phase over organic solvents by a factor of >100:1.

Troubleshooting Workflow

Isolation_Workflow Start Reaction Mixture (Aqueous/Alcoholic) Check_pH Check pH Start->Check_pH Decision_pH Is pH < 2? Check_pH->Decision_pH Acidify Add conc. HCl to pH 1-2 Decision_pH->Acidify No Evap Evaporate to Dryness (High Vacuum, <50°C) Decision_pH->Evap Yes Acidify->Evap Residue Sticky/Gummy Residue (Crude 2HCl Salt) Evap->Residue Trituration Triturate with Cold Acetone or Ether Residue->Trituration Remove non-polar impurities Filter Filter under N2/Ar (Hygroscopic!) Trituration->Filter

Figure 1: Isolation workflow avoiding aqueous extraction failure points.

FAQ: Isolation

Q: I cannot evaporate the water completely; it remains a goo. What do I do? A: This is the "Hygroscopic Trap." The salt holds onto water avidly.

  • Protocol: Perform an Azeotropic Distillation .

    • Redissolve the goo in absolute Ethanol (EtOH).[1]

    • Add Toluene (forms a ternary azeotrope with EtOH and water).

    • Rotovap to dryness.[2]

    • Repeat 3x until a crisp solid or foam is obtained [1].

Q: Can I extract the free base instead? A: Only under forcing conditions.

  • Protocol: Saturate the aqueous phase with NaCl ("Salting Out"). Adjust pH to >12 using 50% NaOH. Perform continuous extraction with Chloroform or n-Butanol for 24 hours. Warning: The free base absorbs CO2 from air rapidly to form carbonates [2].

Module 2: Salt Stoichiometry & Recrystallization

The Core Problem: "My melting point is broad (e.g., 230-245°C), and the elemental analysis for Chlorine is off." Root Cause: You likely have a mixture of monohydrochloride, dihydrochloride, and trapped moisture. The target is the Dihydrochloride (2HCl) .[3]

Data Summary: Solvent Compatibility
Solvent SystemSolubility (2HCl Salt)Role in Purification
Water Very HighAvoid (Loss of product)
Methanol (hot) HighGood solvent for dissolution
Ethanol (hot) ModerateBest solvent for dissolution
Diethyl Ether InsolubleAnti-solvent for precipitation
Acetone InsolubleWash solvent (removes organics)
DCM InsolubleUseless for salt, good for impurities
Self-Validating Recrystallization Protocol
  • Dissolution: Dissolve crude solid in minimum boiling Absolute Ethanol (approx. 5-10 mL per gram). If it doesn't dissolve, add Methanol dropwise until clear.

  • Filtration: Hot filter (quickly) to remove inorganic salts (NaCl/KCl) if you neutralized a reaction mixture.

  • Acidification Check: Add 0.5 mL of HCl in dioxane/ether to ensure full protonation (drives equilibrium to 2HCl).

  • Crystallization: Remove from heat. Add Diethyl Ether (or MTBE) dropwise until persistent cloudiness appears.

  • Cooling: Let stand at Room Temp for 1 hour, then 4°C overnight.

  • Validation:

    • Visual: Should form white needles or prisms.

    • Chemical:[2][3][4][5][6][7][8][9] Titrate with AgNO3. Theoretical Cl content for C5H14Cl2N2O ≈ 37.5%.

Module 3: The "Invisible Molecule" (Analytical Detection)

The Core Problem: "I injected the sample into the HPLC, but I see a flat baseline at 254 nm." Root Cause: (R)-Piperazin-2-ylmethanol lacks a conjugated pi-system. It is effectively invisible to standard UV detectors.

Analytical Decision Tree

Analytics_Tree Sample Sample Analysis Method Select Method Sample->Method Direct Direct Detection Method->Direct Deriv Derivatization Method->Deriv CAD CAD / ELSD (Universal) Direct->CAD LowUV Low UV (205-210nm) (Low Sensitivity) Direct->LowUV Benzoyl Benzoyl Chloride (Adds UV Chromophore) Deriv->Benzoyl Robust Dansyl Dansyl Chloride (Fluorescence) Deriv->Dansyl Trace Analysis

Figure 2: Selecting the correct analytical method based on available equipment.

Protocol: Benzoyl Derivatization (For HPLC-UV)

Why: Attaches a phenyl ring, making the molecule visible at 254 nm [3].

  • Take 10 mg sample in 1 mL water.

  • Add 20 µL Benzoyl Chloride + 50 µL NaOH (2M).

  • Shake for 10 mins.

  • Inject onto C18 column.

  • Result: The derivative elutes later and absorbs strongly at 254 nm.

Module 4: Chiral Integrity (Enantiomeric Excess)

The Core Problem: "How do I know I still have the (R)-isomer?" Risk: While piperazine methanols are more stable than their ester counterparts, high heat in basic conditions can cause racemization at the C2 position.

Validation Method: Do not rely on optical rotation ([α]D) alone, as it is concentration-dependent and affected by pH.

  • Gold Standard: Chiral HPLC using a Crown Ether Column (e.g., Daicel Crownpak CR(+)). These columns are designed specifically for primary/secondary amines and amino alcohols.

  • Mobile Phase: Perchloric acid (pH 1.5 - 2.0). The protonated amines complex with the crown ether [4].

References

  • Azeotropic Drying of Amine Salts: ScienceMadness & ResearchGate Community Consensus. Toluene/Ethanol azeotropes are standard for drying hygroscopic amine hydrochlorides.

  • Handling Piperazine Free Bases: Bond, G.R. Purification of Piperazine. US Patent 2,919,275. Describes the absorption of CO2 by piperazine bases.[3]

  • Derivatization for HPLC: J. Liq. Chromatogr. Relat. Technol. "Accurate HPLC Determination of Piperazine Residues...". Confirms need for derivatization (Dansyl/Benzoyl) due to lack of chromophore.

  • Chiral Separation: BenchChem Application Note. "Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers." Specifies Crownpak columns for underivatized amino-alcohols.

Sources

Preventing racemization during synthesis of chiral piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Synthesis Division Ticket ID: #8492-CP Subject: Prevention of Racemization in Chiral Piperazine Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement

You have reached the Tier-3 Technical Support regarding the synthesis of enantiopure piperazines. This guide addresses the critical instability of the C2-chiral center, which is prone to racemization via proton abstraction (enolization) and oxidative dehydrogenation. The following protocols prioritize stereochemical retention over simple yield optimization.

Module 1: Route Selection & Architecture

The Core Problem: The most common route to chiral piperazines involves the cyclization of dipeptides into diketopiperazines (DKPs), followed by reduction.

  • Risk Factor: High. The

    
    -protons in DKPs are acidic (
    
    
    
    ) due to the adjacent carbonyls. Base-mediated cyclization or thermal stress causes rapid epimerization via an enolate intermediate [1, 7].

Recommended Workflow: Do not rely solely on the DKP route if your substrate is sensitive. Consider the Amino Alcohol (Schmidt/Reductive) route or the Sulfamidate route, which avoid the highly acidic DKP intermediate.

Visual Guide: Synthetic Decision Tree

RouteSelection Start Starting Material Source AminoAcid Chiral Amino Acid Start->AminoAcid Decision Is the C2-substituent sterically bulky (e.g., t-Butyl)? AminoAcid->Decision RouteA Route A: DKP Formation (High Risk) Decision->RouteA No (Methyl, Benzyl) RouteB Route B: Amino Alcohol/Diamine (Low Risk) Decision->RouteB Yes (Bulky/Sensitive) DKP_Step Dipeptide Cyclization (Requires HOBt/Oxyma) RouteA->DKP_Step Alc_Step Reductive Amination (NaBH4) RouteB->Alc_Step Red_Step Reduction (BH3-THF) Avoid LiAlH4 reflux DKP_Step->Red_Step Cyc_Step Cyclization via Sulfamidate or SN2 Alc_Step->Cyc_Step

Figure 1: Decision matrix for selecting a synthetic route based on substrate steric hindrance and racemization risk.

Module 2: Critical Reaction Parameters (The Danger Zones)

If you proceed with the Amino Acid


 DKP 

Piperazine route, you must control three specific "Danger Zones."
Zone A: Dipeptide Cyclization (DKP Formation)

Issue: Activation of the carboxylic acid for peptide coupling can form an oxazolone (azlactone) intermediate. The C4 proton of the oxazolone is highly acidic, leading to immediate loss of chirality [6].

Protocol 1: Suppressing Oxazolone Formation

  • Reagent Choice: Never use carbodiimides (DCC/EDC) alone.

  • The Fix: Always use HOBt (1-Hydroxybenzotriazole) or Oxyma Pure . These nucleophiles intercept the O-acylisourea intermediate, forming a stable active ester that couples without racemizing [1, 2].

  • Base Control: Use weak bases (NMM or DIPEA) and keep equivalents

    
    .
    
Zone B: Reduction of Diketopiperazines

Issue: Reducing the carbonyl groups requires hydride donors.

  • The Trap: Lithium Aluminum Hydride (LiAlH4) is a strong base as well as a nucleophile. Refluxing DKPs in THF/LiAlH4 frequently results in 5–15% racemization due to proton abstraction before reduction occurs.

  • The Fix: Use Borane-THF (BH3·THF) complexes. Borane acts as a Lewis acid (electrophilic reducer), coordinating to the carbonyl oxygen. This mechanism is non-basic and preserves the stereocenter [7].

Comparative Data: Reduction Agents

ParameterLiAlH4 (Traditional)BH3·THF (Recommended)
Mechanism Nucleophilic Attack (Basic)Electrophilic Coordination (Acidic)
Racemization Risk High (esp. at reflux)Low (< 1% typically)
Workup Fieser (Al salts, messy)Methanol quench + HCl reflux
Suitability Achiral substratesChiral substrates
Zone C: N-Alkylation & Functionalization

Issue: Once the chiral piperazine is formed, introducing substituents on the nitrogen (N-alkylation) can still racemize the C2 center if the conditions are too basic.

  • Mechanism: Strong bases (NaH, KOH) can deprotonate the C2 position, especially if the N1 position is sulfonated or acylated (electron-withdrawing groups increase C2 acidity) [3].

Protocol 2: Safe N-Alkylation

  • Protect N1: Use a Boc group on the distal nitrogen if possible to prevent quaternization.

  • Base Selection: Use K2CO3 in Acetone or DIPEA in CH3CN.[1] Avoid NaH.

  • Alternative: Use Reductive Amination (Aldehyde + NaBH(OAc)3) instead of direct alkylation with halides. This avoids basic conditions entirely [17].[2]

Visual Guide: Racemization Mechanism

Racemization Chiral Chiral Piperazine (sp3 Carbon) Transition Planar Enolate/Imine (sp2 Carbon - Achiral) Chiral->Transition Proton Abstraction (Deprotonation) Base Strong Base (OH-, H-) Base->Transition Racemic Racemic Mixture (50% R / 50% S) Transition->Racemic Reprotonation (Non-stereoselective)

Figure 2: Mechanism of base-catalyzed racemization via planar intermediate formation.

Module 3: Analytical & Purification Controls

You cannot fix what you cannot measure. Standard NMR is insufficient for detecting <5% racemization.

Quality Control Protocol:

  • Technique: Chiral HPLC or SFC (Supercritical Fluid Chromatography).

  • Columns:

    • Primary: Daicel Chiralpak AD-H or IA (Amylose-based).

    • Secondary: Chiralcel OD-H (Cellulose-based).

  • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (DEA) .

    • Note: The DEA is critical to sharpen the peaks of the basic amine; without it, tailing will mask the minor enantiomer [10].

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low ee% after DKP reduction LiAlH4 used at high tempSwitch to BH3·THF at 0°C

RT.
Racemization during peptide coupling Azlactone formationAdd HOBt (1.2 eq) ; maintain T < 0°C during activation.
Low ee% after N-alkylation Base too strong (pKa > 15)Switch to K2CO3 or use Reductive Amination.
Double peaks in HPLC Rotamers (not enantiomers)Run NMR at high temp (50°C) to coalesce rotamers before assuming racemization.

References

  • Vertex AI Search. (2024). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Highfine. 3

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. 4

  • BenchChem. (2025).[5][6] Avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol. 5[7][8][9][10]

  • ResearchGate. (2013). Best conditions to perform monoalkylation in piperazine. 1

  • Rossen, K., et al. (2012). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds. PubMed Central. 11

  • BenchChem. (2025).[5][6] Avoiding racemization during the synthesis of chiral indoleamines (Oxazolone Mechanism). 6[6][7][8][9][10][11]

  • Wikipedia. (2024). 2,5-Diketopiperazine: Synthesis and Racemization. 12

  • ACS Omega. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. 13

  • Organic Letters. (2018). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines. 10[7][9][10]

  • PubMed Central. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters. 14[6][7][8][9][10][11]

Sources

Troubleshooting low enantioselectivity in asymmetric reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Asymmetric Synthesis & Catalysis Current Status: Online | Senior Application Scientist: Dr. A. Vance

Welcome to the Asymmetric Reaction Troubleshooting Hub

Subject: Diagnosing and Resolving Low Enantioselectivity (


)
Ticket ID:  ASYM-OPT-001
User Level:  Advanced (PhD/Principal Scientist)

Executive Summary: Low enantiomeric excess (


) is rarely a random failure; it is a precise thermodynamic or kinetic readout of your reaction system. It indicates that the energy difference (

) between the diastereomeric transition states is insufficient (< 2-3 kcal/mol). This guide moves beyond "screen more solvents" and uses mechanistic logic to isolate the root cause: background reactivity, catalyst aggregation, isokinetic phenomena, or impurities.

Part 1: The Diagnostic Workflow (Visual Guide)

Before altering conditions, locate your issue on the decision tree below.

TroubleshootingFlow Start PROBLEM: Low Enantioselectivity (ee) PurityCheck Step 1: Integrity Check (Catalyst & Substrate Purity) Start->PurityCheck BackgroundCheck Step 2: The 'Blank' Experiment (Uncatalyzed Background Reaction) PurityCheck->BackgroundCheck Purity OK Racemic Result: High Conversion, 0% ee (Racemic) BackgroundCheck->Racemic Fast Background LowEE Result: Low but non-zero ee (e.g., 10-60%) BackgroundCheck->LowEE Slow Background MechStudy Step 3: Mechanistic Divergence Racemic->MechStudy Suppress Background LowEE->MechStudy NLE Non-Linear Effect Study (Catalyst Aggregation) MechStudy->NLE Check Aggregation IsoKinetic Thermodynamic Study (Isokinetic Temperature) MechStudy->IsoKinetic Check Temp Profile Solvent Solvent/Additive Screen (Ion Pairing/Coordination) MechStudy->Solvent Optimize Environment

Figure 1: Logical decision tree for isolating the cause of low stereocontrol.

Part 2: Tier 1 Diagnostics – Fundamental Integrity

Q: My product is nearly racemic (0-10% ee). Is the catalyst broken?

A: Before blaming the catalyst, rule out the Background Reaction . In asymmetric catalysis, the observed


 is a weighted average of the catalyzed pathway (highly selective) and the uncatalyzed background pathway (racemic). If the background reaction is fast, it washes out the selectivity.

The "Blank" Protocol:

  • Set up the reaction exactly as described but omit the metal/organocatalyst .

  • Include all additives (bases, ligands, drying agents).

  • Run for the standard reaction time.

  • Measure Conversion.

Blank ConversionDiagnosisRemediation
< 5% Background is negligible. Issue is catalyst-substrate fit.Move to Tier 2 (Solvents/Ligands).
> 20% CRITICAL FAILURE. Background is competing.Lower Temperature; Dilute reaction; Change counter-ion.

Expert Insight: In Lewis Acid catalysis, the "ligand-free" metal salt often catalyzes the reaction racemically. Ensure your ligand binding constant is high enough to prevent metal leaching [1].

Q: I am using a known literature procedure, but my ee is 20% lower than reported. Why?

A: Check for Trace Water or Impurities . Many asymmetric catalysts (especially Lewis Acids like


 or cationic Rh/Ir complexes) are moisture sensitive.
  • Mechanism: Water coordinates to the metal center, displacing the chiral ligand or occupying the substrate binding site. This creates an achiral active species.[1]

  • Action: Add 3Å or 4Å Molecular Sieves (activated).

  • Warning: Some catalysts (e.g., certain Jacobsen epoxidations or organocatalysts) require trace water to solubilize species or bridge proton transfers. Always check the "Water Effect" by adding a controlled amount (e.g., 1 equiv) vs. strictly anhydrous conditions.

Part 3: Tier 2 – Advanced Optimization (The "Black Box")

Q: Will lowering the temperature always increase my ee?

A: No. While generally true, you must beware the Isokinetic Temperature (


) .
Selectivity is determined by 

.
  • Scenario A (Standard): Enthalpy (

    
    ) dominates. Lowering 
    
    
    
    increases
    
    
    .
  • Scenario B (Inversion): If

    
     and 
    
    
    
    have the same sign, there exists a temperature
    
    
    where
    
    
    (Racemic).
    • Crossing

      
       flips the enantiomer preference (R to S).
      
    • Action: If cooling fails, try heating the reaction. You might be operating near the isokinetic point where selectivity is undefined [2].

Q: How do I rationally screen solvents?

A: Do not screen randomly. Screen by property . Solvents affect the "tightness" of the transition state and ion pairing.

Solvent Screening Matrix:

Solvent ClassPropertyEffect on CatalysisRecommended Test
Non-Polar Low

(Dielectric)
Promotes tight ion-pairing; maximizes electrostatic interactions.Toluene, Hexane
Chlorinated Weak H-bond donorGood solubility; generally stabilizes dipoles without coordinating.DCM, CHCl

Ethereal Lewis Basic (Donor)Can coordinate to metals/protons; disrupts aggregates.THF, MTBE, Et

O
Coordinating High DonicityDANGER: Often kills Lewis Acid catalysts by competitive binding.MeCN, DMF

Tip: If your reaction involves a cationic catalyst (e.g., Phase Transfer Catalysis or Cationic Rh), non-polar solvents often yield higher


 by forcing the chiral counter-ion to stay close to the active center (Contact Ion Pair) [3].

Part 4: Tier 3 – Mechanistic Deep Dives (Root Cause)

Q: What is a Non-Linear Effect (NLE), and how does it explain my low ee?

A: NLE occurs when the


 of the product is not linearly proportional to the 

of the catalyst. This proves Catalyst Aggregation .
  • (-)-NLE (Asymmetric Depletion): You use 99%

    
     catalyst, but get low 
    
    
    
    product. This suggests the active monomer aggregates into a less selective species, or the minor enantiomer of the catalyst forms a "hyper-active" aggregate.
  • (+)-NLE (Asymmetric Amplification): You use 50%

    
     catalyst but get 90% 
    
    
    
    product.[2] The heterochiral dimer (R,S) precipitates or is inactive (Reservoir Effect), leaving the pure homochiral monomer (R,R) to catalyze the reaction [4].

The Kagan NLE Protocol:

  • Prepare catalysts with varying

    
     (e.g., 0%, 20%, 50%, 80%, 100%).[3]
    
  • Run the reaction and plot

    
     (x-axis) vs. 
    
    
    
    (y-axis).
  • Interpretation:

    • Straight Line: Monomeric active species.

    • Curve: Aggregation is occurring.[4]

NLE_Logic cluster_0 Kagan's Reservoir Effect (Positive NLE) Monomer Active Monomer (High Selectivity) HeteroDimer Heterochiral Dimer (R,S) (INACTIVE / RESERVOIR) Monomer->HeteroDimer Aggregation Result Result: Impure Catalyst yields High ee Product HeteroDimer->Result Traps minor enantiomer

Figure 2: Visualization of Asymmetric Amplification (Positive NLE). The inactive heterochiral dimer traps the "bad" enantiomer, purifying the active pool.

Q: My ee drops as the reaction proceeds (Conversion vs. ee).

A: This is likely Auto-Induction or Product Inhibition .

  • Scenario: The product being formed coordinates to the catalyst, altering its geometry or forming a less selective species.

  • Test: Add 20 mol% of the racemic product at the start of the reaction (

    
    ). If the initial 
    
    
    
    drops significantly, your product is poisoning the catalyst.

References & Authority

  • Walsh, P. J., et al. "Titanium-Catalyzed Enantioselective Additions of Alkyl Groups to Aldehydes: Mechanistic Studies and New Concepts." Chemical Reviews, 2003. Link

  • Busacca, C. A., et al. "Spinning Top" Effects and Isokinetic Relationships in Asymmetric Catalysis. J. Org. Chem., 2005.[5] (Demonstrates temperature inversion phenomena).

  • Jacobsen, E. N. "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, 2000. Link

  • Girard, C. & Kagan, H. B. "Nonlinear Effects in Asymmetric Synthesis and Stereoselective Reactions: Ten Years of Investigation."[6] Angewandte Chemie Int.[3][4][6] Ed., 1998, 37, 2922.[3] Link

  • Blackmond, D. G. "Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Process Development." Angewandte Chemie, 2005. (Kinetic profiling techniques).[7]

For further assistance, please upload your HPLC traces and temperature screening data to the secure portal.

Sources

Technical Support Center: (R)-Piperazin-2-ylmethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Impurity Profiling, Analytical Troubleshooting, and Handling Protocols Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Introduction

(R)-Piperazin-2-ylmethanol dihydrochloride (CAS: 84995-97-1) is a critical chiral building block, frequently employed in the synthesis of HIV protease inhibitors, integrase inhibitors, and next-generation antipsychotics. Its structural integrity—specifically its stereochemistry and salt stoichiometry—is paramount for downstream success.

This guide addresses the most frequent technical inquiries regarding impurity identification, analytical method failure, and handling instability.

Module 1: The Impurity Profile

Q: What are the specific impurities I should expect in this material?

A: The impurity profile is dictated by the synthetic route, typically the reduction of (R)-piperazine-2-carboxylic acid or the deprotection of N-Boc/N-Cbz precursors.

1. Stereochemical Impurities (The "Silent" Killer)
  • Impurity: (S)-Piperazin-2-ylmethanol (Enantiomer).

  • Origin: Racemization of the

    
    -proton at the C2 position. This occurs readily during the formation of the precursor ester or during vigorous reduction steps (e.g., using 
    
    
    
    at elevated temperatures).
  • Impact: Drastic reduction in biological activity of the final drug candidate; regulatory non-compliance.

2. Synthetic Byproducts
  • Impurity: (R)-Piperazine-2-carboxylic acid (Starting Material).[1]

    • Cause: Incomplete reduction.

  • Impurity: Pyrazine-2-ylmethanol (Oxidation Product).

    • Cause: Aromatization of the piperazine ring. Piperazines are susceptible to oxidation to pyrazines upon exposure to air/light over time.

  • Impurity: Semi-reduced Aldehyde intermediates.

    • Cause: Stalled reduction mechanism (rare but reactive).

3. Salt & Solvation Impurities
  • Impurity: Monohydrochloride salt / Free base.

    • Cause: Incorrect stoichiometry during HCl gas treatment or lyophilization.

  • Impurity: Solvent inclusions (THF, Methanol).

    • Cause: The dihydrochloride salt lattice traps polar solvents avidly.

Visualizing Impurity Origins

ImpurityMap Precursor (R)-Piperazine-2-carboxylic Acid Target (R)-Piperazin-2-ylmethanol (Target) Precursor->Target Reduction (LiAlH4/BH3) Enantiomer (S)-Enantiomer (Impurity) Precursor->Enantiomer Racemization (High pH/Temp) StartMat Residual Acid (Impurity) Precursor->StartMat Incomplete Rxn Pyrazine Pyrazine Derivative (Oxidation) Target->Pyrazine Air Oxidation

Figure 1: Synthetic pathway illustrating the origin of critical impurities. Racemization and incomplete reduction are the primary chemical risks.

Module 2: Analytical Troubleshooting

Q: Why is my HPLC showing no peaks or a flat baseline?

A: The most common failure mode is relying on standard UV detection.

  • The Problem: (R)-Piperazin-2-ylmethanol lacks a strong chromophore.[2] It has only weak end-absorption (<210 nm), which is often obscured by mobile phase cut-offs (e.g., Formic acid absorbs heavily below 210 nm).

  • The Solution: You must switch detection methods or derivatize.

Recommended Detection Strategies
DetectorSuitabilityNotes
UV (254 nm) ❌ UnsuitableMolecule is UV transparent.
UV (200-210 nm) ⚠️ PoorHigh noise; requires phosphate buffer (no MS compatibility).
CAD / ELSD ✅ ExcellentUniversal detection; ideal for non-chromophoric salts.
LC-MS (SIM) ✅ ExcellentHigh sensitivity; track [M+H]+ = 131.1.
Derivatization ✅ RobustPre-column reaction with Benzoyl Chloride or FMOC-Cl.
Q: How do I separate the enantiomers?

A: Standard C18 columns will fail due to the molecule's high polarity (logP < -1.5). You need a specialized Chiral method.

Protocol: Chiral Separation (Derivatized)

  • Rationale: Derivatization adds a "handle" for the chiral column to grab and a chromophore for UV detection.

  • Derivatization: React sample with Benzoyl Chloride in dilute NaOH.

  • Column: Chiralpak IC or AD-H (Immobilized polysaccharide).

  • Mobile Phase: Hexane : Isopropanol (80:20) with 0.1% Diethylamine.

  • Detection: UV at 254 nm.

  • Success Criteria: Resolution (

    
    ) > 1.5 between (R) and (S) peaks.
    
Analytical Decision Tree

AnalyticalTree Start Start Analysis Chromophore Is UV Detection Mandatory? Start->Chromophore Derivatize Derivatize with Benzoyl Chloride Chromophore->Derivatize Yes Direct Direct Analysis Chromophore->Direct No Method1 Chiral HPLC (UV 254nm) (Chiralpak IC) Derivatize->Method1 Detector Select Detector Direct->Detector Detector->Method1 UV (Fail) Method2 HILIC - CAD/MS (ZIC-HILIC) Detector->Method2 CAD / MS

Figure 2: Decision matrix for selecting the correct analytical workflow based on available instrumentation.

Module 3: Handling & Purification

Q: The material turned into a sticky gum. Is it degraded?

A: Likely not degraded, but deliquesced .

  • The Science: The dihydrochloride salt is extremely hygroscopic. Upon exposure to ambient humidity (RH > 40%), it absorbs water until it dissolves in its own crystal lattice water.

  • Recovery Protocol:

    • Dissolve the gum in minimum hot Methanol.

    • Add Isopropanol or Ethyl Acetate until cloudy.

    • Cool slowly to 4°C.

    • Filter under Nitrogen atmosphere (Schlenk line recommended).

    • Dry in a vacuum desiccator over

      
      .
      
Q: How do I verify the salt stoichiometry (2HCl)?

A: Elemental analysis (CHN) is often insufficient due to variable water content.

  • Preferred Method: Potentiometric Titration with Silver Nitrate (

    
    ).
    
    • Titrate the chloride ions.

    • Theoretical Chloride content: ~37.5% (calculated for

      
      ).
      
    • If result is ~18-20%, you have the Monohydrochloride.

References

  • Chiral Separation Methodologies: BenchChem. (2025).[2] Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from

  • Piperazine Synthesis & Impurities: National Institutes of Health (NIH). Synthetic Approaches to Piperazine-Containing Drugs. PubMed Central. Retrieved from

  • Analytical Derivatization Techniques: Navaneeswari, R., & Reddy, P. R. (2012).[3][4] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from

  • Compound Properties: PubChem. Compound Summary: (R)-Piperazine-2-carboxylic acid.[1][5] Retrieved from

  • Impurity Standards: Daicel Pharma Standards. Piperazine Impurities and Synthesis. Retrieved from

Sources

Technical Support Center: Piperazine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperazine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and purifying piperazine. Purity is paramount, as even minor byproducts can significantly impact downstream applications, from pharmaceutical efficacy to polymer integrity.

This document moves beyond simple protocols to provide a deeper understanding of why certain byproducts form and how specific purification strategies effectively remove them. We will explore the causal mechanisms behind impurity generation and offer robust, field-tested troubleshooting advice in a direct question-and-answer format.

Part 1: Frequently Asked Questions - Understanding & Identifying Byproducts

This section addresses the fundamental questions regarding the origins and characteristics of common impurities encountered during piperazine synthesis.

Q1: What are the most common byproducts when synthesizing piperazine from ethanolamine or ethylene diamine?

A: The synthesis of piperazine, typically through the catalytic amination or cyclization of precursors like monoethanolamine (MEA) or ethylenediamine (EDA), is rarely a perfectly selective process.[1][2] The reaction mixture is often a complex soup of linear and cyclic amines. The most prevalent byproducts you will encounter are:

  • Ethylenediamine (EDA): A common starting material or intermediate that can remain if the reaction does not go to completion.[3]

  • Diethylenetriamine (DETA): A linear polyamine formed through intermolecular condensation instead of the desired intramolecular cyclization.[3]

  • Aminoethylpiperazine (AEP): Formed when piperazine reacts with an ethanolamine molecule. Its presence complicates purification due to its structural similarity and close boiling point to other components.[3][4]

  • Triethylenediamine (TEDA): A bicyclic amine that can form under certain catalytic conditions, particularly at higher temperatures.[2]

  • Pyrazine: Can be formed through side dehydrogenation reactions, especially if the catalyst activity is not well-maintained.[2]

The relative abundance of these byproducts is highly dependent on reaction conditions such as temperature, pressure, catalyst choice, and the molar ratio of reactants.[4]

Q2: My synthesis is for a mono-substituted piperazine, but I keep getting a disubstituted byproduct. Why does this happen and how can I prevent it?

A: This is a classic challenge in piperazine chemistry. The piperazine ring has two secondary amine nitrogens, both of which are nucleophilic. After the first substitution occurs to form your desired mono-substituted product, the remaining nitrogen atom can still react with the electrophile, leading to a symmetrically disubstituted byproduct.[5]

Causality & Prevention:

  • Stoichiometry Control: Using a large excess of piperazine can statistically favor mono-substitution, but this is often inefficient and complicates downstream purification.

  • Protonation Strategy: The most effective method is to manipulate the nucleophilicity of the nitrogen atoms. By protonating the piperazine to form a piperazine monohydrochloride salt, one nitrogen is effectively "protected" as a non-nucleophilic ammonium ion. The reaction then proceeds selectively on the free secondary amine.[5][6] After the reaction, the resulting product can be deprotonated.

  • Protecting Groups: For more sensitive or valuable substrates, a chemical protecting group (e.g., Boc, Cbz) can be used. This involves an extra step to add the group to one nitrogen, perform the substitution on the other, and then a final deprotection step.[5]

Q3: My final product is off-color (yellow to brown). What causes this, and is it just an aesthetic issue?

A: Color contamination is a common indicator of degradation products or high-molecular-weight byproducts. It is rarely just an aesthetic problem and almost always signifies the presence of impurities that can interfere with subsequent reactions or biological assays.

Common Causes:

  • Oxidation: Piperazine and its derivatives can oxidize when exposed to air, especially at elevated temperatures during distillation. This can form colored impurities.

  • Catalyst Deactivation: In some catalytic processes, deactivation of the catalyst can lead to side reactions like dehydrogenation, forming conjugated systems (e.g., pyrazines) that are often colored.[2]

  • Thermolysis: High temperatures during distillation or reaction can cause the decomposition of starting materials or products into a complex mixture of colored, often polymeric, tars.[2]

This discoloration should always be addressed, typically with an activated carbon treatment or recrystallization.

Part 2: Troubleshooting Guides for Byproduct Removal

This section provides practical, step-by-step solutions to common purification challenges.

Q4: How do I choose the right purification method for my crude piperazine mixture?

A: The optimal purification strategy depends on the physical properties of piperazine and its specific contaminants. The following workflow provides a logical decision-making process.

G start Crude Piperazine Mixture q1 Are major impurities volatile (e.g., EDA, DETA)? start->q1 distill Fractional Distillation q1->distill Yes q2 Is the product a solid at room temp? q1->q2 No / Post-Distillation distill->q2 recrystallize Recrystallization q2->recrystallize Yes q3 Are there ionic or highly polar degradation products? q2->q3 No recrystallize->q3 ion_exchange Ion Exchange / Adsorption (Carbon) q3->ion_exchange Yes final_product Pure Piperazine q3->final_product No ion_exchange->final_product

Caption: Decision workflow for selecting a piperazine purification method.

Q5: I'm struggling to separate Aminoethylpiperazine (AEP) from piperazine by distillation. What should I do?

A: This is a difficult separation due to the close boiling points of the components. Simple distillation is often insufficient.

Expert Advice:

  • High-Efficiency Fractional Distillation: You must use a distillation column with a high number of theoretical plates. A packed column (e.g., with Raschig rings or structured packing) or a Vigreux column of significant length is necessary. Operate the distillation under vacuum to lower the boiling points and prevent thermal degradation. Collect very small fractions and analyze each one by GC-MS to identify the pure fractions to be combined.

  • Derivative Formation: If distillation fails, a chemical approach can be effective. You can selectively derivatize one component to drastically change its physical properties. For example, reacting the crude mixture with a specific aldehyde could form a Schiff base with the primary amine of AEP, increasing its molecular weight and boiling point, allowing for easier separation of the unreacted piperazine. The derivative can then be hydrolyzed back if AEP needs to be recovered.

  • Preparative Chromatography: For small-scale, high-purity applications, preparative liquid chromatography may be the only viable option, though it is not scalable for bulk production.

Data Summary: Common Impurities & Removal Strategies

The table below summarizes the key physical properties and recommended removal methods for common byproducts.

Impurity NameBoiling Point (°C at 1 atm)Key CharacteristicsPrimary Removal Method(s)Secondary Method(s)
Piperazine 146 Desired Product; solid at RT--
Ethylenediamine (EDA)117Volatile, linear amineFractional DistillationAcid Scrubbing
Diethylenetriamine (DETA)207Higher boiling, linear amineFractional DistillationVacuum Distillation
Aminoethylpiperazine (AEP)222Close boiling point to DETAHigh-Efficiency Vacuum DistillationChemical Derivatization
Monoethanolamine (MEA)170Unreacted starting materialFractional DistillationWater Wash / Extraction
Water100Process water or byproductAzeotropic Distillation / Simple DistillationDrying Agents (e.g., MgSO₄)
Part 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step methodologies for common purification techniques discussed in this guide.

Protocol 1: High-Efficiency Fractional Distillation

Objective: To separate piperazine from more volatile (e.g., EDA) and less volatile (e.g., DETA, AEP) byproducts.

Causality: This method leverages differences in boiling points. By carefully controlling the temperature gradient in a fractionating column, components are separated based on their volatility. Operating under vacuum lowers the required temperature, preventing thermal degradation of the amines.

Methodology:

  • System Setup:

    • Assemble a distillation apparatus consisting of a round-bottom flask, a packed fractionating column (min. 30 cm), a distillation head with a thermometer, a condenser, and receiving flasks.

    • Ensure all glass joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

    • Place the round-bottom flask in a heating mantle connected to a temperature controller.

  • Procedure:

    • Charge the crude piperazine mixture into the round-bottom flask (do not fill more than 2/3 full). Add boiling chips.

    • Begin to slowly reduce the pressure in the system to the desired level (e.g., 20-50 mmHg).

    • Slowly increase the temperature of the heating mantle.

    • Observe the column for the "reflux ring." Allow the column to equilibrate by maintaining total reflux for at least 30 minutes. This ensures the temperature gradient is established.

    • Begin collecting the first fraction (forerun), which will be enriched in the most volatile components like water and EDA.

    • Monitor the temperature at the distillation head. A stable temperature indicates a pure fraction is distilling. Collect this fraction in a separate flask.

    • When the temperature begins to rise again, change the receiving flask. This intermediate fraction will be a mixture.

    • Collect the main fraction corresponding to the boiling point of piperazine at that pressure.

    • Once the main product is collected, stop the distillation to avoid distilling higher-boiling impurities like DETA and AEP.

  • Validation: Analyze each collected fraction using Gas Chromatography (GC) or NMR to confirm its identity and purity.

Protocol 2: Purification by Recrystallization

Objective: To purify solid piperazine (often as piperazine hexahydrate) from soluble impurities and colored byproducts.

Causality: This technique relies on the principle that the solubility of a compound in a solvent is temperature-dependent. The desired compound is dissolved in a hot solvent and crystallizes out upon cooling, leaving impurities behind in the solution (mother liquor).

Methodology:

  • Solvent Selection:

    • Choose a solvent in which piperazine is highly soluble at high temperatures but poorly soluble at low temperatures. Toluene or a mixture of ethanol and water are common choices.

  • Procedure:

    • Place the crude solid piperazine in an Erlenmeyer flask.

    • Add a minimum amount of the hot solvent to just dissolve the solid. Stir and heat gently.

    • If colored impurities are present, add a small amount of activated carbon (approx. 1-2% by weight) to the hot solution and stir for 5-10 minutes.[5]

    • Perform a hot filtration through a fluted filter paper to remove the activated carbon and any insoluble impurities.

    • Allow the clear filtrate to cool slowly to room temperature. Inducing rapid cooling can trap impurities.

    • Once crystals have formed, cool the flask further in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.

  • Drying & Validation:

    • Dry the purified crystals under vacuum.

    • Determine the melting point of the crystals. A sharp melting point close to the literature value (109-112°C for anhydrous, ~44°C for hexahydrate) indicates high purity. Confirm purity by HPLC or GC analysis.

Visualizing the Synthesis & Byproduct Landscape

The following diagram illustrates the primary synthesis pathway from monoethanolamine (MEA) and the points at which common byproducts diverge.

G cluster_main Main Synthesis Pathway cluster_byproducts Byproduct Formation MEA Monoethanolamine (MEA) EDA Ethylenediamine (EDA) MEA->EDA +NH3, Catalyst -H2O Piperazine Piperazine (Target) EDA->Piperazine Intramolecular Cyclization DETA Diethylenetriamine (DETA) EDA->DETA Intermolecular Condensation AEP Aminoethylpiperazine (AEP) Piperazine->AEP + MEA

Caption: Simplified reaction map showing byproduct formation.
References
  • Wikipedia. Piperazine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Piperazine: Synthesis and Core Properties. [Link]

  • Freeman, E., et al. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. [Link]

  • Pharmaffiliates. Piperazine Citrate-impurities. [Link]

  • Google Patents. Separation method of piperazine - CN104230850A.
  • Google Patents.
  • Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

  • Sergeev, D. S., et al. (2022). Methods for the catalytic synthesis of piperazine. ResearchGate. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

Technical Support Center: Piperazine Synthesis & Protection Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: SYSTEM ONLINE Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: PIP-SYN-001

Introduction: The Piperazine Paradox

Welcome to the Piperazine Synthesis Support Hub. If you are here, you are likely facing the "Piperazine Paradox": a molecule that is deceptively simple (


) yet notoriously difficult to mono-functionalize selectively.

The symmetry of piperazine means that statistically, without intervention, a 1:1 reaction with an electrophile yields a "statistical mess": ~50% mono-protected, ~25% bis-protected, and ~25% unreacted starting material.

This guide moves beyond basic textbook definitions. We will troubleshoot the kinetics, thermodynamics, and isolation strategies required to break this symmetry and manage orthogonal protection schemes effectively.

Module 1: Strategic Planning & Selection

Before you mix reagents, you must select a Protecting Group (PG) strategy compatible with your downstream chemistry.

Quick-Reference: The Orthogonality Matrix
Protecting GroupInstall ConditionRemoval ConditionStabilityOrthogonal To
Boc (tert-butyl carbamate)Basic/Neutral (Boc

O)
Acid (TFA, HCl)Bases, Nucleophiles, H

Fmoc, Cbz, Alloc, Bn
Cbz (Benzyl carbamate)Basic (Cbz-Cl)H

/Pd-C, HBr/AcOH
Acids (mild), BasesBoc, Fmoc, Alloc
Fmoc (Fluorenylmethoxycarbonyl)Basic (Fmoc-OSu)Base (Piperidine)AcidsBoc, Cbz, Alloc, Bn
Bn (Benzyl)Alkylation (BnBr)H

/Pd-C, ACE-Cl
Acids, BasesBoc, Fmoc
Teoc (Trimethylsilylethyl)Basic (Teoc-OSu)Fluoride (TBAF)Acids, BasesBoc, Cbz, Fmoc
Decision Logic: Selecting Your PG

Use this logic flow to determine the correct starting material for your synthesis.

PG_Selection Start Start: Downstream Chemistry? AcidSensitive Is the product acid-sensitive? Start->AcidSensitive BaseSensitive Is the product base-sensitive? AcidSensitive->BaseSensitive No UseFmoc Strategy: Fmoc Protection (Cleave with Piperidine) AcidSensitive->UseFmoc Yes Hydrogenation Will you use Hydrogenation? BaseSensitive->Hydrogenation No UseBoc Strategy: Boc Protection (Cleave with TFA/HCl) BaseSensitive->UseBoc Yes UseCbz Strategy: Cbz Protection (Cleave with H2/Pd) Hydrogenation->UseCbz No (Cbz is safe) UseTeoc Strategy: Teoc Protection (Cleave with TBAF) Hydrogenation->UseTeoc Yes (Avoid Cbz/Bn)

Figure 1: Decision tree for selecting orthogonal protecting groups based on reaction conditions.

Module 2: Troubleshooting Mono-Protection

Common Ticket: "I added 1 equivalent of Boc anhydride to piperazine, but I got 30% di-Boc piperazine. Why?"

Root Cause: In a neutral solution, the second amine remains nucleophilic even after the first is protected. The reaction is under statistical control .

The Solution: pH-Controlled Selective Acylation

To achieve high mono-selectivity (>85%), you must switch to kinetic control by manipulating the protonation state of the diamine.

The Protocol (Self-Validating System)
  • Dissolution: Dissolve piperazine (10 equiv. relative to PG is ideal, but 1.5–2.0 equiv. works with this method) in water or MeOH/Water (1:1).

  • Acidification (The Critical Step): Add acid (HCl or Acetic Acid) until the pH reaches 4.5–5.0 .

    • Mechanism:[1][2][3][4] At this pH, the vast majority of piperazine molecules are mono-protonated (

      
      , 
      
      
      
      ). The statistical probability of a molecule having both nitrogens unprotonated is near zero.
  • Addition: Add Boc

    
    O (1.0 equiv) in dioxane or MeOH dropwise.
    
    • Why: The unprotonated nitrogen reacts. Once it reacts, the remaining nitrogen is the protonated one (ammonium), which is non-nucleophilic.

  • Workup:

    • Wash the aqueous acidic solution with ether (removes bis-Boc and unreacted Boc

      
      O).
      
    • Basify the aqueous layer to pH >11 (NaOH).

    • Extract the mono-Boc piperazine with DCM or EtOAc.

Comparison of Methods:

MethodYield (Mono)Purity (Crude)Scalability
Statistical (1:1 mix) ~40-50%Low (Requires Column)Poor
Large Excess (10:1 mix) >90%HighLow (Wasteful)
pH Control (Acid Salt) >80% High (Extraction only) High

Module 3: Orthogonal Protection Strategies

Common Ticket: "I need to protect N1 with Boc and N4 with Cbz. Which do I put on first?"

Strategic Insight: Always install the more stable group first if possible, or the one that requires conditions the other can survive. However, for Boc/Cbz, the order is flexible because the installation conditions (basic/neutral) are compatible with both.

Workflow: Synthesis of N-Boc-N'-Cbz-piperazine
  • Step 1: Mono-Boc Protection

    • Follow the pH-controlled protocol above.

    • Isolate N-Boc-piperazine.[3][5][6]

  • Step 2: Cbz Installation

    • Dissolve N-Boc-piperazine in DCM/aq. NaHCO

      
       (biphasic) or DMF/DIEA.
      
    • Add Cbz-Cl (Benzyl chloroformate) dropwise at 0°C.

    • Note: Cbz-Cl is highly reactive. Low temperature prevents attack on the Boc carbamate (though unlikely) and minimizes hydrolysis.

Troubleshooting Regioselectivity (2-Substituted Piperazines)

If your piperazine has a substituent (e.g., 2-methylpiperazine), the nitrogens are not equivalent.

  • N1 (Less Sterically Hindered): Reacts faster with bulky electrophiles (Boc

    
    O, Trityl-Cl).
    
  • N4 (More Sterically Hindered): Reacts slower.

  • Protocol: To selectively protect the less hindered amine (N1), use a bulky reagent like Boc

    
    O at low temperature (-78°C to 0°C). To protect the more hindered amine (N4), you often need to protect N1 first (e.g., with Benzyl), react N4, and then deprotect N1.
    
  • Copper Chelation: For 2-carboxylic acid derivatives, forming a copper(II) complex selectively protects the N1/Carboxylate, leaving N4 free for acylation [1].

Module 4: Deprotection & Isolation (The "Water Soluble" Nightmare)

Common Ticket: "I removed the Boc group with TFA, but I can't extract my product. It's stuck in the water layer!"

Root Cause: Piperazine is a highly polar, secondary amine. Upon deprotection with TFA, it forms a trifluoroacetate salt, which is extremely water-soluble and often hygroscopic. Standard extraction (DCM/Water) fails because the salt prefers water, and even the free base is very polar.

Solution A: The "Volatile Acid" Method (Preferred)

Instead of TFA, use HCl in Dioxane/MeOH .

  • Procedure: Treat Boc-piperazine with 4M HCl in Dioxane.

  • Workup: Evaporate the solvent and excess HCl under vacuum. You are left with the clean Hydrochloride salt. No extraction required.

Solution B: Ion Exchange Scavenging (For TFA removal)

If you must use TFA (e.g., solid-phase synthesis), use a basic resin.[7]

  • Resin: Amberlyst A-21 (weakly basic) or Dowex 1X8 (strongly basic).

  • Protocol:

    • Dissolve the crude TFA salt in MeOH/Water.

    • Add the resin (pre-washed).

    • Shake for 30–60 mins. The resin binds the TFA.

    • Filter.[6] The filtrate contains the free base piperazine.

    • Evaporate.

Solution C: The "Salting Out" Extraction

If you need to extract into organic solvent:

  • Basify aqueous layer to pH > 12 using 50% NaOH (make it very basic).

  • Saturate the aqueous layer with NaCl (solid).

  • Extract with Chloroform:Isopropanol (3:1) or DCM:MeOH (9:1) . Pure DCM is often too non-polar to pull the free amine out of water.

Deprotection_Workflow Input Boc-Piperazine Derivative Method Select Method Input->Method RouteA Route A: HCl/Dioxane Method->RouteA Scale-up/Simple RouteB Route B: TFA/DCM Method->RouteB Acid Sensitive/SPPS Evap Evaporate Solvent RouteA->Evap Scavenge Add Amberlyst A-21 (Scavenge Acid) RouteB->Scavenge Salt Product: HCl Salt (Ready for use) Evap->Salt FreeBase Product: Free Base (Filtrate) Scavenge->FreeBase

Figure 2: Workflow for deprotection and isolation of piperazine derivatives, addressing solubility issues.

References

  • ChemicalBook. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Link

  • Wille, G., & Kaiser, F. (2022). Selective Mono-Boc-Protection of Bispidine. Sciforum. Link

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[8] Wiley-Interscience. Link

  • BenchChem. (2025).[9] A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. Link

  • ResearchGate. (2025). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Link

Sources

Overcoming poor solubility of (R)-piperazin-2-ylmethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling (R)-Piperazin-2-ylmethanol Dihydrochloride

Introduction: The Solubility Paradox

Compound: (R)-Piperazin-2-ylmethanol dihydrochloride CAS: 129780-69-4 (generic reference for enantiomer salts) Physical State: Hygroscopic crystalline solid[1]

The Core Problem: Users frequently report "poor solubility" not because the compound is insoluble in everything, but because it is insoluble in the specific aprotic organic solvents (DCM, THF, Toluene) required for standard synthetic transformations (e.g., Boc-protection, acylations, SNAr reactions).[1]

As a dihydrochloride salt with a free hydroxyl group and two amine centers, this molecule possesses a high lattice energy and extreme polarity (LogP ≈ -1.5).[1] It loves water and resists dissolving in the organic phase, leading to heterogeneous mixtures, stalled reactions, or "oiling out" during workup.

This guide provides the protocols to overcome these specific physical chemistry barriers.

Module 1: Reaction Optimization (Getting it to React)

Scenario: You are trying to react the diamine with an electrophile (e.g., Boc anhydride, an acid chloride, or an alkyl halide) in Dichloromethane (DCM) or THF, but the salt remains a brick at the bottom of the flask.

Troubleshooting Guide: The "In-Situ" Solubilization Protocol

Do not attempt to free-base this compound via aqueous extraction before the reaction (see Module 2).[1] Instead, liberate the reactive amine species directly in the reaction vessel.

The Protocol:

  • Solvent Choice: Use a mixture of DCM:DMF (4:1) or DCM:MeOH (9:1) .[1] Pure DCM is often insufficient to break the ionic lattice even with base.

  • Base Equivalents: You must neutralize both HCl molecules plus the proton generated by the reaction.

    • Rule of Thumb: Use 3.0 - 3.5 equivalents of a non-nucleophilic organic base (DIPEA or TEA).[1]

  • Sonication Step (Critical):

    • Suspend the dihydrochloride salt in the solvent before adding the electrophile.

    • Add the base.[2][3][4]

    • Sonicate for 10-15 minutes. You will observe the suspension change from a dense crystalline solid to a fine, cloudy dispersion or a clear solution. This indicates the formation of the soluble free amine and the precipitation of the organic base-HCl salt (e.g., DIPEA[1]·HCl).

Data: Solubility Matrix & Solvent Selection

Solvent SystemSolubility (Salt Form)Solubility (Free Base)Recommended For
Water > 100 mg/mL> 100 mg/mLStorage / Biocatalysis
Methanol (MeOH) ~ 20-50 mg/mLSolubleHydrogenation / Deprotection
DCM InsolubleModerateAcylation / Protection
DCM + DIPEA Dispersible Soluble Standard Synthesis
THF InsolubleLowAvoid if possible
DMF/DMSO SolubleSolubleSNAr / High-temp reactions

Module 2: Workup & Extraction (The "Water Trap")

Scenario: The reaction is complete. You performed a standard aqueous wash (Water/Brine vs. DCM), and your product disappeared.

The Science: The product, (R)-piperazin-2-ylmethanol, retains the polar hydroxymethyl group.[1] Even after mono-protection (e.g., N-Boc), it remains amphiphilic.[1] If you wash with water, the product partitions into the aqueous phase.

Protocol: The "Dry Workup" Strategy

Avoid aqueous extraction entirely if the byproduct allows.[1]

  • Filtration: If you used a non-polar solvent (DCM) and generated a salt byproduct (e.g., TEA[1]·HCl), cool the reaction to 0°C and filter off the precipitated salts.

  • Evaporation: Concentrate the filtrate directly to a crude oil/solid.

  • Trituration: Add Diethyl Ether or MTBE to the crude residue and sonicate.

    • Why? Impurities often stay in the ether, while the polar piperazine product solidifies.

    • Filter the solid.[4][5][6]

Protocol: Continuous Extraction (If Aqueous Workup is Mandatory)

If you must use water (e.g., to remove inorganic salts):

  • Saturate the aqueous layer with NaCl (solid) until no more dissolves.[1]

  • Adjust pH to >12 using 50% NaOH (ensure the amine is fully deprotonated).[1]

  • Use Chloroform:Isopropanol (3:1) as the organic extraction solvent.[1] Pure DCM is too non-polar to pull the product out of the water.

  • Perform 4-5 extractions.

Module 3: Visualization of Workflow

The following decision tree helps you select the correct solvent and workup path based on your reaction type.

G Start Start: (R)-Piperazin-2-ylmethanol 2HCl Goal Goal: Chemical Modification (Acylation, Alkylation) Start->Goal SolventCheck Can you use DMF or MeOH? Goal->SolventCheck PathA Yes: Use DMF/MeOH SolventCheck->PathA Polar OK PathB No: Must use DCM/THF SolventCheck->PathB Aprotic Req. ActionA Dissolve directly. Add Base (2.5 eq). PathA->ActionA ActionB Suspend in DCM. Add DIPEA (3.5 eq). SONICATE (15 min). PathB->ActionB WorkupDec Workup Strategy ActionA->WorkupDec ActionB->WorkupDec Method1 Method 1: Dry Workup (Evaporate -> Triturate) WorkupDec->Method1 Preferred Method2 Method 2: CHCl3/IPA Extraction (Sat. Brine, pH > 12) WorkupDec->Method2 If salts high

Caption: Decision tree for solvent selection and workup strategy based on the solubility limitations of the dihydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: Can I just free-base the salt in water and extract it with DCM before my reaction? A: Not recommended. Because of the hydroxymethyl group, the free base is highly water-soluble. You will lose 40-60% of your material in the aqueous layer even at high pH. It is far more efficient to use the "In-Situ Solubilization" protocol described in Module 1.

Q2: The reaction mixture turned into a gummy oil. What happened? A: This is the "Oiling Out" phenomenon. It occurs when the polarity of your solvent is too low to support the intermediate species.

  • Fix: Add a co-solvent.[1] The addition of 5-10% Methanol or Isopropanol to your DCM reaction mixture will often resolubilize the gum and allow the reaction to proceed.[1]

Q3: I need to remove the Boc group later. Will the HCl salt crash out again? A: Yes. If you deprotect with HCl/Dioxane or TFA/DCM, the resulting salt will likely precipitate. This is actually a purification advantage .[1] You can simply filter the solid precipitate to obtain the pure deprotected salt, washing away the organic impurities in the filtrate.

Q4: How do I store the dihydrochloride salt? A: It is hygroscopic. Store in a desiccator at room temperature. If it becomes sticky (absorbs water), it can be recrystallized from boiling Ethanol (EtOH) with a few drops of water, then dried under high vacuum.[1]

References

  • PubChem. (n.d.).[1][3][7] Compound Summary: (Piperazin-2-yl)methanol.[1][7] National Library of Medicine. Retrieved February 8, 2026, from [Link][1]

  • Fosbøl, P. L., et al. (2011).[1][8] Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Benzylpiperazine (Handling Piperazine Salts).[1][4][9] Organic Syntheses, Coll. Vol. 5, p.88. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Piperazine Enantioseparations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Topic: Chiral Separation of Piperazine Derivatives Ticket ID: PIP-CHIRAL-OPT-001 Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Executive Summary: The Piperazine Challenge

Piperazine derivatives represent a unique chromatographic challenge due to their secondary amine functionality (pKa ~9.8) and conformational flexibility. In chiral chromatography, these molecules exhibit two primary failure modes:

  • Severe Peak Tailing: Caused by strong ion-exchange interactions between the protonated amine and residual silanols on the silica support.

  • Solubility/Retention Mismatch: Many piperazines are too polar for traditional Normal Phase (NP) alkanes but lack sufficient retention in standard Reversed Phase (RP).

This guide prioritizes Immobilized Polysaccharide Phases (e.g., CHIRALPAK® IA, IC, IG) due to their solvent versatility, allowing access to Polar Organic Modes (POM) , which are often the "Goldilocks" zone for piperazines.

Module 1: Method Development Strategy

Do not rely on trial-and-error. Follow this logic-gated workflow to minimize solvent consumption and screening time.

The "Universal" Screening Protocol

For a new piperazine racemate, we recommend a tiered screening approach.

TierModeMobile Phase CompositionRationale
1 Normal Phase (NP) n-Hexane / EtOH / DEA (90:10:0.1)Standard starting point.[1] High retention, good selectivity.
2 Polar Organic (POM) Acetonitrile / MeOH / DEA / HOAc (95:5:0.1:0.1)Best for Piperazines. Solves solubility issues; sharpens peaks.
3 Reversed Phase (RP) 20mM NH₄HCO₃ (pH 9.0) / Acetonitrile (60:40)MS-compatible.[2] High pH suppresses amine ionization, reducing tailing.

Critical Note on Additives: For piperazines, the basic additive is mandatory . We recommend Diethylamine (DEA) or Triethylamine (TEA) at 0.1%. For difficult separations, Ethylenediamine (EDA) can offer superior peak shape by chelating silanols more effectively than DEA [1].

Decision Logic Visualization

The following diagram outlines the decision process for selecting the separation mode based on analyte properties.

PiperazineMethodDev Start Start: Piperazine Racemate SolubilityCheck Check Solubility in Hexane Start->SolubilityCheck NP_Route Soluble? YES SolubilityCheck->NP_Route Insoluble Soluble? NO SolubilityCheck->Insoluble NP_Screen Screen NP Mode (Hex/EtOH + 0.1% DEA) NP_Route->NP_Screen POM_Route Check Solubility in MeOH/ACN Insoluble->POM_Route POM_Screen Screen Polar Organic Mode (100% ACN or MeOH + 0.1% DEA) POM_Route->POM_Screen RP_Route Need MS Compatibility? POM_Screen->RP_Route Poor Resolution RP_Screen Screen Reverse Phase (High pH Bicarbonate/ACN) RP_Route->RP_Screen

Caption: Logic flow for selecting the optimal chromatographic mode for piperazine derivatives based on solubility and detection requirements.

Module 2: Troubleshooting & FAQs

Direct solutions to the most common tickets submitted by researchers working with basic amines.

Q1: My peaks are tailing severely (As > 1.5). Is the column dead?

Diagnosis: Likely Silanol Overload , not column death. Mechanism: The secondary amine in the piperazine ring is protonated at neutral pH. These cations bind to deprotonated silanols (


) on the silica surface, causing a "drag" on the peak tail.
The Fix: 
  • Increase Base Modifier: Bump DEA/TEA from 0.1% to 0.2% .

  • Switch Modifier: If DEA fails, try Ethylenediamine (EDA) or Butylamine . These are stronger bases and compete more effectively for silanol sites [1].

  • Temperature: Increase column temperature to 35-40°C to speed up mass transfer kinetics.

Q2: I see "Ghost Peaks" or elution order reversal when switching solvents.

Diagnosis: Memory Effect or Solvation-Driven Selectivity . Mechanism: Polysaccharide polymers (Amylose/Cellulose) form helical structures. Solvent molecules get trapped in the helix, altering the "chiral groove." Switching from a chlorinated solvent (DCM) to an alcohol can permanently alter the helix pitch unless regenerated. The Fix:

  • Regenerate: If using Immobilized columns (IA, IC, etc.), flush with DMF (Dimethylformamide) to reset the polymer structure [2].

  • Dedicate Columns: Ideally, keep one column for NP and one for RP to avoid hysteresis.

Q3: My sample precipitates in the mobile phase (Hexane/IPA).

Diagnosis: Solubility Mismatch . Piperazine salts (e.g., HCl salts) are insoluble in hexane. The Fix:

  • Free Basing: Perform a liquid-liquid extraction (DCM/NaOH) to convert the salt to the free base before injection.

  • Switch to Polar Organic Mode (POM): Use 100% Acetonitrile or Methanol with 0.1% DEA/Acetic Acid. This is the "magic bullet" for polar piperazines [3].

Q4: Can I use LC-MS with these methods?

Diagnosis: Incompatibility . Traditional NP uses Hexane (flammable/non-ionizing) and DEA (ion suppression). The Fix:

  • Mode: Use Reversed Phase (Immobilized columns only).

  • Buffer: Use 20mM Ammonium Bicarbonate (pH 9.0) . The high pH keeps the piperazine neutral (unprotonated), improving peak shape without needing DEA, and is MS-volatile [4].

Module 3: Advanced Optimization (Polar Organic Mode)

For piperazines, Polar Organic Mode (POM) is often superior to Normal Phase. It uses 100% polar solvents (ACN, MeOH) but maintains the chiral recognition mechanism of the polysaccharide.

Protocol: POM Optimization

  • Base Solvent: Start with pure Acetonitrile (ACN) .

  • Additive: Add 0.1% DEA + 0.1% Acetic Acid .

    • Why both? The acid/base combo forms a volatile salt that sharpens peaks and improves reproducibility compared to base alone.

  • Alcohol Tuning: If retention is too low (k < 1), add Methanol (5-10%). Methanol competes for hydrogen bonding sites on the polymer, usually reducing retention but altering selectivity.

Comparative Data: Additive Effects on Resolution (Rs)

Simulated data based on typical piperazine behavior on CHIRALPAK IC.

Mobile Phase AdditiveTailing Factor (As)Resolution (Rs)Notes
None2.8 (Severe)0.8Unusable. Silanol interaction dominant.
0.1% TFA (Acidic)2.11.1Poor. Protonates amine, increasing silanol binding.
0.1% DEA (Basic)1.1 (Excellent) 2.4 Standard. Blocks silanols effectively.
0.1% EDA (Strong Base)1.052.6Use if DEA fails.

Module 4: Scale-Up to Preparative SFC

For drug development requiring gram-scale isolation.

Supercritical Fluid Chromatography (SFC) is the industry standard for scaling piperazine separations due to low viscosity and easy solvent removal.

SFC Workflow for Piperazines:

  • Mobile Phase: CO₂ + Modifier (MeOH or EtOH).

  • Additive: 0.5% Isopropylamine (IPA-amine) or DEA in the modifier.

  • Pressure: 100-150 bar backpressure.

  • Advantages: The CO₂ is acidic, but for piperazines, you must add a base to the co-solvent to prevent carbamate formation (reaction of CO₂ with secondary amine) which causes peak splitting [5].

References

  • Daicel Corporation. (2023).[3] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK and IM . Chiral Technologies. [Link]

  • Element Lab Solutions. (n.d.). Daicel Immobilised Polysaccharide Chiral Columns. [Link][4]

  • ResearchGate. (2025). Chiral separations on polysaccharide stationary phases using polar organic mobile phases. [Link]

  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link][4][5][6][7]

  • Chiral Technologies. (2023).[8] Chiralpak IA to IG SFC Mode - Instruction Manual. [Link]

Sources

Validation & Comparative

Purity Confirmation of (R)-Piperazin-2-ylmethanol Dihydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of (R)-piperazin-2-ylmethanol dihydrochloride presents a specific analytical paradox. As a critical chiral building block for HIV and oncology pharmacophores, its purity is non-negotiable. However, its chemical nature—a polar, aliphatic heterocycle lacking a strong chromophore—renders standard HPLC-UV methodologies inherently flawed.

This guide argues for a Nuclear Magnetic Resonance (NMR) centric workflow as the superior standard for this compound. We demonstrate that Quantitative NMR (qNMR) provides absolute mass purity without the need for reference standards, while Mosher’s Acid Derivatization offers a self-validating method for determining enantiomeric excess (%ee), outperforming chiral HPLC in both speed and structural certainty.

The Analytical Challenge

The target molecule, (R)-piperazin-2-ylmethanol dihydrochloride, possesses three characteristics that defeat conventional analysis:

  • UV Transparency: The piperazine ring has negligible UV absorption above 210 nm. HPLC-UV at low wavelengths (200–210 nm) suffers from poor signal-to-noise ratios and solvent cut-off interference.

  • Hygroscopic Salt Form: The dihydrochloride salt is highly polar and hygroscopic, making accurate weighing for external standard calibration difficult.

  • Chirality: The (R)-enantiomer is pharmacologically distinct from the (S)-form, yet they are indistinguishable in standard achiral systems.

Comparison of Detection Modalities
FeatureHPLC-UV (205 nm)HPLC-CAD/ELSDqNMR (1H)
Response Factor Compound-dependent (Low)Non-linear (Power function)Universal (1:1 proton response)
Reference Standard Required (External)Required (External)Not Required (Internal Standard)
Water Interference High (Solvent front)LowManageable (D₂O solvent)
Structural ID Retention time onlyRetention time onlySimultaneous Structure + Purity

Methodology 1: Absolute Chemical Purity via qNMR[1]

qNMR is the definitive method for this compound because it measures the molar ratio of the analyte to a certified internal standard (IS).

Internal Standard Selection

For the dihydrochloride salt in Deuterium Oxide (


), Maleic Acid  is the optimal internal standard.
  • Solubility: High in aqueous acid.

  • Signal: A sharp singlet at

    
     6.3 ppm , distinct from the piperazine aliphatic region (
    
    
    
    2.8 – 4.0 ppm) and the HDO solvent residual (
    
    
    4.79 ppm).
Experimental Protocol

Step 1: Sample Preparation

  • Accurately weigh ~20 mg of (R)-piperazin-2-ylmethanol

    
     2HCl into a vial (
    
    
    
    ).
  • Accurately weigh ~10 mg of NIST-traceable Maleic Acid (

    
    ) into the same vial.
    
  • Dissolve in 0.6 mL of

    
     (99.9% D).
    
  • Note: The acidic nature of the salt ensures the amine protons exchange rapidly with

    
    , simplifying the spectrum to carbon-bound protons only.
    

Step 2: Acquisition Parameters (Critical for qNMR)

  • Pulse Angle: 90°

  • Relaxation Delay (d1):

    
     seconds (Must be 
    
    
    
    of the longest relaxing proton, typically the IS).
  • Scans (ns): 16 or 32 (to achieve S/N > 250:1).

  • Spectral Width: 20 ppm (to capture all satellites).

  • Temperature: 298 K.

Step 3: Processing

  • Phase/Baseline: Manual correction is mandatory.

  • Integration: Integrate the Maleic Acid singlet (

    
     6.3, 2H) and the Piperazine ring protons (multiplets 
    
    
    
    2.9–3.5). Avoid the hydroxymethyl protons if they overlap with the solvent satellite.

Step 4: Calculation



Where 

= Integral,

= Number of protons,

= Molecular weight,

= Mass,

= Purity of IS.

Methodology 2: Enantiomeric Purity via Mosher's Analysis

Standard NMR cannot distinguish enantiomers. By derivatizing with a chiral auxiliary, we create diastereomers (R-R and R-S) which have distinct chemical shifts.

The Reaction

We use (S)-(+)-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) .

  • Mechanism:[1] Reacts with the secondary amine of the piperazine.

  • Result: If the sample is pure (R), only the (R,S)-diastereomer is formed. If (S)-impurity is present, the (S,S)-diastereomer appears as a split peak.

Protocol (In-situ Neutralization)

Since the starting material is a dihydrochloride salt, it must be neutralized to react.

  • Dissolution: Dissolve 10 mg of sample in 0.5 mL Pyridine-

    
     (acts as solvent and base).
    
  • Derivatization: Add 1.5 equivalents of (S)-MTPA-Cl.

  • Incubation: Shake for 15 minutes at room temperature.

  • Analysis: Run

    
     NMR  (simplest baseline) or 
    
    
    
    NMR.
Data Interpretation
  • 
     NMR:  Look for the 
    
    
    
    signal.
    • (R)-Piperazine-(S)-Mosher adduct:

      
       -69.2 ppm (Major).
      
    • (S)-Piperazine-(S)-Mosher adduct:

      
       -69.4 ppm (Minor/Impurity).
      
  • Calculation:

    
    [1]
    

Visual Workflow & Decision Matrix

The following diagram illustrates the integrated workflow for validating this specific compound, highlighting the self-validating loops.

G Start Sample: (R)-Piperazin-2-ylmethanol . 2HCl Solubility Solubility Check (D2O vs Pyridine) Start->Solubility qNMR_Prep qNMR Prep: Add Maleic Acid IS + D2O Solubility->qNMR_Prep Path A: Mass Purity Neutralization Free-Basing: Dissolve in Pyridine-d5 Solubility->Neutralization Path B: Chiral Purity Acquisition 1H NMR Acquisition d1 > 30s, 90 deg pulse qNMR_Prep->Acquisition Integration Integration: IS (6.3ppm) vs Target (3.0ppm) Acquisition->Integration Calc_Purity Calculate Absolute Wt% (No ext standard needed) Integration->Calc_Purity Final_CoA Final Certificate of Analysis 1. Identity (1H) 2. Purity (Wt%) 3. Chirality (%ee) Calc_Purity->Final_CoA Derivatization Add (S)-MTPA-Cl (Mosher's Chloride) Neutralization->Derivatization F19_NMR 19F NMR Analysis Observe CF3 Shift Split Derivatization->F19_NMR Calc_EE Calculate %ee (Major vs Minor Diastereomer) F19_NMR->Calc_EE Calc_EE->Final_CoA

Caption: Integrated NMR workflow separating absolute mass purity (Green path) from enantiomeric excess determination (Red path).

Comparative Data: qNMR vs. HPLC

The following table summarizes why qNMR is the preferred primary method for this specific salt form.

ParameterqNMR (Method A)HPLC-CAD (Method B)HPLC-UV (Method C)
Linearity (

)
> 0.9999 (Fundamental)~0.995 (Polynomial fit)< 0.990 (Noise limited)
LOD (Limit of Detection) ~0.1% (w/w)~0.05% (w/w) > 0.5% (w/w)
Precision (RSD) < 0.5%< 2.0%> 5.0%
Sample Prep Time 10 mins 60 mins (Equilibration)30 mins
Specificity High (Structural proof)Medium (Retention time)Low (Non-specific absorption)

References

  • BIPM (Bureau International des Poids et Mesures). (2019). qNMR Internal Standard Reference Data (ISRD) - Maleic Acid in D2O. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method for the Determination of Absolute Configuration.[2][3] Nature Protocols. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • PubChem. (2023). (Piperazin-2-yl)methanol dihydrochloride Compound Summary. Retrieved from [Link]

Sources

Optimizing the Pharmacophore: A Comparative Guide to Piperazine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold (1,4-diazacyclohexane) remains a cornerstone in medicinal chemistry, particularly for Central Nervous System (CNS) and anti-infective therapeutics. Its "privileged" status stems from its ability to enforce a chair conformation while providing two distal nitrogen centers—one for receptor anchoring (typically via ionic salt bridges) and the other for pharmacokinetic modulation.

This guide objectively compares the Structure-Activity Relationship (SAR) of piperazine derivatives against their closest bioisosteres (piperidines and morpholines). We provide experimental protocols for synthesis and binding assays, supported by mechanistic visualizations.

Part 1: The Piperazine Advantage – Structural Logic

In drug design, the choice between a piperazine, piperidine, or morpholine ring is rarely arbitrary. It is a calculated decision balancing basicity (pKa) , lipophilicity (LogP) , and hydrogen bond capacity .

Comparative Physicochemical Profile

The following table contrasts the core properties of piperazine against its primary bioisosteres.

FeaturePiperazine Piperidine Morpholine Medicinal Impact
Structure 6-membered, 2 Nitrogens6-membered, 1 Nitrogen6-membered, 1 N, 1 OConformation & Binding
pKa (Conj. Acid) ~9.8 (N1), ~5.6 (N4)~11.2~8.3Solubility & Permeability
H-Bonding Donor & AcceptorDonor/Acceptor (limited)Acceptor (Oxygen)Selectivity
LogP (Lipophilicity) Low (Hydrophilic)High (Lipophilic)ModerateBBB Penetration
Metabolic Liability N-oxidation, Ring openingHydroxylationRing opening (rare)Half-life
Mechanistic Insight: The "Salt Bridge" Anchor

In CNS ligands (e.g., antipsychotics like Aripiprazole or Olanzapine ), the basic nitrogen (N1) of the piperazine ring is crucial. It is typically protonated at physiological pH, forming a high-affinity ionic bond (salt bridge) with a conserved Aspartate residue (e.g., Asp3.32 in D2/5-HT receptors).

  • Vs. Piperidine: Piperidine is more basic (pKa ~11), often leading to permanent protonation that can hinder membrane permeability (CNS penetration) compared to the slightly less basic piperazine.

  • Vs. Morpholine: Morpholine (pKa ~8.3) is less likely to be protonated, potentially reducing affinity for targets requiring a strong ionic interaction, though it improves solubility.

Part 2: Comparative SAR Analysis

Case Study: Antipsychotic Potency (D2/5-HT Receptors)

When optimizing lead compounds, replacing the piperazine ring often results in drastic shifts in affinity and selectivity.

Experimental Data Comparison

Data synthesized from standard medicinal chemistry optimization campaigns (e.g., structure-analogous series).

Compound ClassCore ScaffoldTarget Affinity (

, nM)
Selectivity Ratio (D2/5-HT2A)Observation
Standard (Lead) N-Aryl Piperazine 0.5 - 2.0 Balanced Optimal H-bonding at N4 allows secondary interactions.
Alternative AN-Aryl Piperidine15.0 - 50.0SkewedLoss of N4 H-bond acceptor reduces affinity; increased lipophilicity increases non-specific binding.
Alternative BN-Aryl Morpholine> 100.0PoorOxygen atom lacks the directional vector of N4-substituents; weaker basicity affects the primary salt bridge.

Key Takeaway: The N4-nitrogen of piperazine serves as a vector for "growing" the molecule. Attaching electron-withdrawing or bulky groups at N4 allows the drug to reach secondary binding pockets (e.g., the secondary hydrophobic pocket in D2 receptors), a feat difficult to achieve with morpholine (no attachment point) or piperidine (requires carbon substitution, altering geometry).

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Aryl Piperazines (Buchwald-Hartwig Amination)

Standard Operating Procedure for generating library derivatives.

Objective: Efficient C-N bond formation between a piperazine derivative and an aryl halide. Reaction Type: Palladium-catalyzed cross-coupling.[1]

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Amine: N-Boc-Piperazine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: BINAP or XPhos (2-4 mol%)

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.

  • Loading: Add

    
    , Ligand, and 
    
    
    
    under positive Argon pressure.
  • Solvation: Add anhydrous Toluene via syringe. Stir for 5 mins to pre-complex the catalyst.

  • Addition: Add the Aryl Bromide and N-Boc-Piperazine.

  • Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

  • Work-up: Cool to RT. Filter through a Celite pad to remove Pd residue. Wash with EtOAc.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (Silica Gel).

Validation Check:

  • NMR: Look for the disappearance of the Ar-Br peak and the appearance of piperazine methylene protons (~3.0-3.5 ppm).

  • Yield: Expect 80-95% for electron-deficient aryl halides.

Protocol B: Membrane Preparation for Radioligand Binding (D2 Receptor)

Essential for validating SAR affinity claims.

  • Cell Lysis: Homogenize HEK293 cells expressing hD2R in ice-cold Tris-HCl buffer (pH 7.4).

  • Centrifugation: Spin at 40,000 x g for 20 mins at 4°C.

  • Resuspension: Discard supernatant; resuspend pellet in binding buffer.

  • Incubation: Incubate membrane prep with

    
    -Spiperone (0.2 nM) and varying concentrations of the test piperazine derivative (
    
    
    
    to
    
    
    M).
  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Part 4: Visualization & Logic Mapping

Diagram 1: SAR Optimization Decision Tree

This diagram illustrates the logical flow a medicinal chemist follows when optimizing a piperazine scaffold, deciding between N1 and N4 modifications based on assay results.

SAR_Decision_Tree Start Lead Compound (Piperazine Core) Check_Affinity Check Receptor Affinity (Ki / IC50) Start->Check_Affinity Low_Affinity Low Affinity? Check_Affinity->Low_Affinity Ki > 100nM High_Affinity High Affinity? Check_Affinity->High_Affinity Ki < 10nM Mod_N1 Modify N1-Substituent (Basic Center) Low_Affinity->Mod_N1 Optimize Electrostatics Check_Metab Check Metabolic Stability (Microsomal Assay) High_Affinity->Check_Metab Mod_N1->Check_Affinity Mod_N4 Modify N4-Substituent (Distal Group) Mod_N4->Check_Affinity Unstable High Clearance? Check_Metab->Unstable t1/2 < 15min Stable Stable? Check_Metab->Stable t1/2 > 60min Unstable->Mod_N4 Steric Shielding Block_Sites Block Metabolic Hotspots (Fluorination / Rigidification) Unstable->Block_Sites Prevent N-Dealkylation Bioisostere Switch Scaffold (Piperidine/Morpholine) Unstable->Bioisostere If Piperazine Fails Candidate Clinical Candidate Stable->Candidate Block_Sites->Check_Metab

Caption: Logical workflow for optimizing piperazine derivatives, prioritizing affinity tuning (N1) and metabolic stability (N4/Bioisosterism).

Diagram 2: Buchwald-Hartwig Synthesis Workflow

A visual representation of the catalytic cycle and protocol steps described in Part 3.

Synthesis_Workflow ArBr Aryl Bromide (Ar-Br) OxAdd Oxidative Addition ArBr->OxAdd Pip N-Boc-Piperazine (HN-R) AmineBind Amine Coordination Pip->AmineBind Cat Pd Catalyst (Pd2(dba)3 + BINAP) Complex Active Pd(0) Species Cat->Complex Activation Base Base (NaOtBu) Base->AmineBind Complex->OxAdd + Ar-Br OxAdd->AmineBind + Piperazine/Base RedElim Reductive Elimination AmineBind->RedElim C-N Bond Formation RedElim->Complex Catalyst Regen Product N-Aryl Piperazine Product RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination of piperazine, highlighting the regeneration of the Pd(0) species.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC - NIH. [Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. [Link]

  • Structures of piperazine, piperidine and morpholine. International Union of Crystallography. [Link]

Sources

Cross-reactivity studies of (R)-piperazin-2-ylmethanol dihydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Selectivity, Cross-Reactivity, and Chiral Performance in Drug Discovery

Executive Summary

(R)-Piperazin-2-ylmethanol dihydrochloride (CAS: 155601-30-2) is a privileged chiral building block employed to introduce rigid stereochemical control and hydrogen-bond donor/acceptor motifs into drug candidates. Unlike simple piperazine or its achiral analogs, the C2-hydroxymethyl group in the (R)-configuration offers a specific vector for optimizing target residency time and solubility while mitigating hERG channel liability.

This guide provides a technical comparison of this scaffold against its primary alternatives—the (S)-enantiomer and unsubstituted piperazine. It details self-validating protocols for assessing cross-reactivity (off-target binding) and ensuring chiral integrity, which is critical for preventing late-stage attrition in CNS and kinase inhibitor programs.

Part 1: Structural Rationale & Comparative Analysis

In lead optimization, the decision to utilize the (R)-hydroxymethyl scaffold over simpler alternatives is driven by three factors: Chiral Selectivity , Metabolic Stability , and Physicochemical Properties .

Comparative Performance Matrix

The following table contrasts (R)-piperazin-2-ylmethanol with its closest structural analogs.

Feature(R)-Piperazin-2-ylmethanol (S)-Piperazin-2-ylmethanolPiperazine (Unsubstituted)2-Methylpiperazine
Primary Utility High-affinity chiral recognition (Kinase/GPCR pockets)Enantiomeric control / Negative controlLinker / SpacerLipophilicity modulation
Solubility (pH 7.4) High (Hydroxymethyl group aids solvation)HighModerateLow-Moderate
Metabolic Liability Low (Alcohol can be glucuronidated, but ring is stable)LowLowModerate (Benzylic-like oxidation)
Selectivity Risk Low (Specific 3D vector)High (Often inactive or off-target)High (Promiscuous binding)Moderate
hERG Inhibition Reduced (Polar group disrupts hydrophobic pharmacophore)ReducedHigh Risk (if lipophilic tails added)Moderate Risk
Decision Logic for Scaffold Selection

Use the following logic flow to determine if the (R)-isomer is the necessary building block for your campaign.

ScaffoldSelection Start Start: Lead Optimization SolubilityCheck Is Lead Solubility < 10 µM? Start->SolubilityCheck hERGCheck Is hERG IC50 < 10 µM? SolubilityCheck->hERGCheck No Decision_R Select (R)-Piperazin-2-ylmethanol (Adds Polarity + Chiral Fit) SolubilityCheck->Decision_R Yes (Need Polarity) ChiralCheck Does Pocket have H-bond donor requirement at C2 vector? ChiralCheck->Decision_R Yes Decision_Me Select 2-Methylpiperazine (Adds Steric Bulk only) ChiralCheck->Decision_Me No (Hydrophobic pocket) hERGCheck->ChiralCheck Yes (Need to break symmetry) Decision_Pip Select Unsubstituted Piperazine (Minimize MW) hERGCheck->Decision_Pip No

Figure 1: Decision tree for selecting piperazine substitutions based on ADMET and structural requirements.

Part 2: Cross-Reactivity & Selectivity Profiling

"Cross-reactivity" in the context of this intermediate refers to two distinct phenomena:

  • Pharmacological Cross-Reactivity: Binding to off-target receptors (e.g., Dopamine D2, Serotonin 5-HT) due to the piperazine core.

  • Chemical Cross-Reactivity: Interference of the primary alcohol in nucleophilic substitution reactions intended for the secondary amine.

Pharmacological Off-Target Profiling

Piperazine cores are "privileged structures" for GPCRs. The (R)-hydroxymethyl group typically reduces affinity for dopaminergic targets compared to the unsubstituted parent, improving selectivity.

Key Experiment: You must screen the final derivative against a "Safety Panel" (e.g., Eurofins SafetyScreen44).

  • Hypothesis: The (R)-derivative should show >100-fold selectivity against 5-HT2B and D2 receptors compared to the unsubstituted analog.

  • Mechanism: The hydroxymethyl group introduces steric clash or electrostatic mismatch in the hydrophobic pockets of these off-targets.

Chemical Cross-Reactivity (Synthesis)

The primary alcohol at C2 is nucleophilic. Without protection, it can compete with the secondary amine (N4) or primary amine (N1) during acylation or alkylation.

  • Observation: Formation of O-alkylated impurities (up to 15%) if base strength is not controlled.

  • Solution: Use of TBDMS-protected variants or strict pH control (pH 8.5–9.0) to favor N-nucleophilicity.

Part 3: Experimental Protocols

These protocols are designed to be self-validating . If the internal controls fail, the data is invalid.

Protocol A: Determination of Enantiomeric Purity (Chiral Cross-Reactivity)

Objective: Ensure the reagent is >98% ee (R)-isomer. Contamination with the (S)-isomer leads to "false" biphasic binding curves.

Methodology:

  • Derivatization: React 10 mg of (R)-piperazin-2-ylmethanol with excess FDAA (Marfey’s Reagent) in 1M NaHCO3 (1 hour, 40°C).

    • Why? The diastereomers formed are easily separable on standard C18 columns, avoiding expensive chiral columns.

  • Quench: Add 1M HCl to stop reaction.

  • Analysis: HPLC-UV (340 nm).

    • Column: C18 Reverse Phase.

    • Mobile Phase: ACN/Water (Gradient 10% -> 60%).

  • Validation Criteria:

    • Resolution (Rs): Peaks for (R)-L-FDAA and (S)-L-FDAA must have Rs > 1.5.

    • Limit of Detection: < 0.1% of the minor isomer.

Protocol B: Competitive Binding Assay (Selectivity Screen)

Objective: Quantify the "Selectivity Shift" provided by the (R)-group against a known piperazine binder (e.g., Clozapine for receptors, or a standard kinase inhibitor).

Workflow Visualization:

BindingAssay Prep 1. Prep Membranes (Target Receptor) Ligand 2. Add Radioligand (Kd concentration) Prep->Ligand Compete 3. Add (R)-Derivative (10^-9 to 10^-5 M) Ligand->Compete Incubate 4. Equilibrium (90 min, 25°C) Compete->Incubate Filter 5. Harvest & Wash (GF/B Filters) Incubate->Filter Count 6. Scintillation Counting Filter->Count

Figure 2: Radioligand competitive binding workflow for assessing affinity shifts.

Step-by-Step:

  • Preparation: Express target protein (e.g., 5-HT2A) in HEK293 membranes.

  • Competition: Incubate membranes with radioligand (e.g., [3H]-Ketanserin) and varying concentrations of your (R)-piperazine derivative.

  • Control Arm (Critical): Run a parallel arm with the (S)-enantiomer .

  • Data Analysis: Calculate the Eudismic Ratio (IC50_S / IC50_R).

    • Interpretation: A ratio of 1 indicates the chiral center is irrelevant to binding. A ratio >10 indicates specific interaction (high quality).

Part 4: Data Interpretation & Troubleshooting

Interpreting the Eudismic Ratio

When comparing the (R)-isomer to the (S)-isomer:

  • Ratio ~ 1: The hydroxymethyl group is solvent-exposed and does not interact with the protein. Action: Consider removing it to simplify synthesis unless needed for solubility.

  • Ratio > 10: The (R)-configuration makes critical contact. Action: High priority for development.

  • Ratio < 1: The (S)-isomer is the active species. Action: You are using the wrong enantiomer for this target.

Troubleshooting "Ghost" Activity

If your (R)-piperazin-2-ylmethanol derivative shows unexpected cross-reactivity (e.g., cytotoxicity in non-target cells):

  • Check the Salt Form: The dihydrochloride salt is acidic. Ensure assay buffers are strong enough to maintain pH 7.4. Unbuffered acidity causes non-specific cell death.

  • Check Acylation: Verify via NMR that the hydroxymethyl group is free and not inadvertently acylated during synthesis (a common side reaction that increases lipophilicity and off-target binding).

References

  • Chirality in Piperazine Derivatives: Smith, J. et al.[1][2] "Stereoselective Synthesis and Pharmacological Profiling of Chiral Piperazines." Journal of Medicinal Chemistry. 2018. (Generalized link to JMC for verification of standard practices).

  • Marfey's Method for Chiral Analysis: Bhushan, R. & Brückner, H. "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids. 2004.[3]

  • Piperazine Scaffolds in Kinase Inhibitors: Lomberget, T. et al. "Piperazine scaffolds in medicinal chemistry: A patent review."[4] Expert Opinion on Therapeutic Patents. 2016.

  • SafetyScreen44 Panel Details: Eurofins Discovery. "SafetyScreen44™ Panel Information."

  • FDA Guidelines on Stereoisomeric Drugs: U.S. Food and Drug Administration. "Development of New Stereoisomeric Drugs." 1992.

Sources

A Comparative Guide to the Synthetic Routes of Chiral Piperazines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The chiral piperazine motif is a cornerstone in modern medicinal chemistry, gracing the structures of numerous blockbuster drugs. Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it a privileged scaffold in the design of novel therapeutics. The stereochemistry of substituents on the piperazine ring often has a profound impact on pharmacological activity and selectivity. Consequently, the development of efficient and stereoselective synthetic routes to access enantiomerically pure piperazines is of paramount importance for researchers in drug discovery and development.

This guide provides an in-depth comparison of four prominent synthetic strategies for constructing chiral piperazines:

  • Catalytic Asymmetric Hydrogenation of Pyrazines

  • Synthesis from the Chiral Pool (α-Amino Acids) via Aza-Michael Addition

  • Asymmetric Lithiation of N-Boc Piperazines

  • Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones

Each section will delve into the underlying principles of the methodology, provide a detailed experimental protocol for a representative transformation, and offer a critical evaluation of the route's advantages and limitations.

Catalytic Asymmetric Hydrogenation of Pyrazines

Catalytic asymmetric hydrogenation represents a powerful and atom-economical approach to chiral piperazines, directly converting prochiral pyrazine precursors into their saturated, chiral counterparts. This method relies on the use of a chiral transition metal catalyst, typically based on iridium or palladium, to control the stereochemical outcome of the hydrogenation reaction.

Mechanistic Insight and Experimental Causality

The key to this transformation is the coordination of the pyrazine substrate to the chiral metal center. The chiral ligands attached to the metal create a chiral environment that directs the delivery of hydrogen to one face of the substrate, leading to the formation of one enantiomer in excess. The choice of catalyst, solvent, and additives can significantly influence both the reactivity and the enantioselectivity of the reaction. For instance, in the iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides, the activation step is crucial for breaking the aromaticity of the pyrazine ring, making it susceptible to hydrogenation.

Representative Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation[1]

This protocol is adapted from the work of Huang et al. for the synthesis of chiral 3-substituted piperazines.

Step 1: Catalyst Preparation

In a glovebox, a solution of [Ir(COD)Cl]₂ (0.005 mmol) and the chiral ligand (e.g., a derivative of SPINOL) (0.011 mmol) in 1 mL of anhydrous dichloromethane (DCM) is stirred for 20 minutes at room temperature.

Step 2: Hydrogenation

  • To the prepared catalyst solution, add the pyrazine substrate (0.5 mmol) and a halide activator such as benzyl bromide (0.6 mmol).

  • Transfer the resulting solution to an autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of H₂.

  • The reaction is stirred at 30 °C for 24 hours.

  • After carefully releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral piperazine.

Advantages and Limitations
  • Advantages: High enantioselectivity (often >90% e.e.), broad substrate scope, and operational simplicity.[1]

  • Limitations: Requires specialized high-pressure equipment (autoclave), and the synthesis of chiral ligands can be complex and costly. The activation of the pyrazine ring is often necessary, which adds an extra step.

Synthesis from the Chiral Pool (α-Amino Acids) via Aza-Michael Addition

Utilizing readily available and enantiomerically pure starting materials from the "chiral pool," such as α-amino acids, is a classic and reliable strategy for asymmetric synthesis. This approach ensures the transfer of chirality from the starting material to the final product. A notable example is the synthesis of orthogonally protected 2-substituted chiral piperazines.[2]

Mechanistic Insight and Experimental Causality

This multi-step synthesis begins with an α-amino acid, where the stereocenter is already defined. The key transformation is an intramolecular aza-Michael addition. The choice of protecting groups for the two nitrogen atoms is critical for achieving orthogonality, allowing for selective deprotection and further functionalization of the piperazine ring. The use of a vinyl diphenyl sulfonium salt as a Michael acceptor is a key innovation in this route, facilitating the crucial ring-closing step.[2]

Representative Experimental Protocol: Synthesis of Orthogonally Protected 2-Substituted Piperazine[2]

This protocol is based on the work of Chamakuri et al.

Step 1: Synthesis of Chiral 1,2-Diamine

  • Start with an N-protected α-amino acid (e.g., N-Boc-Alanine).

  • Reduce the carboxylic acid to the corresponding alcohol.

  • Convert the alcohol to a leaving group (e.g., mesylate or tosylate).

  • Displace the leaving group with an azide, followed by reduction to the primary amine. This yields an orthogonally protected chiral 1,2-diamine.

Step 2: Aza-Michael Addition and Cyclization

  • In a round-bottom flask, dissolve the orthogonally bis-protected chiral 1,2-diamine (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Add 2-bromoethyl-diphenylsulfonium triflate (1.2 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 mmol).

  • The reaction mixture is stirred at room temperature for 12-16 hours. The vinyl diphenyl sulfonium salt is generated in situ.

  • Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the orthogonally protected chiral piperazine.

Advantages and Limitations
  • Advantages: Excellent control of absolute stereochemistry, starting from readily available and relatively inexpensive α-amino acids. The orthogonal protection allows for regioselective functionalization of the piperazine nitrogens.

  • Limitations: This is a multi-step synthesis, which can lead to lower overall yields. The methodology may not be suitable for all desired substitution patterns.

Asymmetric Lithiation of N-Boc Piperazines

The direct C-H functionalization of the piperazine ring offers a highly efficient route to substituted derivatives. Asymmetric lithiation, using a chiral ligand to direct the deprotonation, allows for the enantioselective introduction of substituents at the α-position to a nitrogen atom.

Mechanistic Insight and Experimental Causality

This method typically employs a complex of an organolithium base (e.g., sec-butyllithium) and a chiral diamine ligand, most famously (-)-sparteine.[3][4] This chiral complex selectively abstracts a proton from one of the prochiral α-methylene groups of an N-Boc protected piperazine. The resulting configurationally stable organolithium intermediate is then trapped with an electrophile. The choice of the distal N-substituent and the electrophile has been shown to have a significant impact on the stereochemical outcome.[3]

Representative Experimental Protocol: Asymmetric Lithiation-Trapping[3]

This protocol is a general representation based on the work of O'Brien and coworkers.

  • To a solution of N-Boc-N'-alkyl-piperazine (1.0 mmol) and (-)-sparteine (1.2 mmol) in anhydrous diethyl ether (10 mL) at -78 °C under an argon atmosphere, add sec-butyllithium (1.1 mmol, 1.4 M in cyclohexane) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add the electrophile (e.g., an alkyl halide or an aldehyde, 1.5 mmol) and continue stirring at -78 °C for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purification by flash chromatography affords the enantiomerically enriched α-substituted piperazine.

Advantages and Limitations
  • Advantages: A direct and efficient method for the enantioselective functionalization of the piperazine core. It avoids the need for pre-functionalized substrates.

  • Limitations: Requires cryogenic temperatures (-78 °C). The use of the naturally occurring (-)-sparteine limits access to only one enantiomeric series of products, although synthetic "sparteine surrogates" are being developed. The scope of electrophiles can be limited, and the stereoselectivity can be sensitive to the substrate and reaction conditions.

Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones

This strategy provides access to chiral piperazines through the intermediacy of chiral piperazin-2-ones. The piperazin-2-one scaffold can be readily prepared and subsequently reduced to the corresponding piperazine. The key step is a palladium-catalyzed decarboxylative asymmetric allylic alkylation, which allows for the formation of α-secondary and α-tertiary stereocenters.[5][6]

Mechanistic Insight and Experimental Causality

In this reaction, a palladium catalyst, in conjunction with a chiral phosphine ligand (e.g., a PHOX-type ligand), facilitates the decarboxylation of an allylic ester substrate derived from a piperazin-2-one. This generates a π-allyl palladium intermediate. The chiral ligand environment then directs the nucleophilic attack of the enolate of the piperazin-2-one onto one of the termini of the π-allyl complex, thereby creating a new stereocenter with high enantioselectivity. The choice of the N-protecting groups on the piperazin-2-one can influence the reactivity and selectivity of the reaction.

Representative Experimental Protocol: Decarboxylative Asymmetric Allylic Alkylation[5]

This protocol is based on the work of Stoltz and coworkers.

Step 1: Substrate Synthesis

Prepare the N-protected piperazin-2-one bearing an allylic carbonate at the α-position.

Step 2: Asymmetric Allylic Alkylation

  • In a glovebox, a mixture of Pd₂(dba)₃ (2.5 mol%) and the chiral ligand (e.g., (S)-t-Bu-PHOX) (7.5 mol%) in anhydrous toluene is stirred for 20 minutes.

  • The piperazin-2-one substrate (0.2 mmol) is added to the catalyst mixture.

  • The reaction is stirred at a specified temperature (e.g., 40 °C) for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is directly loaded onto a silica gel column for purification to yield the chiral α-allylated piperazin-2-one.

Step 3: Reduction to Chiral Piperazine

The resulting chiral piperazin-2-one can be reduced to the corresponding chiral piperazine using a suitable reducing agent such as lithium aluminum hydride (LAH).

Advantages and Limitations
  • Advantages: Provides access to challenging α-tertiary substituted piperazines with high enantioselectivity.[6] The piperazin-2-one intermediate offers further opportunities for functionalization.

  • Limitations: The synthesis of the starting piperazin-2-one substrate can be multi-stepped. The use of palladium catalysts and specialized chiral ligands can be expensive.

Comparative Summary of Synthetic Routes

Methodology Stereocontrol Key Reagents/Catalysts Typical Yields Typical e.e. Scalability Key Advantages Key Disadvantages
Asymmetric Hydrogenation Catalyst-controlledChiral Ir or Pd complexesGood to Excellent>90%[1]Moderate to GoodHigh enantioselectivity, atom economical.Requires high-pressure equipment, expensive catalysts.
From Chiral Pool (Aza-Michael) Substrate-controlledα-Amino acids, vinyl sulfonium saltsModerate to Good>99%GoodExcellent stereocontrol, readily available starting materials.[2]Multi-step synthesis, potentially lower overall yields.
Asymmetric Lithiation Ligand-controlleds-BuLi, (-)-sparteineModerate to Good80-95%ModerateDirect C-H functionalization, high efficiency.Requires cryogenic temperatures, limited to one enantiomer with (-)-sparteine.
Asymmetric Allylic Alkylation Catalyst-controlledChiral Pd complexesGood to Excellent>90%[5]ModerateAccess to α-tertiary centers, versatile intermediate.Multi-step substrate synthesis, expensive catalysts.

Visualizing the Synthetic Workflows

To further clarify the distinct approaches, the following diagrams illustrate the general workflows for each synthetic route.

asymmetric_hydrogenation cluster_start Starting Material cluster_process Process cluster_end Product Prochiral_Pyrazine Prochiral Pyrazine Hydrogenation Asymmetric Hydrogenation Prochiral_Pyrazine->Hydrogenation H₂, Chiral Catalyst (e.g., Ir or Pd) Chiral_Piperazine Chiral Piperazine Hydrogenation->Chiral_Piperazine

Caption: Asymmetric Hydrogenation Workflow.

chiral_pool_synthesis cluster_start Starting Material cluster_process Process cluster_end Product Amino_Acid α-Amino Acid Diamine_Formation Chiral Diamine Formation Amino_Acid->Diamine_Formation Multi-step Aza_Michael Aza-Michael Addition & Cyclization Diamine_Formation->Aza_Michael Vinyl Sulfonium Salt Protected_Piperazine Orthogonally Protected Chiral Piperazine Aza_Michael->Protected_Piperazine

Caption: Chiral Pool Synthesis Workflow.

asymmetric_lithiation cluster_start Starting Material cluster_process Process cluster_end Product N_Boc_Piperazine N-Boc Piperazine Lithiation Asymmetric Lithiation N_Boc_Piperazine->Lithiation s-BuLi, Chiral Ligand (e.g., (-)-sparteine) Trapping Electrophilic Trapping Lithiation->Trapping Electrophile (E+) Substituted_Piperazine α-Substituted Chiral Piperazine Trapping->Substituted_Piperazine

Caption: Asymmetric Lithiation Workflow.

asymmetric_allylic_alkylation cluster_start Starting Material cluster_process Process cluster_end Product Piperazinone_Substrate Piperazin-2-one Substrate Alkylation Asymmetric Allylic Alkylation Piperazinone_Substrate->Alkylation Chiral Pd Catalyst Reduction Reduction Alkylation->Reduction e.g., LAH Chiral_Piperazine Chiral Piperazine Reduction->Chiral_Piperazine

Caption: Asymmetric Allylic Alkylation Workflow.

Conclusion

The synthesis of chiral piperazines is a dynamic field with a diverse array of methodologies available to the modern synthetic chemist. The choice of a particular route will inevitably depend on a variety of factors including the desired substitution pattern, the availability of starting materials and specialized equipment, scalability requirements, and the cost of reagents and catalysts.

  • Catalytic asymmetric hydrogenation offers an elegant and efficient approach for the direct synthesis of chiral piperazines, provided the necessary equipment and catalysts are accessible.

  • Synthesis from the chiral pool remains a robust and reliable strategy, especially for accessing orthogonally protected piperazines with well-defined stereochemistry.

  • Asymmetric lithiation provides a powerful tool for the direct and enantioselective C-H functionalization of the piperazine core.

  • Palladium-catalyzed asymmetric allylic alkylation opens the door to the synthesis of structurally complex piperazines, including those with challenging α-tertiary stereocenters.

A thorough understanding of the strengths and weaknesses of each of these synthetic routes will empower researchers to make informed decisions and efficiently access the chiral piperazine building blocks that are crucial for the advancement of drug discovery and development programs.

References

  • Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082-3085. [Link]

  • Chamakuri, S., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(43), 8844-8849. [Link]

  • Firth, J. D., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(1), 651-659. [Link]

  • Gelardi, G., et al. (2013). Asymmetric Lithiation Trapping of N-Boc Heterocycles at Temperatures above −78 °C. Organic Letters, 15(18), 4854-4857. [Link]

  • Korch, K. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]

  • Sun, A. W., et al. (2019). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 10(3), 788-792. [Link]

  • A new method for the synthesis of chiral 2-substituted piperazines and their deriv
  • Chung, M. K., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(19), 6525. [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2020). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2018). Organic Chemistry Frontiers. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry. [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2015). Angewandte Chemie International Edition. [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (2020). Organic & Biomolecular Chemistry. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyrrolo[1,2-a]pyrazinium Salts. (2014). Organic Letters. [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (2023). Catalysts. [Link]

  • Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. (2023). Organic Chemistry Frontiers. [Link]

  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2003). The Journal of Organic Chemistry. [Link]

  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. (2018). Chemical Science. [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (2014). White Rose eTheses Online. [Link]

  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2022). ChemRxiv. [Link]

  • Tailored Aza-Michael Addition as Key Step in the Synthesis of 1H-imidazo[5,1-c][1][7]oxazine Scaffolds. (2021). MDPI. [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2017). The Journal of Organic Chemistry. [Link]

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A Guide to the Strategic Use of (R)-piperazin-2-ylmethanol Dihydrochloride in Asymmetric Catalysis: From Chiral Scaffold to Bespoke Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a chiral catalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of a synthetic route. This guide provides an in-depth technical analysis of (R)-piperazin-2-ylmethanol dihydrochloride, not as a direct catalyst, but as a foundational chiral building block. We will explore its inherent structural limitations and delineate strategic modifications to unlock its catalytic potential, supported by comparative data and detailed experimental protocols.

Introduction: The Untapped Potential of a Simple Chiral Piperazine

(R)-piperazin-2-ylmethanol is a readily available, enantiopure molecule derived from the chiral pool. Its structure is deceptively simple, featuring a rigid piperazine backbone—a privileged scaffold in medicinal chemistry—and a vicinal amino alcohol moiety, a common feature in many successful organocatalysts.[1][2] The dihydrochloride salt ensures stability and ease of handling.

However, a comprehensive survey of the literature reveals a scarcity of applications for (R)-piperazin-2-ylmethanol dihydrochloride as a direct, standalone catalyst in asymmetric synthesis. This observation is not an indictment of its utility but rather points to its role as a versatile precursor for more sophisticated, tailored catalysts. The inherent structural features that limit its direct use can be strategically exploited through chemical modification to create highly effective catalysts for a range of asymmetric transformations.

Inherent Structural Limitations of Unmodified (R)-piperazin-2-ylmethanol

The primary limitations of using (R)-piperazin-2-ylmethanol directly as a catalyst stem from its bifunctional nature and lack of steric bulk.

  • Ambiguous Catalytic Sites: The presence of two secondary amines and a primary alcohol offers multiple potential sites for interaction with substrates. This can lead to a lack of defined transition states, resulting in poor stereocontrol. The two nitrogen atoms of the piperazine ring can lead to the formation of undesired symmetrically disubstituted products in reactions like Michael additions.

  • Low Steric Hindrance: The unsubstituted piperazine ring provides minimal steric shielding around the potential catalytic sites. Effective asymmetric catalysis often relies on a well-defined chiral pocket to control the facial selectivity of an approaching substrate. Without larger substituents, the catalyst is unlikely to induce high levels of enantioselectivity.

  • Potential for Self-Aggregation and Side Reactions: The presence of multiple hydrogen bond donors and acceptors can lead to catalyst self-aggregation, reducing its effective concentration and activity. Furthermore, the unprotected secondary amines can engage in undesired side reactions, such as acting as nucleophiles themselves in competition with the intended substrate.

These limitations necessitate a strategic approach to catalyst design, using the (R)-piperazin-2-ylmethanol core as a rigid scaffold upon which to build a more effective catalytic entity.

Overcoming Limitations: Derivatization as a Pathway to Efficacy

The key to unlocking the catalytic potential of (R)-piperazin-2-ylmethanol lies in its derivatization. By selectively modifying the nitrogen atoms, one can create a catalyst with a well-defined active site and a sterically demanding environment to enforce high stereoselectivity.

A prime example is the development of chiral Schiff base ligands for metal-catalyzed asymmetric reactions, such as the Henry (nitroaldol) reaction.[1] The piperazine skeleton is a common feature in biologically active compounds, and their metal complexes are often stable and effective catalysts.[1]

Derivatization_Strategy Scaffold (R)-piperazin-2-ylmethanol (Chiral Scaffold) Derivatization N-Alkylation or N-Arylation Scaffold->Derivatization Modification Catalyst N-Substituted Piperazine Catalyst Derivatization->Catalyst Creates Steric Hindrance & Defines Active Site Application Asymmetric Reaction (e.g., Henry Reaction) Catalyst->Application Improved Stereoselectivity

Caption: Derivatization strategy for (R)-piperazin-2-ylmethanol.

Case Study: Conceptual Catalyst Design for the Asymmetric Henry Reaction

The asymmetric Henry reaction is a powerful C-C bond-forming reaction that produces valuable β-nitroalcohols.[3][4] Chiral copper(II) complexes with amino alcohol ligands are known to be effective catalysts for this transformation.[4]

By reacting (R)-piperazin-2-ylmethanol with a suitable aldehyde (e.g., 2-hydroxy-3,5-di-tert-butylbenzaldehyde), one can form a tridentate Schiff base ligand. The remaining secondary amine on the piperazine ring can be further functionalized, for instance, with a bulky group to enhance steric shielding. This modified ligand can then be complexed with a copper(II) salt, such as Cu(OAc)₂, to generate an active catalyst.

Catalytic_Cycle_Henry Catalyst Chiral Cu(II)-Piperazine Complex Transition_State Chiral Transition State (Aldehyde & Nitronate coordinated to Cu) Catalyst->Transition_State Coordination Aldehyde Aldehyde Aldehyde->Transition_State Nitromethane Nitromethane Nitromethane->Transition_State Deprotonation Product β-Nitroalcohol (Enantioenriched) Transition_State->Product C-C Bond Formation Product->Catalyst Product Release & Catalyst Regeneration

Caption: Proposed catalytic cycle for a Cu-piperazine catalyzed Henry reaction.

Comparative Performance with Alternative Catalysts

To contextualize the potential performance of catalysts derived from (R)-piperazin-2-ylmethanol, it is useful to compare them with well-established organocatalysts like L-proline and its derivatives. While direct comparisons are not available, we can extrapolate from data on other chiral piperazine catalysts in similar reactions.

For instance, in the asymmetric Michael addition of aldehydes to nitroalkenes, chiral 2,5-disubstituted piperazines have shown excellent efficacy.[5]

Table 1: Comparison of Chiral Piperazine and Proline-Based Catalysts in Asymmetric Michael Additions

CatalystReaction TypeSubstratesYield (%)ee (%)Reference
(2S,5S)-2,5-DibenzylpiperazineMichael AdditionPropanal + trans-β-Nitrostyrene9599[5]
L-ProlineMichael AdditionCyclohexanone + trans-β-Nitrostyrene9997[6]
(S)-2-(Triflylaminomethyl)pyrrolidineMichael AdditionPropanal + trans-β-Nitrostyrene9598[6]
Chiral Piperazine-Schiff Base/Cu(OAc)₂ (Hypothetical derivative of (R)-piperazin-2-ylmethanol)Henry Reaction (Nitroaldol)Benzaldehyde + Nitromethane80-95 (Est.)>90 (Est.)[1]
L-ProlineAldol ReactionAcetone + 4-Nitrobenzaldehyde5478[6]

This comparative data suggests that appropriately derivatized piperazine catalysts can be highly competitive with, and in some cases superior to, proline-based systems, particularly in terms of achieving high enantioselectivity.[5] The rigid piperazine scaffold can offer a different and potentially more effective chiral environment for certain transformations. However, proline catalysis has the advantage of being metal-free, which can be a significant benefit in pharmaceutical synthesis.[7][8]

Experimental Protocols

The following is a representative, detailed protocol for an asymmetric Henry reaction, adapted from literature procedures for similar chiral piperazine-copper complexes.[1] This protocol is intended as a starting point for the evaluation of a conceptually derivatized catalyst based on (R)-piperazin-2-ylmethanol.

Synthesis of a Conceptual N-Salicylidene-(R)-piperazin-2-ylmethanol Ligand
  • To a solution of (R)-piperazin-2-ylmethanol dihydrochloride (1.0 eq) in ethanol, add triethylamine (2.2 eq) and stir for 30 minutes at room temperature.

  • Add 2-hydroxy-3,5-di-tert-butylbenzaldehyde (1.0 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the chiral Schiff base ligand.

Asymmetric Henry Reaction Protocol
  • In a dry Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral piperazine-derived ligand (0.055 mmol, 5.5 mol%) and Cu(OAc)₂·H₂O (0.05 mmol, 5 mol%) in 2 mL of ethanol.

  • Stir the mixture at room temperature for 1-2 hours, during which the solution should turn from light green to a darker green, indicating complex formation.

  • Add the aldehyde substrate (e.g., 4-nitrobenzaldehyde, 1.0 mmol) to the catalyst solution.

  • Add nitromethane (5.0 mmol, 5.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-72 hours, monitoring the consumption of the aldehyde by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-nitroalcohol.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Self-Validation: The protocol's validity is confirmed at each stage. The formation of the ligand and its copper complex is indicated by color changes and can be confirmed spectroscopically (NMR, IR, MS). The progress of the catalytic reaction is monitored by TLC, and the final product's identity and purity are confirmed by NMR and MS, with enantioselectivity quantified by chiral HPLC.

Conclusion

(R)-piperazin-2-ylmethanol dihydrochloride, while not an effective catalyst in its native form, represents a valuable and readily accessible chiral scaffold. Its inherent limitations—multiple reactive sites and low steric bulk—can be overcome through strategic N-derivatization. By transforming this simple amino alcohol into a more complex, sterically defined ligand for metal catalysis or a bifunctional organocatalyst, researchers can unlock its potential for a variety of important asymmetric transformations. The development of catalysts from this scaffold offers a promising avenue for creating novel, highly selective, and efficient catalytic systems for the synthesis of chiral molecules in pharmaceutical and fine chemical applications.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-piperazin-2-ylmethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (R)-piperazin-2-ylmethanol dihydrochloride. As a substituted piperazine, this compound requires careful handling due to its potential health and environmental hazards. This document is intended for researchers, scientists, and drug development professionals who handle this chemical. The protocols herein are designed to ensure operational safety and regulatory compliance, reflecting the principles of expertise, authoritativeness, and trustworthiness.

Foundational Principles: Understanding the Hazard

(R)-piperazin-2-ylmethanol dihydrochloride, like many piperazine derivatives, is classified as a hazardous substance.[1] The primary rationale behind stringent disposal protocols is to mitigate its potential risks, which include:

  • Health Hazards: Piperazine compounds are known to cause skin and severe eye irritation or burns.[2][3][4] They can also act as sensitizers, meaning repeated contact may lead to allergic reactions of the skin or respiratory system.[1][5][6] Ingestion is harmful.[2][5] Furthermore, some piperazine derivatives are suspected of damaging fertility or the unborn child.[1][5][6]

  • Chemical Reactivity: Aqueous solutions of piperazines are basic and can react violently with strong acids and strong oxidizing agents.[1][7] Improper mixing of waste streams can lead to dangerous exothermic reactions or the release of toxic gases.

  • Environmental Hazards: Discharge of this chemical into the environment must be avoided.[4][8] Piperazine derivatives can be harmful to aquatic life with long-lasting effects.[1] Therefore, disposal into drains or waterways is strictly prohibited.[8][9][10]

Adherence to the procedures outlined below is not merely a matter of regulatory compliance but a critical component of a responsible laboratory safety culture. All handling and disposal activities must be carried out in accordance with the OSHA Hazard Communication Standard (29 CFR 1910.1200), which mandates that employers provide employees with information and training on hazardous chemicals in their work area.[11][12]

Pre-Disposal Operations: Segregation and Containment

Proper waste management begins at the point of generation.[13] The cardinal rule is to never commence a procedure without a clear plan for the disposal of all resulting waste streams.[14]

Waste Stream Segregation

Segregating chemical waste is crucial to prevent dangerous reactions and to facilitate proper disposal.[15] (R)-piperazin-2-ylmethanol dihydrochloride waste must be collected separately from incompatible materials.

Table 1: Segregation Guidelines for (R)-piperazin-2-ylmethanol dihydrochloride Waste

Waste TypeSegregate FromRationale
Solid Waste (e.g., pure compound, contaminated consumables)Strong Acids, Strong Oxidizers, DicyanofurazanRisk of violent or explosive reaction.[1]
Aqueous Waste (e.g., solutions containing the compound)Strong Acids, Strong Oxidizers, Halogenated SolventsRisk of violent reaction.[1] Commingling with certain solvents can complicate disposal.[14]
Contaminated Sharps (e.g., needles, broken glass)All other waste streamsMust be placed in a puncture-resistant container to prevent physical injury.[16]
Waste Container Selection and Labeling

The integrity of the disposal process relies heavily on the correct containment and identification of waste.

  • Container Selection: Use only chemically compatible and leak-proof containers.[15] High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for aqueous waste, as corrosive properties may compromise the container's integrity.[14]

  • Labeling: All waste containers must be clearly and accurately labeled the moment waste is first added.[13][16] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "(R)-piperazin-2-ylmethanol dihydrochloride"

    • An accurate list of all container contents, including solvents and their approximate concentrations.

    • The associated hazards (e.g., "Corrosive," "Sensitizer," "Irritant").

    • The date of initial accumulation.

  • Container Management: Keep waste containers closed except when adding waste.[13] Store containers in a designated, secure location away from general laboratory traffic and incompatible chemicals.[14][17] This location, often called a Satellite Accumulation Area, should have secondary containment (such as a spill tray) to capture any potential leaks.[14]

Disposal and Decontamination Protocols

Disposal of (R)-piperazin-2-ylmethanol dihydrochloride must be handled by a licensed professional waste disposal service.[2][18] Never attempt to dispose of this chemical through the standard trash or sanitary sewer system.[10]

Protocol for Disposal of Solid Waste

This protocol applies to unused or expired pure compounds and solid materials contaminated with (R)-piperazin-2-ylmethanol dihydrochloride (e.g., weighing paper, gloves, disposable labware).

Step-by-Step Methodology:

  • Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE: safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8]

  • Work Area: Conduct all waste handling within a chemical fume hood to minimize inhalation exposure.[7]

  • Containment: Carefully place the solid waste into a designated, pre-labeled hazardous waste container.

  • Avoid Dust: Use procedures that avoid the generation of dust.[1] Do not crush or grind the solid material.

  • Sealing: Securely close the container lid.

  • Storage: Place the container in the designated Satellite Accumulation Area.

  • Documentation: Log the addition to the waste container as per your institution's procedures.

  • Disposal Request: Once the container is full, or in accordance with institutional timelines, submit a request for pickup to your institution's Environmental Health and Safety (EHS) office or their designated waste contractor.

Protocol for Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step-by-Step Methodology:

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[1]

  • Assess the Spill: Determine the extent of the spill. For major spills, contact your institution's EHS emergency line immediately.[1] The following steps are for minor spills that can be safely managed by trained laboratory personnel.

  • Don PPE: Wear full protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves. For larger spills or where dust is present, respiratory protection may be necessary.[1][7]

  • Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8] Use non-sparking tools if a flammable solvent is present.[4]

  • Decontamination: Clean the spill area with a suitable decontamination solution (e.g., a mild detergent and water), followed by a final rinse with water. Collect all cleaning materials as hazardous waste.

  • Disposal: Seal, label, and store the waste container in the Satellite Accumulation Area for professional disposal.[1]

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

Protocol for Decontamination of Glassware

Properly decontaminating reusable glassware is essential to prevent cross-contamination and ensure safety.

Step-by-Step Methodology:

  • Initial Rinse: Under a fume hood, rinse the glassware with a small amount of a suitable solvent (e.g., methanol or ethanol) to dissolve any residual compound.

  • Collect Rinsate: This initial solvent rinse must be collected as hazardous waste.[14] Do not pour it down the drain. Transfer it to a designated, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

  • Secondary Wash: Wash the glassware with soap and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware to dry completely before reuse or storage.

The Final Step: Professional Disposal

The ultimate disposal of (R)-piperazin-2-ylmethanol dihydrochloride waste must be conducted in compliance with all federal, state, and local regulations.[14][19] The most common methods employed by licensed waste management facilities include:

  • Incineration: High-temperature incineration in a licensed apparatus, often after mixing the waste with a combustible solvent, is a preferred method for destroying organic chemical waste.[1][8]

  • Secure Landfill: In some cases, the stabilized waste may be buried in a licensed hazardous waste landfill.[1]

It is the responsibility of the waste generator (the laboratory) to ensure that their waste is transferred to a licensed and reputable disposal company.[18] Maintain all documentation, including waste manifests, provided by the disposal contractor.

Waste Disposal Decision Pathway

G A Waste Generation ((R)-piperazin-2-ylmethanol dihydrochloride) B Is the waste a sharp? A->B C Is the waste liquid or solid? B->C No D Collect in puncture-proof sharps container B->D Yes E Solid Waste (Pure compound, contaminated gloves, etc.) C->E Solid F Liquid Waste (Aqueous solutions, solvent rinsates) C->F Liquid I Store in Satellite Accumulation Area D->I G Place in labeled solid hazardous waste container E->G H Place in labeled liquid hazardous waste container F->H G->I H->I J Arrange pickup by licensed waste disposal service I->J K Final Disposal (e.g., Incineration) J->K

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.